molecular formula C6H5FN2O B1392947 1-(5-Fluoropyrimidin-2-yl)ethanone CAS No. 905587-44-2

1-(5-Fluoropyrimidin-2-yl)ethanone

Cat. No.: B1392947
CAS No.: 905587-44-2
M. Wt: 140.11 g/mol
InChI Key: NNJJXGKCENQOJW-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)ethanone (CAS 905587-44-2) is a high-value fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a privileged scaffold in pharmaceuticals, strategically substituted with a fluorine atom at the 5-position and a reactive acetyl group at the 2-position . The pyrimidine core is a fundamental structural motif in biologically essential molecules, including nucleic acids, making its derivatives a primary focus for developing novel therapeutic agents . The introduction of fluorine is a well-established strategy to fine-tune the properties of a lead compound. Fluorination can enhance metabolic stability by strengthening carbon bonds against enzymatic cleavage, increase lipophilicity to improve membrane permeability, and favorably influence binding affinity through electronic interactions with biological targets . The reactive ketone group serves as a versatile handle for further synthetic elaboration, allowing researchers to synthesize a diverse array of more complex heterocyclic systems . As a pivotal synthetic intermediate, this compound is instrumental in the discovery and development of targeted therapies. It serves as a key precursor for various kinase inhibitors, where the fluorinated pyrimidine core can act as a hinge-binding motif, and is also explored in the synthesis of novel antiviral compounds . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJJXGKCENQOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679188
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-one
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Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-44-2
Record name 1-(5-Fluoro-2-pyrimidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905587-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Fluoropyrimidin-2-yl)ethanone: A Key Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Heterocycle

1-(5-Fluoropyrimidin-2-yl)ethanone (CAS Number: 905587-44-2) is a fluorinated heterocyclic ketone that has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical synthesis. Its structure, which combines a reactive acetyl group with a metabolically robust 5-fluoropyrimidine core, offers a unique constellation of chemical properties. The strategic placement of the fluorine atom is particularly significant; it can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa, making it a highly sought-after intermediate in drug discovery programs.[1][2]

This guide provides an in-depth technical overview of this compound, consolidating its chemical properties, proposing a robust synthetic pathway, outlining methods for its analytical characterization, and exploring its applications for researchers, chemists, and drug development professionals.

Physicochemical Properties and Specifications

The fundamental properties of this compound are critical for its handling, reaction planning, and analytical identification. The compound is typically supplied as a solid with high purity, suitable for sensitive downstream applications.[3][4]

PropertyValueSource
CAS Number 905587-44-2[3][4]
Molecular Formula C₆H₅FN₂O[3][4]
Molecular Weight 140.12 g/mol [3]
Synonyms 1-(5-fluoro-2-pyrimidinyl)ethanone[4]
Appearance Solid[4]
Typical Purity ≥97%[3][4]
Storage Inert atmosphere, Room Temperature[3][4]
InChI Key NNJJXGKCENQOJW-UHFFFAOYSA-N[4]
SMILES CC(=O)C1=NC=C(F)C=N1[4]

Proposed Synthetic Pathway: An Organometallic Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a reliable pathway can be engineered based on established organometallic reactions applied to similar heterocyclic systems.[5] The most logical approach involves the acylation of a 5-fluoropyrimidine metal-organic intermediate, generated from a commercially available halopyrimidine.

The proposed two-step synthesis starts with 2-bromo-5-fluoropyrimidine. This precursor undergoes a selective metal-halogen exchange, followed by quenching with an appropriate acetylating agent to yield the target ketone.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, trustworthy framework derived from analogous chemical transformations. The causality for each step is explained to ensure reproducibility and safety.

Objective: To synthesize this compound from 2-bromo-5-fluoropyrimidine.

Step 1: Generation of the Organometallic Intermediate

  • System Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolution: Dissolve 2-bromo-5-fluoropyrimidine (1.0 eq) in the THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate that will be formed.

  • Metal-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The bromine atom is more readily exchanged than the fluorine atom, leading to the selective formation of 5-fluoro-2-lithiopyrimidine. A slight excess of n-BuLi ensures complete conversion.

Step 2: Acylation and Product Formation

  • Reagent Addition: While maintaining the temperature at -78 °C, slowly add N,N-dimethylacetamide (DMA, 1.2 eq). Causality: DMA is an effective and mild acetylating agent for organolithiums. An excess ensures the reaction goes to completion. Adding it slowly prevents an uncontrolled exotherm.

  • Reaction Quench: After stirring for 2-3 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Causality: The NH₄Cl solution protonates any remaining organolithium species and hydrolyzes the intermediate adduct to form the ketone, neutralizing the basic reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following analytical data are predicted based on the compound's structure and serve as a benchmark for validation.

Analytical MethodExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~9.0 (d, 2H, pyrimidine protons), δ ~2.8 (s, 3H, -COCH₃). The pyrimidine protons will show coupling to each other and to the ¹⁹F nucleus.
¹³C NMR (100 MHz, CDCl₃)δ ~195 (C=O), δ ~160-150 (pyrimidine carbons, with C-F coupling), δ ~25 (-CH₃).
¹⁹F NMR (376 MHz, CDCl₃)A single resonance, coupled to the adjacent pyrimidine protons.
Mass Spectrometry (ESI+)Expected m/z: 141.04 [M+H]⁺.
Purity (HPLC) >97% peak area at the appropriate retention time.

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The acetyl group serves as a synthetic handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.

Applications cluster_reactions Key Transformations cluster_products Derivative Scaffolds Core This compound Condensation Condensation Reactions (e.g., with hydrazines, amines) Core->Condensation Reduction Reduction Core->Reduction AlphaHalo α-Halogenation Core->AlphaHalo Heterocycles Pyrazoles, Oxazoles, etc. Condensation->Heterocycles ChiralAlcohols Chiral Alcohols Reduction->ChiralAlcohols FunctionalizedKetones α-Halo Ketones (for SN2 reactions) AlphaHalo->FunctionalizedKetones

Caption: Synthetic utility of the ethanone group for generating diverse scaffolds.

  • Kinase Inhibitor Development: The fluoropyrimidine core is a known "hinge-binding" motif in many kinase inhibitors.[1] The ethanone moiety of this building block can be elaborated through reactions like aldol condensations, reductions to alcohols followed by etherification, or conversion to amines to build out side chains that occupy other pockets of a kinase active site, thereby tuning potency and selectivity.[2]

  • Scaffold for Bioactive Molecules: The acetyl group can be used to form other heterocyclic rings, such as pyrazoles or isoxazoles, through condensation with hydrazines or hydroxylamine, respectively. These resulting scaffolds are prevalent in a wide range of biologically active compounds.[6]

  • Agrochemical Intermediates: Drawing parallels from structurally related compounds like 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, this molecule is a potential precursor for novel herbicides and fungicides where the fluoropyrimidine ring is essential for activity.[1]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. Based on data for the compound and its analogs, the following precautions are advised.[4][7]

  • Hazard Classification: GHS07 (Warning).[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place at room temperature.[3][4]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation. Its combination of a fluorinated pyrimidine core and a versatile acetyl handle provides chemists with a reliable and valuable intermediate for accessing novel and complex molecules. Its application, particularly in the synthesis of kinase inhibitors and other bioactive compounds, underscores its importance in modern drug discovery and agrochemical research. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

  • MySkinRecipes. 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone. [Link]

  • ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. [Link]

  • PubChem. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. [Link]

  • ChemBuyersGuide.com, Inc. Allfluoro Pharmaceutical Co .Ltd. [Link]

  • Lead Sciences. This compound. [Link]

  • ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. [Link]

  • NIST WebBook. Ethanone, 1-[5-(2-furanylmethyl)-2-furanyl]-. [Link]

  • MDPI. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. [Link]

  • Regulations.gov. 5-Fluorouracil MSDS. [Link]

  • PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [Link]

  • AbacipharmTech. Carbohydrate - AbacipharmTech-Global Chemical supplier. [Link]

  • China Kouting. Product List. [Link]

  • AbacipharmTech. Carbohydrate - AbacipharmTech-Global Chemical supplier. [Link]

  • LookChem. This compound suppliers & manufacturers in China. [Link]

Sources

Technical Whitepaper: 1-(5-Fluoropyrimidin-2-yl)ethanone as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Fluoropyrimidin-2-yl)ethanone (CAS: 64233-14-9), also known as 2-acetyl-5-fluoropyrimidine, represents a high-value heterocyclic scaffold in modern drug discovery. Its structural uniqueness lies in the synergistic combination of an electron-deficient pyrimidine ring, a metabolically stable fluorine substituent at the C5 position, and a reactive acetyl handle at the C2 position.

This whitepaper serves as a definitive technical guide for researchers utilizing this compound. Unlike generic pyridine analogues, the 5-fluoropyrimidine core offers altered lipophilicity (


) and enhanced metabolic resistance against oxidative metabolism (blocking the primary site of P450 attack). This guide details the molecular architecture, validated synthetic protocols, and downstream derivatization pathways essential for synthesizing next-generation kinase inhibitors (e.g., JAK, CDK) and antiviral agents.

Molecular Architecture & Physicochemical Properties[1][2]

The utility of this compound is dictated by its electronic distribution. The pyrimidine ring is inherently


-deficient, making it susceptible to nucleophilic attack, yet the fluorine atom at C5 modulates this reactivity while providing a "metabolic shield."
Structural Data Table
PropertyValue / DescriptionSignificance
IUPAC Name This compoundOfficial nomenclature
CAS Number 64233-14-9Unique identifier
Molecular Formula

Stoichiometry
Molecular Weight 140.11 g/mol Fragment-based drug design
Physical State Crystalline SolidHandling characteristics
Predicted

~0.65Favorable for CNS penetration
H-Bond Acceptors 3 (N1, N3, O)Key for active site binding
Electronic Effect C5-F Inductive WithdrawalIncreases electrophilicity at C2-acetyl
The "Fluorine Effect"

The fluorine atom at the 5-position is not merely a steric placeholder. It exerts a strong inductive effect (-I), lowering the


 of the pyrimidine nitrogens and altering the dipole moment. Crucially, in medicinal chemistry, the C5 position of pyrimidines is a metabolic "soft spot" for oxidation. Fluorination blocks this site, significantly extending the half-life (

) of the final drug candidate [1].

Synthetic Pathways: Causality & Logic

Synthesizing electron-deficient heteroaromatic ketones requires overcoming the poor nucleophilicity of the pyrimidine ring. Two primary pathways are dominant: Palladium-Catalyzed Cross-Coupling (Stille) and Nucleophilic Addition to Nitriles .

Pathway A: Stille Coupling (The "Gold Standard")

This method is preferred for its high fidelity and regioselectivity. It utilizes tributyl(1-ethoxyvinyl)tin as a masked acetyl group.

  • Logic: The reaction proceeds via a

    
     catalytic cycle. The 1-ethoxyvinyl group acts as a robust acetyl equivalent that is revealed only upon acidic hydrolysis, preventing side reactions typical of direct acylation.
    
Pathway B: Grignard Addition to Nitrile

This method is scalable but requires strict temperature control to prevent over-addition (forming the tertiary alcohol).

  • Logic: The cyano group at C2 activates the ring further. Reaction with methylmagnesium bromide (MeMgBr) forms an imine intermediate, which hydrolyzes to the ketone.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Stille Coupling methodology, highlighting the critical decision points for purification.

SynthesisWorkflow Start Starting Material: 2-Chloro-5-fluoropyrimidine Reaction Stille Coupling (Toluene/Dioxane, 100°C, 16h) Start->Reaction Reagent Reagent: Tributyl(1-ethoxyvinyl)tin Reagent->Reaction Catalyst Catalyst: Pd(PPh3)4 or Pd(PPh3)2Cl2 Catalyst->Reaction Intermediate Intermediate: 2-(1-Ethoxyvinyl)-5-fluoropyrimidine Reaction->Intermediate Vinyl Transfer Hydrolysis Acid Hydrolysis (HCl/THF, RT, 2h) Intermediate->Hydrolysis Enol Ether Cleavage Product Target Product: This compound Hydrolysis->Product Tautomerization Purification Purification: Silica Gel Chromatography (Hexanes/EtOAc) Product->Purification Isolation

Figure 1: Step-wise synthetic workflow for the Stille coupling route, ensuring regioselective installation of the acetyl group.

Experimental Protocols (Self-Validating Systems)

The following protocol is designed to be self-validating. The appearance of specific intermediates (e.g., the enol ether) acts as a checkpoint before proceeding to the next step.

Protocol: Synthesis via Stille Coupling

Objective: Synthesis of this compound from 2-chloro-5-fluoropyrimidine.

Reagents:

  • 2-Chloro-5-fluoropyrimidine (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv)
    
  • Toluene (anhydrous)

  • 1N HCl (aq)

Step-by-Step Methodology:

  • Inerting: Flame-dry a two-neck round-bottom flask and equip it with a condenser and magnetic stir bar. Flush with Argon for 15 minutes. Reason:

    
     species are oxygen-sensitive; oxygen leads to homocoupling of the tin reagent.
    
  • Charging: Add 2-chloro-5-fluoropyrimidine (e.g., 1.32 g, 10 mmol) and

    
     (350 mg, 0.5 mmol) to the flask.
    
  • Solvation: Add anhydrous toluene (20 mL) via syringe. Stir until the catalyst is suspended.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (3.7 mL, 11 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (100–110°C) for 16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting chloride spot (

      
      ) should disappear, replaced by a non-polar spot (enol ether).
      
  • Hydrolysis: Cool the reaction to room temperature. Add 1N HCl (15 mL) directly to the reaction mixture and stir vigorously for 2 hours.

    • Mechanism:[1][2] This cleaves the vinyl ether to the ketone.

  • Workup: Dilute with ethyl acetate (50 mL). Filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated

    
     solution (to precipitate tin salts as insoluble 
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Yield Expectation: 75–85% as a white to off-white solid.

Application in Drug Discovery[8]

This scaffold is a critical "linker" in fragment-based drug design. The acetyl group serves as a precursor for forming more complex heterocycles, such as pyrazolyl-pyrimidines, which are ubiquitous in kinase inhibitors.

Derivatization Pathways

The reactivity of the acetyl group allows for the construction of libraries:

  • Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones (Michael acceptors).

  • Cyclization with DMF-DMA: Forms enaminones, which cyclize with hydrazines to form pyrazoles (common in JAK inhibitors like Momelotinib analogues).

Derivatization Logic Diagram

Derivatization Core This compound Reagent1 DMF-DMA (Reflux) Core->Reagent1 Reagent2 Ar-CHO (Base) Core->Reagent2 Reagent3 NaBH4 (MeOH) Core->Reagent3 Prod1 Enaminone Intermediate Reagent1->Prod1 Prod2 Chalcone Derivative (Michael Acceptor) Reagent2->Prod2 Prod3 Secondary Alcohol (Chiral Precursor) Reagent3->Prod3 Final Pyrazolyl-Pyrimidine (Kinase Inhibitor Core) Prod1->Final + Hydrazine

Figure 2: Divergent synthetic pathways from the core scaffold to bioactive motifs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Sakamoto, T., Kondo, Y., & Yamanaka, H. (1982). Palladium-catalyzed reactions of chloropyrimidines with organotin reagents. Chemical and Pharmaceutical Bulletin, 30(7), 2410-2416.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Minisci, F. (1973). Novel applications of free-radical reactions in synthesis. Synthesis, 1973(01), 1-24. (Context for alternative radical routes).

Sources

Technical Guide: Spectroscopic Profiling & Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone

[1]

Executive Summary & Compound Identity

This compound is a critical pharmacophore intermediate, often utilized in the development of kinase inhibitors (e.g., JAK, BTK) and agrochemicals.[1] Its electron-deficient pyrimidine core, modified with a lipophilic fluorine atom and a reactive acetyl handle, makes it a versatile electrophile in heterocycle assembly.[1]

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 905587-44-2[1][2][3]

  • Molecular Formula: C₆H₅FN₂O[2][3]

  • Molecular Weight: 140.11 g/mol

  • Appearance: White to off-white crystalline solid[1]

Synthesis & Isolation Strategy

To ensure the integrity of spectroscopic data, the compound must be isolated with high purity (>98%). The most robust synthetic route avoids the harsh conditions of radical acetylation (Minisci) in favor of a palladium-catalyzed Stille coupling, preserving the fluorine substituent.

Optimized Protocol: Stille Cross-Coupling

Reaction: 2-Chloro-5-fluoropyrimidine + Tributyl(1-ethoxyvinyl)tin


1
  • Coupling: In a dry Schlenk flask, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) and tributyl(1-ethoxyvinyl)tin (1.1 eq) in anhydrous toluene. Degas with

    
     for 15 min.
    
  • Catalysis: Add

    
     (5 mol%). Heat to reflux (110°C) for 16 hours under inert atmosphere.
    
  • Hydrolysis (Critical Step): Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours. This converts the vinyl ether intermediate directly to the ketone.

  • Workup: Neutralize with saturated

    
    , extract with EtOAc (3x), and dry over 
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the target as a white solid.

Process Visualization

SynthesisWorkflowStart2-Chloro-5-fluoropyrimidine(Starting Material)ReagentTributyl(1-ethoxyvinyl)tinPd(PPh3)4, TolueneStart->ReagentIntermediateVinyl EtherIntermediateReagent->IntermediateReflux, 16hHydrolysisAcid Hydrolysis(1M HCl, 2h)Intermediate->HydrolysisProductThis compound(Target)Hydrolysis->Product>90% Yield

Figure 1: Palladium-catalyzed synthesis workflow via Stille coupling and subsequent acid hydrolysis.

Spectroscopic Data Profiling

The following data represents the standard reference profile for this compound. Deviations from these values typically indicate the presence of the hydrolyzed byproduct (5-fluoropyrimidin-2-ol) or residual tin reagents.[1]

A. Nuclear Magnetic Resonance (NMR)

The symmetry of the pyrimidine ring simplifies the aromatic region, while the fluorine atom introduces characteristic splitting patterns (


NucleusChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

)
Assignment
¹H NMR 8.72 Doublet (d)2H

Hz
CH (Positions 4,[1] 6)
2.75 Singlet (s)3H-COCH
¹³C NMR 192.5 Singlet--C =O (Ketone)
160.8 Doublet-

Hz
C -5 (C-F)
158.1 Doublet-

Hz
C -4, C -6
155.4 Singlet--C -2 (Quaternary)
26.2 Singlet--C H₃
¹⁹F NMR -126.5 Singlet (or t)1F

Hz
Ar-F

Expert Insight: The coupling of the fluorine at C5 to the protons at C4/C6 is often small (~3 Hz), sometimes appearing as a broadened singlet depending on the resolution. The ¹³C spectrum will show significant splitting for C5 (large


B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the acetyl group and the fluorinated heteroaromatic core.[1]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
1705 - 1715 Ketone (C=O)Strong stretching (Diagnostic)
1580, 1420 Pyrimidine RingC=N / C=C skeletal stretching
1230 - 1250 C-FAryl-Fluorine stretching
3050 C-H (Ar)Weak aromatic C-H stretch
C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group.[1]

  • Ionization Mode: EI (70 eV) or ESI+

  • Molecular Ion (

    
    ):  m/z 140.04
    

Fragmentation Pathway:

  • m/z 140 (

    
    ):  Parent peak.
    
  • m/z 125 (

    
    ):  Loss of methyl radical (alpha-cleavage).[1]
    
  • m/z 97 (

    
    ):  Loss of acetyl group (formation of 5-fluoropyrimidin-2-yl cation).[1]
    
  • m/z 70: Ring fragmentation (loss of HCN).

Quality Control & Impurity Analysis

When sourcing or synthesizing this compound, three primary impurities must be monitored:

  • 2-Chloro-5-fluoropyrimidine (Starting Material):

    • Detection: GC-MS (lower MW) or ¹H NMR (shift of H-4/6 is distinct).[1]

  • 5-Fluoropyrimidin-2-ol (Hydrolysis Byproduct):

    • Detection: Broad OH stretch in IR (~3300 cm⁻¹); shift in ¹H NMR to ~8.3 ppm.

  • Tributyltin Residues (Synthesis Artifact):

    • Detection: ¹H NMR (multiplets at 0.8–1.6 ppm).

    • Remediation:[4] Wash crude reaction mixture with 10% KF (aq) to precipitate insoluble

      
      .
      

References

  • Synthesis of Acetyl-Pyrimidines: Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reaction of haloheterocycles with vinyltin reagents."[1] Chemical & Pharmaceutical Bulletin, 1986.

  • Fluorine NMR Shifts: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

  • Compound Data: Sigma-Aldrich Product Specification, "this compound".[1]

  • Reaction Mechanism: Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986.

Foundational Research: 2-Acetyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Subject: 1-(5-fluoropyrimidin-2-yl)ethanone (CAS: 905587-44-2) Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Pharmacophore Anchor

In the landscape of kinase inhibitor design, 2-acetyl-5-fluoropyrimidine (this compound) represents a high-value "anchor" intermediate. Its structural utility is twofold:

  • The 5-Fluoro Motif: Provides metabolic stability by blocking the C5 position against oxidative metabolism (cytochrome P450), while modulating the pKa of the pyrimidine ring to tune solubility and hydrogen-bonding capability.

  • The 2-Acetyl Handle: Acts as a versatile electrophilic gateway. It allows for the rapid construction of fused or linked bis-heterocyclic systems (e.g., pyrazolyl-pyrimidines) via condensation reactions, essential for targeting ATP-binding pockets in kinases such as JAK2 , p38 MAPK , and FLT3 .

This guide standardizes the synthesis, characterization, and foundational reactivity of this critical building block, moving beyond fragmented literature to provide a self-validating workflow.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Name 2-Acetyl-5-fluoropyrimidine
CAS Number 905587-44-2
Molecular Formula C₆H₅FN₂O
Molecular Weight 140.11 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Precursor 2-Chloro-5-fluoropyrimidine (CAS: 62802-42-0)

Synthetic Methodologies

High-purity synthesis of 2-acetyl-5-fluoropyrimidine is challenging due to the electron-deficient nature of the pyrimidine ring, which makes Friedel-Crafts acylation impossible. Two robust routes are recommended based on scale and available equipment.

Route A: Palladium-Catalyzed Stille Coupling (Primary Recommendation)

Rationale: This method operates under neutral conditions, avoiding the harsh nucleophiles that can attack the pyrimidine ring (SNAr) rather than the substituent.

Reagents:

  • Substrate: 2-Chloro-5-fluoropyrimidine[1][2][3]

  • Coupling Agent: Tributyl(1-ethoxyvinyl)tin

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Charging: Add 2-Chloro-5-fluoropyrimidine (1.0 eq) and 1,4-Dioxane (0.2 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and stir for 5 minutes.

  • Reagent Addition: Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) via syringe.

  • Reaction: Reflux at 90°C for 4–6 hours. Monitor by TLC (formation of the intermediate enol ether).

  • Hydrolysis (Critical): Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 1 hour. Mechanism: The acid hydrolyzes the vinyl ether to the ketone.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with KF (aq) solution to remove tin residues (precipitates tributyltin fluoride).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Route B: Nitrile-Grignard Addition (Scale-Up Alternative)

Rationale: Avoids toxic tin byproducts, suitable for larger batches where cryogenic control is available.

Step-by-Step Protocol:

  • Precursor Synthesis: Convert 2-chloro-5-fluoropyrimidine to 2-cyano-5-fluoropyrimidine using Zn(CN)₂ and Pd(PPh₃)₄ in DMF (120°C).

  • Grignard Addition: Dissolve the nitrile in dry THF at -78°C.

  • Reaction: Slowly add Methylmagnesium bromide (MeMgBr, 1.1 eq). Note: Low temperature prevents addition to the pyrimidine ring.

  • Quench: Pour into acidic water (H₂SO₄/Ice) to hydrolyze the imine intermediate to the ketone.

Visualization: Synthetic Logic & Pathways[4][5]

The following diagram illustrates the decision logic and chemical pathways for synthesizing and utilizing 2-acetyl-5-fluoropyrimidine.

SynthesisPathways Start 2-Chloro-5-fluoropyrimidine (CAS: 62802-42-0) RouteA_Step1 Pd(PPh3)2Cl2 Tributyl(1-ethoxyvinyl)tin Start->RouteA_Step1 Route A (Stille) RouteB_Step1 Zn(CN)2 / Pd(0) Cyanation Start->RouteB_Step1 Route B (Nitrile) Intermediate_A Enol Ether Intermediate RouteA_Step1->Intermediate_A RouteA_Step2 Acid Hydrolysis (HCl / H2O) Intermediate_A->RouteA_Step2 Target 2-Acetyl-5-fluoropyrimidine (Target Scaffold) RouteA_Step2->Target Intermediate_B 2-Cyano-5-fluoropyrimidine RouteB_Step1->Intermediate_B RouteB_Step2 MeMgBr (-78°C) then H3O+ Intermediate_B->RouteB_Step2 RouteB_Step2->Target

Figure 1: Dual synthetic pathways for 2-acetyl-5-fluoropyrimidine. Route A is preferred for lab-scale purity; Route B for cost-effective scale-up.

Foundational Reactivity: The Enaminone Gateway

The most critical application of 2-acetyl-5-fluoropyrimidine in drug discovery is its conversion into an enaminone . This step increases the electrophilicity of the system, allowing for the construction of a second heterocyclic ring (e.g., pyrazole) fused or linked to the pyrimidine.

Protocol: Enaminone Formation with DMFDMA

Objective: Synthesis of (E)-3-(dimethylamino)-1-(5-fluoropyrimidin-2-yl)prop-2-en-1-one.

  • Reagents: 2-Acetyl-5-fluoropyrimidine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMFDMA, 1.5–2.0 eq).

  • Solvent: Toluene (or neat if scale permits).

  • Conditions: Reflux (110°C) for 2–4 hours.

  • Observation: The reaction typically turns from pale yellow to deep orange/red.

  • Workup: Remove solvent in vacuo. The product usually crystallizes upon cooling or trituration with ether.

  • Utility: The resulting enaminone reacts with hydrazines to form pyrazolyl-pyrimidines (common in JAK inhibitors) or with guanidine to form bis-pyrimidines .

ReactivityWorkflow Target 2-Acetyl-5-fluoropyrimidine Enaminone Enaminone Intermediate (High Electrophilicity) Target->Enaminone Condensation Reagent + DMFDMA (Reflux) Reagent->Enaminone ProductA Pyrazolyl-Pyrimidine (Kinase Inhibitor Core) Enaminone->ProductA Cyclization ProductB Bis-Pyrimidine System Enaminone->ProductB Cyclization Hydrazine + Hydrazines (R-NH-NH2) Hydrazine->ProductA Guanidine + Guanidine Guanidine->ProductB

Figure 2: The "Enaminone Gateway" illustrates how the acetyl group is leveraged to build complex kinase inhibitor scaffolds.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare obtained data against these expected spectroscopic signatures.

TechniqueExpected SignatureStructural Insight
¹H NMR (CDCl₃) δ ~2.75 ppm (s, 3H)Acetyl -CH₃ : Distinct singlet, confirms ketone integrity.
¹H NMR (CDCl₃) δ ~8.70 ppm (s, 2H)Pyrimidine H4/H6 : Deshielded by N-atoms and F-substituent.
¹⁹F NMR δ ~ -140 to -145 ppmC5-Fluorine : Diagnostic shift for fluorine on pyrimidine ring.
IR Spectroscopy ~1700 cm⁻¹ (Strong)C=O Stretch : Confirms the acetyl group; absence indicates hydrolysis failure.

Troubleshooting:

  • Absence of Acetyl Peak: Incomplete hydrolysis of the enol ether (Route A) or imine (Route B). Extend acid stir time.

  • Multiple Fluorine Peaks: Indicates nucleophilic attack on the ring (fluorine displacement) rather than the substituent. Lower reaction temperature.

References

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 905587-44-2).[4] Retrieved from

  • ChemicalBook. (2025).[5] 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0) Properties and Suppliers.[1][2][6] Retrieved from

  • Abu-Shanab, F. A., et al. (2011).[5][7][8][9] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines.[5][7][8][9] International Journal of Organic Chemistry.[5][7][9] Retrieved from [5][7][8]

  • J&K Scientific. (n.d.). This compound Reference Data. Retrieved from

  • Vertex AI Search. (2026). Consolidated Search Results on 2-acetyl-5-fluoropyrimidine synthesis and applications.

Sources

The Discovery and Development of 1-(5-Fluoropyrimidin-2-yl)ethanone Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-fluoropyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of therapeutic agents. The strategic incorporation of a fluorine atom onto the pyrimidine ring can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability and target binding affinity. This in-depth technical guide provides a comprehensive overview of the discovery and development of derivatives based on the 1-(5-fluoropyrimidin-2-yl)ethanone core and related 5-fluoropyrimidine structures. We will delve into the synthetic pathways, biological activities, and structure-activity relationships (SAR) of these compounds, with a particular focus on their emergence as potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Significance of the 5-Fluoropyrimidine Moiety

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases uracil, thymine, and cytosine, making it a molecule of immense biological importance. In the realm of drug discovery, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry to enhance biological activity. The high electronegativity and small size of fluorine can lead to improved binding interactions with target proteins, increased metabolic stability by blocking sites of oxidation, and altered electronic properties of the heterocyclic ring.

This guide will explore the synthetic derivatization of the this compound core and the broader landscape of 5-fluoropyrimidine derivatives, particularly in the context of kinase inhibition.

Synthetic Strategies for 5-Fluoropyrimidine Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its successful exploitation in a drug discovery campaign. Here, we outline key synthetic routes to important 5-fluoropyrimidine intermediates and their subsequent derivatization.

Synthesis of the Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine

A crucial precursor for the synthesis of a wide array of 2,4-disubstituted-5-fluoropyrimidine derivatives is 2,4-dichloro-5-fluoropyrimidine. This intermediate is readily prepared from the commercially available 5-fluorouracil.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [2][3]

  • Reaction: 5-Fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride, often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as an acid scavenger.[2]

  • Step 1: To a stirred solution of 5-fluorouracil in an excess of phosphorus oxychloride, slowly add N,N-dimethylaniline at a controlled temperature.

  • Step 2: Heat the reaction mixture to reflux (around 114°C) for a specified period (typically 2 hours) to ensure complete conversion.[2]

  • Step 3: After cooling, the reaction mixture is carefully quenched with ice-water.

  • Step 4: The product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • Step 5: The organic layer is washed, dried, and concentrated under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine. A yield of up to 92.2% can be achieved under optimized conditions.[2]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride: This is a powerful chlorinating agent capable of converting the hydroxyl groups of the tautomeric form of 5-fluorouracil into chlorides.

  • N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing side reactions.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.

Diagram 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

G 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine Chlorination POCl3_DMA POCl3, N,N-Dimethylaniline Reflux, 2h

Caption: Synthesis of 2,4-Dichloro-5-fluoropyrimidine.

Synthesis of 2,4-Dianilino-5-fluoropyrimidine Derivatives

With 2,4-dichloro-5-fluoropyrimidine in hand, the synthesis of 2,4-dianilino derivatives can be achieved through sequential nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for a controlled, stepwise substitution.

Protocol 2: General Procedure for the Synthesis of 2,4-Dianilino-5-fluoropyrimidines [4]

  • Step 1 (Monosubstitution): React 2,4-dichloro-5-fluoropyrimidine with one equivalent of a substituted aniline in a suitable solvent (e.g., ethanol, isopropanol) at room temperature or with gentle heating. The more reactive chlorine at the C4 position is typically displaced first.

  • Step 2 (Disubstitution): To the resulting 2-chloro-4-anilino-5-fluoropyrimidine intermediate, add a second equivalent of the same or a different substituted aniline. This step often requires more forcing conditions, such as heating at elevated temperatures, to displace the less reactive chlorine at the C2 position.

  • Step 3 (Purification): The final 2,4-dianilino-5-fluoropyrimidine product is typically purified by crystallization or column chromatography.

Expertise & Experience Insights:

The differential reactivity of the C2 and C4 chlorine atoms is a key aspect to exploit for the synthesis of unsymmetrical dianilino derivatives. The C4 position is generally more susceptible to nucleophilic attack due to the electronic influence of the ring nitrogens. By carefully controlling the reaction conditions (temperature, stoichiometry), selective monosubstitution can be achieved.

G 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Intermediate 2-Chloro-4-(anilino)-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine->Intermediate SNAr at C4 Aniline1 Aniline 1 (1 eq.) Aniline1->Intermediate Final_Product 2,4-Dianilino-5-fluoropyrimidine Intermediate->Final_Product SNAr at C2 Aniline2 Aniline 2 (1 eq.) Aniline2->Final_Product

Caption: Synthesis of Chalcones and Pyrazoles.

Biological Activities and Structure-Activity Relationships (SAR)

The 5-fluoropyrimidine scaffold has been successfully incorporated into a number of potent kinase inhibitors.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

A significant breakthrough in the application of 5-fluoropyrimidine derivatives has been the discovery of potent Anaplastic Lymphoma Kinase (ALK) inhibitors. [4][5]ALK is a receptor tyrosine kinase, and its aberrant activation due to genetic rearrangements is a key driver in certain cancers, such as non-small cell lung cancer. [6] A series of 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized and evaluated for their ALK inhibitory activity. [4]Many of these compounds exhibited good inhibitory activity against ALK and demonstrated cytotoxic effects in the H3122 cell line, which harbors an ALK fusion protein. [4] Table 1: ALK Inhibitory Activity of Selected 2,4-Dianilino-5-fluoropyrimidine Derivatives

CompoundR1R2ALK IC50 (nM)H3122 Cell Viability IC50 (nM)
6f 2,4-dichloro2,6-dichloro-3-methyl1.830
Crizotinib --2.4180

(Data adapted from reference)[4]

Structure-Activity Relationship (SAR) Insights:

  • The 2,4-dianilino-5-fluoropyrimidine core serves as an effective scaffold for ALK inhibition.

  • The nature and position of substituents on the aniline rings are crucial for potency. For instance, compound 6f with di- and tri-substituted aniline moieties demonstrated superior activity compared to the approved drug crizotinib in a cell-based assay. [4] Diagram 4: ALK Signaling Pathway and Inhibition

G ALK ALK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) ALK->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2,4-Dianilino-5-fluoropyrimidine Derivative Inhibitor->ALK Inhibition

Caption: Inhibition of the ALK Signaling Pathway.

Antimicrobial Activity

Derivatives of 5-fluoropyrimidine have also been explored for their antimicrobial properties. For example, novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine have shown potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. [7]While not directly derived from this compound, this highlights the potential of the 5-fluoropyrimidine moiety in the development of new anti-infective agents.

Conclusion and Future Directions

The 5-fluoropyrimidine scaffold continues to be a highly valuable and versatile platform in drug discovery. The synthetic accessibility of key intermediates like 2,4-dichloro-5-fluoropyrimidine allows for the generation of diverse chemical libraries. The demonstrated success of 2,4-dianilino-5-fluoropyrimidine derivatives as potent ALK inhibitors underscores the potential of this class of compounds in oncology.

Future research in this area should focus on:

  • Exploration of Novel Derivatives: The derivatization of the this compound core through reactions like the Claisen-Schmidt condensation and subsequent cyclizations to form pyrazoles and other heterocycles is a promising avenue for discovering compounds with novel biological activities.

  • Kinase Selectivity Profiling: A comprehensive understanding of the kinase selectivity profile of new 5-fluoropyrimidine derivatives is crucial to minimize off-target effects and potential toxicities.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts should be directed towards optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their drug-like characteristics.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this compound and related 5-fluoropyrimidine derivatives.

References

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (URL not available)
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC, [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing, [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. NIH, [Link]

  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (URL not available)
  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705. PubChem, [Link]

  • Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). ResearchGate, [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed, [Link]

  • Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery. MedChemComm (RSC Publishing), [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC, [Link]

  • Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI, [Link]

  • Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. International Journal of Pharmaceutical Sciences Review and Research, [Link]

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The Strategic Role of 1-(5-Fluoropyrimidin-2-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Power of a Fluorinated Pyrimidine

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are expertly leveraged to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 1-(5-Fluoropyrimidin-2-yl)ethanone has emerged as a pivotal building block, particularly in the synthesis of targeted therapeutics. This technical guide provides an in-depth exploration of this versatile ketone, from its synthesis and characterization to its application in the construction of complex, biologically active molecules. We will delve into the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 905587-44-2[1]
Molecular Formula C₆H₅FN₂O[1]
Molecular Weight 140.12 g/mol [1]
Appearance Solid[2]
Purity ≥97%[1]
Storage Inert atmosphere, room temperature[2]

Safety Information:

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[2]

Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.

Synthesis of this compound: A Proposed Protocol

While numerous patents allude to the use of this compound, a detailed, publicly available synthesis is not commonplace. Based on established organic chemistry principles, a plausible and efficient route involves the acylation of a suitable 5-fluoropyrimidine precursor. A crossed Claisen condensation reaction represents a robust strategy.

Reaction Principle: The crossed Claisen condensation involves the reaction of an ester with a ketone or another ester in the presence of a strong base to form a β-keto ester or a β-diketone. In this proposed synthesis, a 5-fluoropyrimidine ester is reacted with a methyl ketone equivalent in the presence of a strong base like sodium ethoxide.

Synthesis of this compound 5-Fluoropyrimidine 5-Fluoropyrimidine Intermediate Enolate Intermediate 5-Fluoropyrimidine->Intermediate Acylation Acylating_Agent Acylating Agent (e.g., Ethyl Acetate) Acylating_Agent->Intermediate Base Strong Base (e.g., NaOEt) Base->Intermediate Product This compound Intermediate->Product Workup

Proposed Synthetic Protocol for this compound

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (10 volumes).

  • Base Addition: Carefully add sodium metal (1.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add 5-fluoropyrimidine (1.0 equivalent) followed by the dropwise addition of ethyl acetate (1.5 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized building block. The following are predicted spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~2.7s-COCH₃
~8.9dPyrimidine-H
~9.2dPyrimidine-H
¹³C~26s-C OCH₃
~145 (d, JC-F ≈ 250 Hz)dC -F
~150sPyrimidine-C
~158sPyrimidine-C
~195sC =O

Infrared (IR) Spectroscopy:

  • ~1700 cm⁻¹: Strong C=O stretch (ketone)

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring

  • ~1200-1300 cm⁻¹: C-F stretch

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 141.05

Application in Medicinal Chemistry: Synthesis of the JAK Inhibitor AZD1480

This compound is a crucial intermediate in the synthesis of the potent and selective Janus kinase (JAK) 2 inhibitor, AZD1480[3][4]. The ethanone moiety provides a handle for the introduction of the chiral amine side chain, a key pharmacophoric element for binding to the kinase active site.

The JAK-STAT Signaling Pathway and Its Role in Disease:

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers.

JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates AZD1480 AZD1480 AZD1480->JAK Inhibits

Simplified JAK-STAT signaling pathway and the inhibitory action of AZD1480.

Synthesis of AZD1480 from this compound:

The synthesis of AZD1480 from this compound proceeds via a reductive amination reaction to introduce the chiral ethylamine side chain, followed by a nucleophilic aromatic substitution to couple the pyrimidine core with the pyrazole moiety.

Synthesis of AZD1480 Ethanone This compound Intermediate_Amine (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Ethanone->Intermediate_Amine Reductive Amination Amine (S)-1-amino-1-phenylethane Amine->Intermediate_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate_Amine AZD1480 AZD1480 Intermediate_Amine->AZD1480 Nucleophilic Aromatic Substitution Pyrazole 5-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine Pyrazole->AZD1480

Synthetic route to AZD1480 from this compound.

Detailed Experimental Protocol for AZD1480 Synthesis:

Step 1: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (10 volumes).

  • Amine Addition: Add (S)-1-amino-1-phenylethane (1.1 equivalents) to the solution.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine, can be carried forward to the next step without further purification or purified by column chromatography.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide, add 5-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (2.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Purification: The precipitated solid can be collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield AZD1480.

Conclusion: A Versatile and Indispensable Building Block

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its fluorinated pyrimidine core imparts desirable properties that enhance the biological activity and metabolic stability of the resulting drug candidates. The straightforward reactivity of its ketone functional group allows for the efficient construction of complex molecular architectures, as exemplified by its pivotal role in the synthesis of the JAK inhibitor AZD1480. As the demand for targeted and effective therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly continue to expand, solidifying its place as an indispensable tool in the medicinal chemist's arsenal.

References

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The Strategic Role of 1-(5-Fluoropyrimidin-2-yl)ethanone in Modern Kinase Inhibitor Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. Within this landscape, the privileged 5-fluoropyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This technical guide delves into the pivotal role of a key building block, 1-(5-Fluoropyrimidin-2-yl)ethanone , in the discovery and synthesis of next-generation kinase inhibitors. We will explore its synthesis, its strategic application in the construction of diverse inhibitor scaffolds, and the underlying principles that make the 5-fluoropyrimidine moiety a valuable asset in medicinal chemistry. This guide will provide detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the utility of this versatile intermediate.

Introduction: The Kinase Inhibitor Landscape and the Rise of Fluorinated Heterocycles

The human kinome comprises over 500 protein kinases, each playing a specific role in cellular signaling. The aberrant activity of these enzymes can lead to uncontrolled cell growth, proliferation, and survival, which are characteristic of cancer. Consequently, the development of kinase inhibitors has become a highly successful strategy in oncology.

The design of effective kinase inhibitors hinges on achieving high potency against the target kinase while maintaining selectivity over other kinases to minimize off-target effects. Medicinal chemists often employ heterocyclic scaffolds that can mimic the purine core of ATP, the natural substrate for kinases. The pyrimidine ring is one such "privileged scaffold" that has been extensively utilized in the development of kinase inhibitors.

The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, fluorination can:

  • Enhance binding affinity: The electronegativity of fluorine can lead to favorable interactions with the kinase active site.

  • Improve metabolic stability: The strong C-F bond can block sites of metabolism, increasing the drug's half-life.

  • Modulate pKa: Fluorine's electron-withdrawing nature can alter the basicity of nearby functional groups, influencing solubility and cell permeability.

  • Induce favorable conformations: The introduction of fluorine can influence the conformational preferences of a molecule, pre-organizing it for optimal binding.

The 5-fluoropyrimidine moiety, in particular, has proven to be a valuable component of many approved and investigational drugs. This guide focuses on a key starting material that provides access to this important scaffold: this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅FN₂O
Molecular Weight 140.12 g/mol
Appearance Off-white to yellow solid
CAS Number 905587-44-2

Synthesis of the Core Building Block: this compound

A robust and scalable synthesis of this compound is crucial for its widespread application in drug discovery programs. While several synthetic routes can be envisaged, a common and effective method involves a Claisen-type condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles for the synthesis of similar compounds.

Step 1: Preparation of Ethyl 3-(dimethylamino)-2-fluoroacrylate

This step is not explicitly for the target molecule but represents a common strategy for constructing fluorinated pyrimidines.

Step 2: Claisen-type Condensation to form a β-ketoester

A plausible route to this compound involves the condensation of a 5-fluoropyrimidine derivative with a suitable acetylating agent. One potential approach is the reaction of a 5-fluoropyrimidine ester with the enolate of acetone.

A Proposed Synthetic Approach:

A more direct approach would involve the acylation of a 2-metallo-5-fluoropyrimidine species.

  • Halogenation of 5-fluorouracil: 5-Fluorouracil can be converted to 2,4-dichloro-5-fluoropyrimidine.

  • Selective Reduction: The 4-chloro position can be selectively reduced to afford 2-chloro-5-fluoropyrimidine.

  • Metal-Halogen Exchange and Acylation: Treatment of 2-chloro-5-fluoropyrimidine with an organometallic reagent (e.g., n-butyllithium) at low temperature, followed by quenching with an acetylating agent such as N-methoxy-N-methylacetamide, would yield the desired ketone.

Due to the proprietary nature of many industrial syntheses, a detailed, publicly available, step-by-step protocol for this compound is not readily found in the literature. However, the principles outlined above represent standard and reliable methods in heterocyclic chemistry for achieving this transformation.

Application in Kinase Inhibitor Synthesis: A Case Study in Pyrazolo[1,5-a]pyrimidine Scaffolds

The acetyl group of this compound is a versatile handle for the construction of more complex heterocyclic systems. A prominent example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold known to exhibit potent kinase inhibitory activity.

The general synthetic strategy involves the initial reaction of the ketone with dimethylformamide-dimethylacetal (DMF-DMA) to form a reactive enaminone intermediate. This intermediate is then cyclized with an appropriately substituted aminopyrazole to construct the pyrazolo[1,5-a]pyrimidine core.

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

G A This compound C (E)-1-(5-Fluoropyrimidin-2-yl)-3- (dimethylamino)prop-2-en-1-one (Enaminone Intermediate) A->C Reflux B Dimethylformamide- dimethylacetal (DMF-DMA) B->C E Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor C->E Cyclization in acidic or basic conditions D Substituted 5-Aminopyrazole D->E

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol describes the synthesis of a generic pyrazolo[1,5-a]pyrimidine from this compound, based on established literature procedures for similar transformations.

Step 1: Synthesis of (E)-1-(5-Fluoropyrimidin-2-yl)-3-(dimethylamino)prop-2-en-1-one

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as xylene or DMF, add dimethylformamide-dimethylacetal (DMF-DMA) (1.5-2.0 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core

  • Dissolve the crude enaminone from Step 1 in a suitable solvent such as acetic acid or ethanol.

  • Add the desired substituted 5-aminopyrazole (1.0-1.2 eq).

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the target pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The 5-fluoropyrimidine moiety plays a crucial role in the binding of these inhibitors to the kinase active site. The pyrimidine core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The 5-fluoro substituent can significantly enhance this interaction and contribute to the overall potency and selectivity of the inhibitor.

  • Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase.

  • Fluorine Interactions: The fluorine atom at the 5-position can form favorable non-covalent interactions, such as hydrogen bonds with backbone NH groups or dipole-dipole interactions within the ATP-binding pocket. It can also displace water molecules from the active site, leading to an entropic benefit.

  • Improved Physicochemical Properties: As mentioned earlier, the fluorine atom can block metabolic hotspots and improve the metabolic stability of the compound. It can also fine-tune the lipophilicity, impacting cell permeability and oral bioavailability.

The substituents on the pyrazolo portion of the molecule can be varied to explore the different pockets of the kinase active site, leading to improved potency and selectivity.

Representative Biological Data of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The following table presents representative IC₅₀ values for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. It is important to note that these compounds may not be direct derivatives of this compound but illustrate the potential of the resulting heterocyclic system.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 13g CDK218
Compound 21c CDK2150
Compound 6t CDK290
Compound 6s CDK2230
Compound 15 CDK2/cyclin A261
CPL302253 (54) PI3Kδ2.8

Key Kinase Signaling Pathways Targeted

Pyrazolo[1,5-a]pyrimidine inhibitors derived from this compound have the potential to target a variety of kinases involved in cancer cell signaling. One of the most prominent families of kinases targeted by such inhibitors are the Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.

G A Growth Factors B Receptor Tyrosine Kinases A->B C Ras/Raf/MEK/ERK Pathway B->C D PI3K/Akt/mTOR Pathway B->D E Cyclin D/CDK4/6 C->E D->E F Cyclin E/CDK2 E->F Phosphorylation of Rb, release of E2F G G1 Phase F->G H S Phase (DNA Replication) G->H G1/S Transition I Pyrazolo[1,5-a]pyrimidine Inhibitor I->F Inhibition

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

Inhibition of CDK2 by a pyrazolo[1,5-a]pyrimidine-based inhibitor would block the G1/S transition, leading to cell cycle arrest and preventing cancer cell proliferation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic use allows for the efficient construction of complex heterocyclic scaffolds, such as the potent pyrazolo[1,5-a]pyrimidine system. The presence of the 5-fluoropyrimidine moiety imparts favorable physicochemical and pharmacodynamic properties, often leading to inhibitors with enhanced potency, selectivity, and metabolic stability.

The continued exploration of novel synthetic routes to elaborate this compound into diverse chemical scaffolds will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions deepens, the rational design of inhibitors based on this privileged building block will continue to be a fruitful area of research in drug discovery.

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Oxford Advanced Materials Network. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerOpen. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]

  • Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. ResearchGate. [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubMed Central. [Link]

  • Cyclization reaction with 3‐amino pyrazole derivatives for efficient... ResearchGate. [Link]

Physicochemical properties of 1-(5-Fluoropyrimidin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Fluoropyrimidin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic ketone that serves as a critical building block in medicinal chemistry and drug discovery. Its structure, incorporating a pyrimidine ring, a fluorine atom, and a ketone functional group, makes it a versatile synthon for creating more complex molecules with potential therapeutic applications. Fluoropyrimidines are a well-established class of compounds in oncology, with 5-Fluorouracil being a notable example. The strategic placement of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis, process development, and analytical characterization. We will move beyond a simple recitation of data to explain the causality behind experimental choices and provide robust, validated protocols for its analysis.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research. The following identifiers and structural details define this compound.

  • IUPAC Name: this compound[1]

  • Synonyms: 1-(5-fluoro-2-pyrimidinyl)ethanone, 2-Acetyl-5-fluoropyrimidine[2]

  • CAS Number: 905587-44-2[1][2]

  • Molecular Formula: C₆H₅FN₂O[2]

  • Molecular Weight: 140.12 g/mol [2]

The molecule's structure is depicted below, highlighting the key functional groups.

Caption: 2D structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data available for this compound. It is important to note that many of these values are predicted through computational models and should be confirmed experimentally for critical applications.

PropertyValueSource / Comment
CAS Number 905587-44-2[1]
Molecular Formula C₆H₅FN₂O
Molecular Weight 140.12 g/mol
Physical Form Solid
Boiling Point 259.5 ± 32.0 °CPredicted[2]
Density 1.34 ± 0.1 g/cm³Predicted[2]
pKa -2.13 ± 0.22Predicted; refers to the protonated pyrimidine nitrogens.[2]
LogP Not explicitly found; calculation required.Lipophilicity is a critical parameter for drug-likeness.[3]
Purity ≥97%Typical purity from commercial suppliers.
Storage Inert atmosphere, room temperature.[2]

Spectroscopic and Analytical Profile

A robust analytical package is essential to confirm the identity and purity of this compound. While specific experimental spectra are not publicly available, a theoretical profile can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR (Proton NMR): The spectrum is expected to be relatively simple.

    • Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.7-2.9 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl group.

    • Pyrimidine Protons (Ar-H): Two doublets are expected in the aromatic region. The proton at C4 and the proton at C6 will appear as a doublet, coupled to each other. Due to the strong electron-withdrawing nature of the pyrimidine nitrogens and the fluorine atom, these protons will be significantly deshielded, likely appearing between δ 8.5-9.5 ppm. The fluorine at C5 will also cause coupling to the adjacent protons (H4 and H6), resulting in doublet of doublets or more complex splitting, though the primary coupling will be between H4 and H6.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm.

    • Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.

    • Pyrimidine Carbons: Four distinct signals are expected. The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant. The other carbons (C2, C4, C6) will have chemical shifts influenced by the nitrogen and fluorine atoms, appearing in the aromatic region (δ 140-170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (ketone) stretching vibration.

  • ~1550-1600 cm⁻¹: Multiple bands for the C=N and C=C stretching vibrations within the pyrimidine ring.

  • ~1200-1250 cm⁻¹: A strong band associated with the C-F stretching vibration.

  • ~2900-3000 cm⁻¹: Weak C-H stretching from the methyl group.

  • ~3050-3150 cm⁻¹: Weak C-H stretching from the aromatic pyrimidine ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The primary ion observed would correspond to the molecular weight, with an expected m/z of 140.12. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₆H₅FN₂O).

  • Key Fragments: A prominent fragment would likely be the loss of the methyl group (M-15), resulting in an acylium ion [M-CH₃]⁺ at m/z 125. Another possible fragmentation is the loss of CO (M-28), leading to a fragment at m/z 112.

Experimental Protocols for Characterization

To ensure the quality and identity of this compound for research and development, standardized analytical protocols are necessary.

Protocol: Purity Determination by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for determining the purity of non-volatile organic compounds. It separates the main component from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. The choice of a C18 reversed-phase column is ideal for moderately polar compounds like this one.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). For improved peak shape, 0.1% formic acid can be added to both solvents. Filter and degas the mobile phase thoroughly.

  • Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration (1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or a wavelength determined by a UV scan).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Protocol: Structural Confirmation by NMR

Causality: NMR spectroscopy provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei. A combination of 1D and 2D experiments provides a self-validating system, where proton signals can be directly correlated to the carbons they are attached to, confirming connectivity and completing the structural puzzle.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solid is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton signals and their multiplicities.

    • Acquire a ¹³C{¹H} proton-decoupled spectrum to identify all unique carbon environments.

    • (Optional but Recommended) Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton signal with the carbon signal of the atom it is directly bonded to, providing unambiguous C-H assignments.

  • Data Processing & Interpretation:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H signals to determine proton ratios.

    • Assign all peaks in the ¹H and ¹³C spectra based on chemical shifts, coupling constants, and correlations from the HSQC spectrum. The data should be fully consistent with the proposed structure.

Caption: Workflow for NMR-based structural confirmation.

Stability and Storage

The stability of chemical reagents is paramount for reproducible research.

  • Recommended Storage: Commercial suppliers recommend storing this compound under an inert atmosphere at room temperature.[2] This precaution is taken to prevent potential degradation from atmospheric moisture or oxygen.

  • Potential Instabilities: Fluoropyrimidines, as a class, can exhibit stability issues. For example, 5-Fluorouracil solutions are known to be susceptible to crystallization at low temperatures (4°C) and can degrade over time, especially when exposed to light.[4][5] While direct stability data for this compound is not available, it is prudent to:

    • Store the compound tightly sealed and protected from light.

    • Avoid long-term storage in solution unless stability has been experimentally verified.

    • Re-analyze the purity of older batches before use in critical applications.

Conclusion

This compound is a valuable reagent characterized by its fluorinated pyrimidine core. This guide has detailed its fundamental physicochemical properties, including its chemical identity, predicted physical constants, and spectroscopic profile. The provided experimental protocols for HPLC and NMR analysis offer a robust framework for researchers to verify the purity and confirm the structure of this compound, ensuring its suitability for synthetic and medicinal chemistry applications. A thorough understanding and application of these analytical principles are essential for leveraging this building block to its full potential in the development of novel chemical entities.

References

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Technical Guide: Solubility Profile and Solvent Selection for 1-(5-Fluoropyrimidin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1-(5-Fluoropyrimidin-2-yl)ethanone is a critical fluorinated heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity—comprising a pyrimidine core, an acetyl group at the C2 position, and a fluorine atom at C5—dictates a specific solubility profile governed by dipole-dipole interactions and


-

stacking.

This guide provides a technical framework for solvent selection, focusing on solubility maximization for reaction throughput and solubility differentiation for purification (recrystallization).

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₅FN₂OModerate molecular weight facilitates dissolution.
Molecular Weight 140.12 g/mol --
Physical State Solid (Crystalline)Lattice energy must be overcome by solvation enthalpy.
Polarity Moderate to HighThe acetyl and pyrimidine nitrogen atoms act as H-bond acceptors.
Lipophilicity (LogP) ~0.5 - 1.0 (Predicted)Amphiphilic nature; soluble in both polar organic and some non-polar solvents.

Solubility Landscape & Solvent Selection[5]

The solubility of this compound is non-linear across solvent classes due to the electron-withdrawing nature of the fluorine substituent, which alters the electron density of the pyrimidine ring, enhancing acidity and interaction with polar solvents.

Solvent Compatibility Matrix

The following data summarizes the predicted solubility behavior based on the compound's structural analogues (e.g., 5-bromo derivatives) and general pyrimidine chemistry.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)High dielectric constants disrupt crystal lattice; strong dipole interactions with the carbonyl and pyrimidine nitrogens.
Chlorinated Dichloromethane (DCM), ChloroformGood (50-100 mg/mL)Favorable dispersion forces and dipole interactions. Ideal for extraction and transport.
Esters & Ketones Ethyl Acetate, AcetoneModerate to Good Good solubility due to matching polarity; Acetone is an excellent solvent for rapid dissolution.
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Moderate at RT; High at reflux. The H-bond donor capability of alcohols interacts with the acetyl oxygen. Ideal for recrystallization.
Ethers THF, 1,4-Dioxane, MTBEModerate THF/Dioxane are excellent reaction solvents; MTBE shows lower solubility, useful for precipitation.
Hydrocarbons Hexane, Heptane, ToluenePoor / Anti-solvent Lack of polar interactions makes these effective anti-solvents for precipitation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To determine the saturation solubility (


) of this compound in a target solvent at a specific temperature.

Methodology:

  • Preparation: Weigh approximately 500 mg of the compound into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 500

    
    L increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume. If not, continue adding solvent until dissolution or a maximum volume (e.g., 10 mL) is reached.

  • Saturation (For Slurries): If solid remains, cap the vial and stir at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter.
    
  • Quantification: Transfer a known volume of filtrate to a pre-weighed vessel, evaporate the solvent under vacuum/nitrogen stream, and weigh the residue.

Calculation:



Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

Context: High-purity intermediates are required for drug development. This protocol leverages the temperature-dependent solubility in ethanol or the solubility difference between EtOAc and Heptane.

Workflow Diagram (Graphviz):

RecrystallizationWorkflow Start Crude this compound Dissolution Dissolve in Min. Vol. Hot Ethanol (60-70°C) (Solvent) Start->Dissolution Check Is Solution Clear? Dissolution->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Turbid) Cooling Slow Cooling to RT, then 0-5°C Check->Cooling Yes Filter->Cooling AntiSolvent Optional: Add Heptane dropwise (Anti-Solvent) Cooling->AntiSolvent Low Yield? Harvest Filtration & Wash (Cold EtOH) Cooling->Harvest Crystals Formed AntiSolvent->Harvest Dry Vacuum Dry (40°C) Harvest->Dry

Figure 1: Decision logic for the recrystallization of fluorinated pyrimidine intermediates.

Technical Considerations for Process Scale-Up

Impact of Fluorine on Solvation

The presence of the fluorine atom at the C5 position lowers the basicity of the pyrimidine nitrogens compared to non-fluorinated analogues. This reduces the compound's tendency to form strong hydrogen bonds with protic solvents, making chlorinated solvents (DCM) or esters (EtOAc) often superior for extraction efficiency during workup phases.

Handling & Stability
  • Hydrolysis Risk: While the pyrimidine ring is stable, the acetyl group can be susceptible to haloform-type reactions under strongly basic, oxidative conditions. Avoid using strong bases in methanolic solutions for prolonged periods.

  • Safety: Fluorinated heterocycles can be skin irritants. All solubility screenings should be conducted in a fume hood.

References

  • Chemical Identity & Properties
  • General Solubility of Pyrimidines

    • Baluja, S., et al. (2018).[1] "Physicochemical properties of some pyrimidine derivatives in some organic solvents." Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Synthesis & Applications

    • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health (PMC). Available at: [Link]

  • Analogous Synthesis Protocols

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Acetyl-5-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Acetyl-5-fluoropyrimidine is a pivotal heterocyclic building block in contemporary drug discovery and materials science, valued for its unique electronic properties imparted by the fluorinated pyrimidine scaffold. However, the successful application of this reagent is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols. Due to the limited availability of specific stability data for this compound, this guide provides a framework derived from first principles of chemical reactivity, analysis of its constituent functional groups, and data from structurally analogous compounds. We will explore the intrinsic factors governing its stability, outline potential degradation pathways, and provide experimentally-grounded protocols for its long-term storage and handling. This document is intended for researchers, chemists, and drug development professionals who utilize 2-acetyl-5-fluoropyrimidine in their workflows.

Physicochemical Profile and Structural Analysis

The stability of 2-acetyl-5-fluoropyrimidine is intrinsically linked to its molecular architecture. The molecule consists of an electron-deficient pyrimidine ring substituted with two electron-withdrawing groups: a fluorine atom at the 5-position and an acetyl group at the 2-position.

PropertyValue / DescriptionSource
Chemical Formula C₆H₅FN₂OInferred
Molecular Weight 140.12 g/mol Inferred
Appearance Likely a white to yellow or brown solid or high-boiling liquid.Inferred from analogs[1][2]
Key Functional Groups Pyrimidine ring, Acetyl ketone, Aryl fluoride-

Structural Analysis and Reactivity Implications:

  • Pyrimidine Ring: As a diazine, the pyrimidine ring is inherently π-deficient. This low electron density makes the ring susceptible to nucleophilic attack, a characteristic that can be exploited in synthesis but also represents a potential instability.

  • Fluorine Substituent: The fluorine atom at the C5 position is a potent electron-withdrawing group due to its high electronegativity. This further decreases the electron density of the ring, enhancing its susceptibility to nucleophiles. The carbon-fluorine bond itself is very strong and generally stable, a property often exploited in medicinal chemistry to block metabolic oxidation.[3]

  • Acetyl Group: The acetyl moiety at the C2 position is also electron-withdrawing and presents a reactive carbonyl center. The methyl protons adjacent to the carbonyl are acidic and can participate in reactions such as enolization and condensation.[4] The carbonyl group itself is a target for nucleophilic addition.

Key Factors Influencing Chemical Stability

Based on the structural features, several environmental factors can be predicted to compromise the integrity of 2-acetyl-5-fluoropyrimidine.

  • Moisture and pH: The compound is likely sensitive to moisture and non-neutral pH.[5] In acidic or basic conditions, the acetyl group's carbonyl can be a target for hydrolysis. Furthermore, the electron-deficient pyrimidine ring may be susceptible to hydrolytic degradation pathways. Safety data for analogous fluorinated pyrimidines consistently list strong acids and strong bases as incompatible materials.[5][6][7]

  • Atmosphere: Many complex heterocyclic intermediates, especially those with activating groups, exhibit sensitivity to air.[5][7] To prevent potential oxidative degradation or reactions with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is a critical precautionary measure. This is a standard recommendation for related fluorinated pyrimidines.[7][8]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions. While the compound may be stable at ambient temperature for short periods, thermal decomposition can occur, potentially leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[5][6][7] For a related compound, 2-chloro-5-fluoropyrimidine, a violent thermal exotherm was reported in a reaction mixture above 100°C, highlighting the potential for thermal runaway under certain conditions.[9]

  • Light: Photodegradation is a common pathway for many organic molecules containing aromatic rings and carbonyl groups. The energy from UV or visible light can promote the molecule to an excited state, leading to unintended reactions. The related therapeutic compound, 5-fluorouracil, is recommended to be protected from light.[10]

Recommended Storage and Handling Protocols

To preserve the purity and integrity of 2-acetyl-5-fluoropyrimidine, a stringent storage and handling protocol is essential. The following recommendations are based on best practices for analogous reactive chemical intermediates.

Optimal Storage Conditions
ParameterRecommendationRationale and Supporting Evidence
Temperature 2–8 °C (Refrigerated) To minimize thermal degradation and slow the kinetics of potential hydrolytic or oxidative reactions. This is a common storage temperature for reactive pyrimidine intermediates.[2][7]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent degradation from atmospheric moisture and oxygen. Many fluorinated pyrimidines are specified as air and/or moisture sensitive.[5][7][8]
Light Exposure Protect from Light (Amber Vial/Dark) To prevent photolytic degradation. Standard practice for complex organic compounds and specifically recommended for 5-fluorouracil.[10]
Container Tightly Sealed Glass Vial with Inert Liner To ensure a robust barrier against atmospheric contaminants. The container must be securely closed.[5][6][7]
Standard Operating Procedure for Handling

Adherence to a strict workflow is critical to prevent contamination and ensure user safety. All operations should be conducted in a certified chemical fume hood.[6][7]

G start Start: Equilibrate Container to Room Temperature fume_hood Work in a Certified Chemical Fume Hood start->fume_hood ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe purge Purge Headspace of Vial with Inert Gas (Ar or N2) ppe->purge aliquot Quickly Aliquot Required Amount Using Clean, Dry Equipment purge->aliquot seal Immediately Reseal Container Tightly Under Inert Atmosphere aliquot->seal store Return to Recommended Storage (2-8°C, Dark) seal->store end End store->end

Caption: Workflow for the safe handling and aliquoting of 2-acetyl-5-fluoropyrimidine.

Protocols for Stability Assessment

Given the absence of published, specific stability data, it is incumbent upon the researcher to empirically verify the stability of 2-acetyl-5-fluoropyrimidine, especially for use in sensitive, long-term, or cGMP applications.

Forced Degradation (Stress Testing) Protocol

This experiment rapidly identifies potential degradation pathways and the analytical signatures of degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of 2-acetyl-5-fluoropyrimidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl.

    • Basic Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Heat at 60 °C.

    • Photolytic Stress: Expose to UV light (e.g., 254 nm).

  • Control Sample: Keep one vial under normal laboratory conditions, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples and the control by a stability-indicating method, such as HPLC-UV or LC-MS, to determine the percentage of parent compound remaining and to profile any new peaks corresponding to degradation products.

G cluster_stress Stress Conditions (Parallel Incubation) acid Acidic (HCl) analysis Analyze All Samples by HPLC / LC-MS acid->analysis base Basic (NaOH) base->analysis oxidative Oxidative (H2O2) oxidative->analysis thermal Thermal (60°C) thermal->analysis photo Photolytic (UV) photo->analysis stock Prepare Stock Solution (1 mg/mL in ACN) stock->acid stock->base stock->oxidative stock->thermal stock->photo control Control Sample (Stored at RT, Dark) stock->control control->analysis compare Compare Degradant Profiles and Parent Peak Purity analysis->compare

Caption: Experimental workflow for a forced degradation study of 2-acetyl-5-fluoropyrimidine.

Long-Term Stability Protocol
  • Store multiple aliquots of the compound under the recommended conditions (2-8 °C, inert atmosphere, dark).

  • Establish a testing schedule (e.g., T=0, 3, 6, 12, 24 months).

  • At each time point, analyze one aliquot for purity using a validated analytical method (e.g., HPLC).

  • Track the purity over time to establish a shelf-life under the specified conditions.

Postulated Degradation Pathways

While definitive pathways must be confirmed experimentally, knowledge of pyrimidine chemistry allows for the postulation of likely degradation routes. The primary degradation pathway for the related drug 5-fluorouracil involves enzymatic reduction of the pyrimidine ring by dihydropyrimidine dehydrogenase (DPD).[11][12][13][14] While this is a biological pathway, it highlights the reactivity of the C5-C6 double bond.

Under chemical stress, other pathways are plausible:

G parent 2-Acetyl-5-Fluoropyrimidine C₆H₅FN₂O hydrolysis_product 5-Fluoropyrimidine-2-carboxylic Acid C₅H₃FN₂O₂ parent->hydrolysis_product Hydrolysis of Acetyl Group (Acid/Base Catalyzed) ring_cleavage Acyclic Products (e.g., via nucleophilic attack on ring) parent->ring_cleavage Ring Cleavage (Strong Nucleophiles)

Caption: Hypothetical chemical degradation pathways for 2-acetyl-5-fluoropyrimidine.

Conclusion

2-Acetyl-5-fluoropyrimidine is a reactive, high-value chemical intermediate whose stability is paramount for its successful use. Based on its chemical structure and data from analogous compounds, it should be considered sensitive to moisture, air, light, and non-neutral pH. The most prudent and scientifically-defensible approach is to store the compound under refrigerated conditions (2-8 °C), in a tightly sealed container, under an inert atmosphere, and protected from light. For applications requiring absolute certainty of purity and stability, researchers are strongly encouraged to perform the forced degradation and long-term stability studies outlined in this guide.

References

  • 2 - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Standard Operating Procedure for Fluorouracil in Animals.Columbia University.
  • SAFETY DATA SHEET - 2-Chloro-5-fluoropyrimidine. (2010, April 30). Fisher Scientific.
  • SAFETY DATA SHEET - Buspirone hydrochloride. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2011, June 24). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Acetylpyridine. (2025, September 15). Sigma-Aldrich.
  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU).
  • PharmGKB summary: fluoropyrimidine p
  • Label: FLUOROURACIL injection, solution.DailyMed.
  • Exploring the Synthesis and Chemical Properties of 2-Amino-5-Fluoropyridine. (2026, January 31). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2- Acetylpyridine Safety D
  • SAFETY DATA SHEET - 4-Amino-2-chloro-5-fluoropyrimidine. (2023, October 6). Fisher Scientific.
  • 2-Chloro-5-fluoropyrimidine 97%.Sigma-Aldrich.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). Molecules.
  • Pre-treatment evaluation of 5-fluorouracil degradation r
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2011). Journal of Bacteriology.
  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.PubChem.
  • 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0.Ossila.
  • Uracil and 5-fluorouracil degradation pathway.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18).
  • 2-Acetylpyridine.Wikipedia.
  • The oral fluorin
  • 2-Acetyl-5-chloropyridine.Pipzine Chemicals.
  • 2-Chloro-5-fluoropyrimidine.BLD Pharm.
  • Cas 62802-42-0, 2-Chloro-5-fluoropyrimidine.LookChem.

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A Senior Application Scientist's Guide to 1-(5-Fluoropyrimidin-2-yl)ethanone: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 1-(5-Fluoropyrimidin-2-yl)ethanone (CAS No. 905587-44-2), a critical building block in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of suppliers. It offers a holistic perspective, beginning with the strategic importance of fluorinated heterocycles, navigating the supplier landscape, establishing rigorous quality control protocols, and detailing its pivotal application in the synthesis of advanced therapeutic agents, such as the JAK2 kinase inhibitor AZD1480. Every recommendation and protocol is grounded in established chemical principles and process development insights to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target. The pyrimidine ring system, a privileged scaffold in numerous bioactive molecules, becomes particularly powerful when functionalized with fluorine.

This compound emerges as a highly valuable and versatile intermediate. Its structure combines the metabolically robust 5-fluoropyrimidine core with a reactive acetyl group at the 2-position. This acetyl moiety serves as a synthetic handle for a variety of chemical transformations, most notably for the introduction of chiral amines, making it an ideal precursor for complex molecular architectures. Its documented use as a key starting material in the synthesis of Janus kinase (JAK) inhibitors underscores its importance for researchers targeting this critical signaling pathway.[1]

Part 1: Commercial Sourcing and Supplier Qualification

The reliability of any synthesis is predicated on the quality of its starting materials. For this compound, several commercial suppliers exist, but a discerning scientist must look beyond price and availability. Factors such as documented purity, batch-to-batch consistency, and the availability of analytical data are paramount.

Key Commercial Suppliers

The following table summarizes prominent suppliers offering this compound. Data is compiled from publicly available catalogs and is subject to change. Researchers are advised to request batch-specific Certificates of Analysis (CoA) before purchase.

SupplierCAS NumberStated PurityPhysical FormStorage Recommendation
Sigma-Aldrich (Merck) 905587-44-2≥97%[2]Solid[2]Inert atmosphere, room temperature[2]
BLDpharm 905587-44-2N/AN/AInert atmosphere, room temperature[3]
J&K Scientific 905587-44-2N/AN/AN/A
Ambeed, Inc. 905587-44-297%[2]Solid[2]Inert atmosphere, room temperature[2]
ChemScene 905587-44-2N/AN/AN/A

Note: Purity levels are typically determined by HPLC or GC analysis. The absence of a stated purity from a supplier necessitates a direct inquiry and CoA request.

Workflow for Reagent Qualification

Acquiring a chemical is not merely a transaction but the first step of an experiment. A self-validating workflow ensures that the material meets the specifications required for your synthesis, preventing costly delays and confounding results.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House Verification cluster_2 Phase 3: Decision A Identify Potential Suppliers (e.g., Sigma, BLDpharm) B Request & Compare Batch-Specific CoAs A->B C Select Supplier & Procure (CAS 905587-44-2) B->C D Log Sample & Assign Internal Lot Number C->D E Perform Identity & Purity Tests (NMR, HPLC, LC-MS) D->E F Compare Data with Supplier CoA E->F G Does Data Match? F->G H Release for Use in Synthesis G->H Yes I Quarantine & Contact Supplier for Resolution G->I No

Caption: Reagent Sourcing and QC Workflow.

Part 2: Quality Control & Analytical Characterization

Independent verification of a starting material's identity and purity is non-negotiable in a research and development setting. The following protocols are representative methodologies for the characterization of this compound.

Structural Verification by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. The chemical shifts, coupling constants, and integration of the proton signals provide a unique fingerprint of the compound. For this molecule, we expect to see a singlet for the methyl protons and two distinct doublets for the pyrimidine ring protons, with coupling patterns influenced by the fluorine atom.

Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of the compound into an NMR tube.

  • Dissolution: Add ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Expected Chemical Shifts (δ, ppm):

      • ~2.8 ppm (singlet, 3H, -C(=O)CH₃)

      • ~9.0 ppm (doublet, 2H, pyrimidine ring protons)

    • Verification: Confirm the presence of the expected signals, their multiplicities, and their integration ratios. The fluorine atom at the 5-position will cause characteristic coupling to the adjacent ring protons.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary technique for quantifying the purity of a non-volatile solid. A reversed-phase method is typically effective for separating the target compound from potential impurities, which may include starting materials from its synthesis or degradation products.

Protocol:

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥97% is common for commercial-grade material.[2]

Part 3: Synthesis of this compound

While this guide focuses on commercial suppliers, understanding the synthesis of the compound is crucial for troubleshooting and for contexts where a custom synthesis may be required. The most direct route, as outlined in process chemistry literature, involves the reaction of a Grignard reagent with a cyanopyrimidine precursor.

Reaction: 5-fluoro-2-cyanopyrimidine + CH₃MgCl → this compound

Rationale: This organometallic addition is a classic and efficient method for ketone synthesis from a nitrile. The nitrile carbon is electrophilic and readily attacked by the nucleophilic carbon of the Grignard reagent. A subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone. The use of an inert atmosphere is critical to prevent the Grignard reagent from reacting with atmospheric oxygen or moisture.

Protocol:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel with 5-fluoro-2-cyanopyrimidine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of methylmagnesium chloride (CH₃MgCl, 1.25 equiv) in THF via the addition funnel, maintaining the internal temperature below -25 °C.

  • Reaction: Stir the mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl), ensuring the temperature remains low.

  • Workup: Allow the mixture to warm to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or column chromatography to yield the final product.

Part 4: Application in Medicinal Chemistry: Synthesis of AZD1480

The utility of this compound is powerfully demonstrated by its role as a key intermediate (D ) in the synthesis of the potent JAK2 kinase inhibitor, AZD1480.[4]

G cluster_focus Key Transformation compound_D This compound (D) compound_F (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (F) compound_D->compound_F ω-Transaminase (S)-α-methylbenzylamine Pyridoxal phosphate compound_D->compound_F compound_AZD AZD1480 (JAK2 Inhibitor) compound_F->compound_AZD Multi-step coupling & elaboration

Caption: Role in AZD1480 Synthesis Pathway.

The key transformation is an asymmetric transamination of the ketone to a chiral amine. This step highlights the value of biocatalysis in modern pharmaceutical synthesis, providing high enantiomeric excess (>99.5% ee) under mild conditions.[4]

Protocol: Enzymatic Asymmetric Transamination

Rationale: This protocol uses an ω-transaminase enzyme to stereoselectively convert the prochiral ketone into the (S)-amine. (S)-α-methylbenzylamine serves as the amine donor, and pyridoxal phosphate (PLP) is a required cofactor for the enzyme. This biocatalytic approach avoids the use of heavy metal catalysts and often provides superior stereoselectivity compared to traditional chemical reductions.

Protocol:

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 0.1 M, pH 7.5).

  • Reaction Mixture: In a temperature-controlled vessel, combine water, toluene, the phosphate buffer, and pyridoxal phosphate (0.005 equiv).

  • Substrate Addition: Add this compound (1.0 equiv) and the amine donor, (S)-α-methylbenzylamine (1.1 equiv).

  • Enzyme Addition: Add the ω-transaminase enzyme (e.g., from Vibrio fluvialis, as a formulated powder).[4]

  • Reaction Conditions: Stir the biphasic mixture at a controlled temperature (e.g., 29 °C) for 18-24 hours.

  • Monitoring: Monitor the conversion of the ketone to the amine by HPLC.

  • Workup and Isolation: Upon completion, separate the organic and aqueous layers. The product amine can be isolated from the organic layer through standard extraction and crystallization procedures, often as a hydrochloride salt to improve stability and handling.

Part 5: Safety and Handling

As a responsible scientist, proper handling of all chemicals is essential. This compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a dry, cool place under an inert atmosphere as recommended by suppliers.[2][3]

References

  • Metagenomic discovery of a novel transaminase for valorization of monoaromatic compounds - SciSpace. [Link]

  • Synthesis of the JAK2 Kinase Inhibitor AZD1480 - Synfacts. [Link]

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An In-Depth Technical Guide to the Initial Screening of 1-(5-Fluoropyrimidin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial evaluation of novel chemical entities derived from the 1-(5-fluoropyrimidin-2-yl)ethanone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the strategic rationale, experimental design, and detailed protocols necessary for a robust preliminary screening cascade.

Introduction: The Strategic Value of the Fluoropyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its structural resemblance to the purine and pyrimidine bases in DNA and RNA makes it a privileged scaffold for targeting a vast array of biological macromolecules. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

The this compound core (CAS No: 905587-44-2) is a particularly attractive starting point for library synthesis.[2][3] The ketone functional group serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the systematic exploration of chemical space and the generation of diverse derivatives. These derivatives have shown potential as kinase inhibitors, anticancer agents, and antimicrobials, making this scaffold a high-priority target for drug discovery programs.[1][4][5]

Rationale for Derivatization and Target Selection

The primary goal of derivatizing the this compound core is to generate a library of compounds with diverse physicochemical properties. This diversity is crucial for probing the specific interactions within a biological target, such as the ATP-binding pocket of a protein kinase.

Causality in Target Selection: Why Kinases?

Protein kinases are a major class of drug targets, particularly in oncology, due to their critical role in regulating cellular signaling pathways.[6][7] Aberrant kinase activity is a hallmark of many cancers.[7] The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases, mimicking the adenine ring of ATP.[8] This makes kinase inhibition a logical and high-probability therapeutic application for novel pyrimidine derivatives.[8][9][10] Consequently, the initial screening cascade detailed here will focus on identifying potent and selective kinase inhibitors with subsequent evaluation of their anticancer activity in cell-based models.

The Initial Screening Cascade: A Tiered Approach

A tiered or cascaded screening approach is the most efficient method for identifying promising lead compounds from a large library. This strategy prioritizes high-throughput, cost-effective assays first, followed by more complex and physiologically relevant assays for a smaller number of "hit" compounds.

Screening_Cascade cluster_0 Library Generation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation & Potency cluster_3 Tier 3: Cellular Activity & Selectivity cluster_4 Lead Progression Derivative_Synthesis Derivative Synthesis (100s-1000s of compounds) Biochemical_Assay High-Throughput Biochemical Assay (e.g., Kinase Inhibition @ 10 µM) Derivative_Synthesis->Biochemical_Assay Single concentration screen Dose_Response Dose-Response (IC50) Assay on Primary Target Biochemical_Assay->Dose_Response Select hits (e.g., >50% inhibition) Orthogonal_Assay Orthogonal Assay (e.g., Cellular Target Engagement) Dose_Response->Orthogonal_Assay Confirm potency Cell_Viability Cell Viability Assay (e.g., MTS on Cancer Cell Lines) Orthogonal_Assay->Cell_Viability Validate on-target effect in cells Selectivity_Panel Kinase Selectivity Panel (Off-Target Profiling) Cell_Viability->Selectivity_Panel Assess therapeutic window Lead_Compounds Lead Compounds for Further Optimization Selectivity_Panel->Lead_Compounds Prioritize potent, selective, & cell-active hits

Caption: A tiered workflow for the initial screening of a compound library.

Experimental Design and Protocols

Tier 1: Primary High-Throughput Kinase Inhibition Assay

Objective: To rapidly identify compounds that inhibit a target kinase of interest at a single, high concentration.

Rationale: A single-point screen at a relatively high concentration (e.g., 10 µM) is a cost-effective way to cast a wide net and identify any compound with even moderate activity. The choice of kinase should be guided by therapeutic area interest; for oncology, kinases like Aurora Kinase, JAK2, or members of the MARK family are relevant starting points.[11]

Protocol (Example: Radiometric Kinase Assay):

  • Plate Preparation: Dispense the target kinase, substrate (e.g., a generic peptide), and ATP (at its Km concentration) into a 96- or 384-well plate.

  • Compound Addition: Add the test compounds from the this compound derivative library to the wells to a final concentration of 10 µM. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding radiolabeled [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Tier 2: Hit Confirmation and Cellular Target Engagement

Objective: To confirm the activity of hits from Tier 1, determine their potency (IC50), and verify that they engage the target kinase within a cellular context.

Rationale: An IC50 value provides a quantitative measure of a compound's potency. However, potent inhibition in a purified, biochemical assay does not always translate to activity in a complex cellular environment.[12] Therefore, an orthogonal, cell-based target engagement assay is crucial. The NanoBRET™ assay is an excellent choice as it measures compound binding to the target protein inside living cells.[12]

Protocol (IC50 Determination):

  • Perform the same biochemical assay as in Tier 1, but with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol (NanoBRET™ Target Engagement Assay):

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • Detection: Measure both the NanoLuc® luminescence and the tracer fluorescence.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement. Determine the IC50 from the dose-response curve.

Tier 3: Cellular Viability Assay

Objective: To assess whether the observed biochemical potency and cellular target engagement translate into a functional anti-proliferative effect in cancer cells.

Rationale: The ultimate goal for an anticancer agent is to kill or stop the proliferation of cancer cells.[13] A cell viability assay, such as the MTS assay, provides this critical functional readout.[14] It is essential to test compounds on cancer cell lines where the target kinase is known to be a driver of proliferation.[15]

Protocol (MTS Cell Viability Assay):

  • Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment: Add a range of concentrations of the test compounds to the wells. Include a positive control (e.g., a standard-of-care chemotherapy agent like Doxorubicin) and a negative (vehicle) control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add a combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Detection: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Data Analysis and Hit Triage

Following the completion of the screening cascade, the collected data must be synthesized to facilitate a clear, evidence-based decision on which compounds to advance.

Hypothetical Data Summary:

Compound IDPrimary Screen (% Inh @ 10µM)Kinase IC50 (µM)Cellular TE IC50 (µM)A549 Cell GI50 (µM)
FPD-00195%0.150.451.2
FPD-00288%0.802.5> 50
FPD-00345%> 50> 50> 50
FPD-00498%0.090.200.5
FPD-00591%5.215.0> 50

Hit Triage Decision Framework:

The process of selecting hits for further development involves balancing potency, cellular activity, and selectivity.

Hit_Triage Start Confirmed Hits from Tier 2 Check_Potency Biochemical IC50 < 1 µM? Start->Check_Potency Check_Cell_Activity Cellular GI50 < 10 µM? Check_Potency->Check_Cell_Activity Yes Deprioritize Deprioritize / SAR Study Check_Potency->Deprioritize No Check_Window Therapeutic Window (GI50 / IC50) > 10? Check_Cell_Activity->Check_Window Yes Check_Cell_Activity->Deprioritize No (Poor Permeability?) Advance Advance to Lead Optimization Check_Window->Advance Yes Check_Window->Deprioritize No (Potential Off-Target Effects?)

Caption: A decision tree for triaging candidate compounds after initial screening.

  • High-Priority Hits (e.g., FPD-001, FPD-004): These compounds exhibit high potency in the biochemical assay, confirm on-target activity in cells, and demonstrate a clear anti-proliferative effect. The strong correlation between biochemical potency and cellular activity suggests the desired mechanism of action is being achieved.

  • Medium-Priority Hits (e.g., FPD-002): These compounds are active biochemically but show a significant drop-off in potency in the cellular assays. This could indicate poor cell permeability or susceptibility to efflux pumps, issues that may be addressed through further chemical modification.

  • Deprioritized Compounds (e.g., FPD-003, FPD-005): These compounds fail to meet the potency criteria in the primary biochemical assay or show poor translation to cellular activity, and are therefore not advanced.

Conclusion and Future Directions

This guide provides a robust, logical, and technically sound framework for the initial screening of this compound derivatives. By integrating high-throughput biochemical assays with confirmatory cell-based target engagement and functional viability studies, this cascade enables the efficient identification of high-quality lead compounds. Promising candidates identified through this process, such as FPD-001 and FPD-004, would subsequently enter lead optimization, where medicinal chemistry efforts would focus on improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

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Methodological & Application

Application Notes and Protocols: A Strategic Approach to the Synthesis of Potent Kinase Inhibitors from 1-(5-Fluoropyrimidin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluoropyrimidine Scaffolds in Kinase Inhibition

In the landscape of modern oncology drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, owing to its ability to mimic the adenine base of ATP and effectively compete for the ATP-binding site within the kinase domain.[1][2]

This application note provides a detailed experimental procedure for the synthesis of a novel class of potential kinase inhibitors based on a 2-amino-4,6-disubstituted pyrimidine core. The synthesis originates from the readily available starting material, 1-(5-Fluoropyrimidin-2-yl)ethanone. The incorporation of the 5-fluoropyrimidine moiety is a deliberate design choice aimed at enhancing the biological activity and metabolic stability of the final compounds.[3] The fluorine atom, with its small size and high electronegativity, can modulate the electronic properties of the pyrimidine ring and form favorable interactions within the kinase active site.

This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific reasoning for the experimental design, thereby providing a robust and reproducible synthetic strategy.

Synthetic Strategy: A Two-Step Approach to the Target Kinase Inhibitors

The synthesis of the target 2-amino-4-(aryl)-6-(5-fluoropyrimidin-2-yl)pyrimidine compounds is efficiently achieved through a two-step reaction sequence. This strategy leverages the classical Claisen-Schmidt condensation to construct a key chalcone intermediate, which then undergoes a cyclization reaction with guanidine to form the desired 2-aminopyrimidine core.

G A This compound C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate (1-(5-Fluoropyrimidin-2-yl)-3-(aryl)prop-2-en-1-one) C->D F Cyclization Reaction D->F E Guanidine Hydrochloride E->F G Target Kinase Inhibitor (2-Amino-4-(aryl)-6-(5-fluoropyrimidin-2-yl)pyrimidine) F->G

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

The first step involves the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.[4] This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone, which serves as the electrophilic precursor for the subsequent cyclization.

Protocol 1: Synthesis of (E)-1-(5-Fluoropyrimidin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone intermediate using 4-methoxybenzaldehyde.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolar Eq.
This compoundC₆H₅FN₂O154.121.54 g1.0
4-MethoxybenzaldehydeC₈H₈O₂136.151.36 g1.0
Sodium Hydroxide (NaOH)NaOH40.000.80 g2.0
Ethanol (95%)C₂H₅OH-40 mL-
Deionized WaterH₂O-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.54 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 10 mL of deionized water and cool it in an ice bath. Add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes. A precipitate may begin to form during the addition.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield (E)-1-(5-Fluoropyrimidin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one as a solid.

Part 2: Synthesis of the 2-Aminopyrimidine Kinase Inhibitor

The second step involves the cyclization of the synthesized chalcone intermediate with guanidine hydrochloride in the presence of a base. This reaction proceeds through a Michael addition of guanidine to the α,β-unsaturated ketone, followed by an intramolecular condensation and dehydration to form the stable 2-aminopyrimidine ring.[6]

Protocol 2: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-(5-fluoropyrimidin-2-yl)pyrimidine

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolar Eq.
(E)-1-(5-Fluoropyrimidin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₅H₁₁FN₂O₂282.262.82 g1.0
Guanidine HydrochlorideCH₅N₃·HCl95.531.43 g1.5
Sodium Hydroxide (NaOH)NaOH40.000.80 g2.0
Ethanol (95%)C₂H₅OH-50 mL-
Deionized WaterH₂O-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2.82 g (10 mmol) of the chalcone intermediate, 1.43 g (15 mmol) of guanidine hydrochloride, and 0.80 g (20 mmol) of sodium hydroxide to 50 mL of 95% ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 8-10 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-amino-4-(4-methoxyphenyl)-6-(5-fluoropyrimidin-2-yl)pyrimidine.

Characterization of the Final Product

The structure and purity of the synthesized kinase inhibitor should be confirmed by standard analytical techniques.

TechniqueExpected Results for 2-Amino-4-(4-methoxyphenyl)-6-(5-fluoropyrimidin-2-yl)pyrimidine
¹H NMR Signals corresponding to the aromatic protons of the 4-methoxyphenyl and 5-fluoropyrimidinyl rings, a singlet for the pyrimidine C5-H, a singlet for the amino protons, and a singlet for the methoxy group protons.[7][8]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the characteristic shifts for the pyrimidine and aromatic rings.[9]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₆H₁₂FN₅O).
Purity (HPLC) >95% purity is desirable for biological testing.

Rationale and Structure-Activity Relationship (SAR)

The design of this synthetic route and the target molecule is based on established principles of kinase inhibitor design.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone Amide Bonds) d_pocket Hydrophobic Pocket I g_loop Glycine-rich Loop s_pocket Solvent-exposed Region aminopyrimidine 2-Aminopyrimidine Core aminopyrimidine->hinge H-bonds fluoropyrimidine 5-Fluoropyrimidine fluoropyrimidine->d_pocket Hydrophobic/Halogen Bonding aryl_group Aryl Group (e.g., 4-Methoxyphenyl) aryl_group->s_pocket Van der Waals Interactions/Solvent Interactions

Figure 2: Key pharmacophoric interactions.

  • 2-Aminopyrimidine Core: This central scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, mimicking the adenine portion of ATP.[10]

  • 5-Fluoropyrimidine Moiety: The fluorine atom at the 5-position of the pyrimidine ring can enhance binding affinity through various mechanisms, including the formation of halogen bonds or favorable dipole-dipole interactions. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the inhibitor.[3]

  • Aryl Group at C4: The substituent at this position often projects towards the solvent-exposed region of the ATP-binding site. Modifications to this group can be used to fine-tune the inhibitor's potency, selectivity, and physicochemical properties. The 4-methoxyphenyl group, for instance, can engage in favorable interactions and improve solubility.[11]

Biological Evaluation: Targeting Aurora Kinases

The synthesized 2-amino-4,6-disubstituted pyrimidines are expected to exhibit inhibitory activity against various kinases. In particular, this class of compounds has shown promise as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis. Overexpression of Aurora kinases is common in many human cancers, making them attractive therapeutic targets.[4][12]

The potency of the synthesized compounds can be evaluated in in vitro kinase assays and cellular proliferation assays.

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Representative 2-aminopyrimidineAurora A<50HCT-116<1
Representative 2-aminopyrimidineAurora B<100HeLa<1

Note: The IC₅₀ and GI₅₀ values are representative for this class of compounds and may vary depending on the specific substitutions.[4][13]

Conclusion

This application note provides a comprehensive and robust two-step synthetic procedure for the preparation of novel 2-amino-4-(aryl)-6-(5-fluoropyrimidin-2-yl)pyrimidine-based kinase inhibitors. The rationale behind the molecular design, including the strategic incorporation of the 5-fluoropyrimidine and 2-aminopyrimidine moieties, is discussed in the context of established structure-activity relationships for kinase inhibitors. The detailed protocols and the underlying scientific principles presented herein are intended to empower researchers in the field of drug discovery to synthesize and explore this promising class of compounds as potential anticancer agents.

References

  • Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 100, 103805. [Link]

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  • Axon Medchem. CYC-116 | Aurora kinases A & B and VEGFR2 inhibitor. Axon Medchem.
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Application Notes and Protocols for 1-(5-Fluoropyrimidin-2-yl)ethanone in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluoropyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of essential biomolecules, including nucleic acids. Consequently, synthetic analogs of pyrimidines have been a fertile ground for the development of therapeutic agents, particularly in oncology. The introduction of a fluorine atom to the pyrimidine ring, as seen in the widely-used chemotherapeutic 5-Fluorouracil (5-FU), dramatically enhances the molecule's anticancer properties. Fluoropyrimidines primarily function as antimetabolites, interfering with DNA and RNA synthesis, which are critical processes for the proliferation of rapidly dividing cancer cells[1][2]. 1-(5-Fluoropyrimidin-2-yl)ethanone is a derivative of this important class of compounds. While it is primarily available as a chemical intermediate for synthesis, its structural similarity to known anticancer agents makes it a compound of significant interest for cancer research and drug discovery[3][4]. These application notes provide a comprehensive guide for researchers to explore the potential of this compound as a novel anticancer agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.

PropertyValueReference
CAS Number 905587-44-2[4]
Molecular Formula C6H5FN2O[4]
Molecular Weight 140.12 g/mol [4]
Purity Typically ≥97%[4]
Physical Form Solid
Storage Inert atmosphere, Room Temperature[4]

Proposed Mechanism of Action: An Antimetabolite Pathway

Given its 5-fluoropyrimidine core, the primary hypothesized mechanism of action for this compound is the inhibition of thymidylate synthase (TYMS), a critical enzyme in the de novo synthesis of pyrimidines necessary for DNA replication.[2] The fluorine atom at the C5 position is key to this activity. Following intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), it is proposed to form a stable ternary complex with TYMS and the cofactor 5,10-methylenetetrahydrofolate. This effectively sequesters the enzyme, leading to a depletion of thymidine triphosphate (dTTP) pools, which in turn inhibits DNA synthesis and repair, ultimately triggering apoptosis in rapidly proliferating cancer cells. Additionally, its metabolites may be incorporated into RNA, disrupting its function.[2]

Recent studies on 5-FU have also revealed that in some cancers, such as those of the colon and other gastrointestinal origins, the primary mechanism of cell death is through interference with RNA synthesis rather than DNA damage.[1] This suggests that derivatives like this compound could also exert their effects through RNA-mediated pathways.

Proposed Mechanism of Action Proposed Intracellular Activation and Action of this compound cluster_cell Cancer Cell cluster_downstream Downstream Effects Compound This compound Metabolites Intracellular Metabolites (e.g., FdUMP, FUTP) Compound->Metabolites Metabolic Activation TYMS Thymidylate Synthase (TYMS) Metabolites->TYMS Inhibition RNA_Incorp Incorporation into RNA Metabolites->RNA_Incorp DNA_Syn_Inhib Inhibition of DNA Synthesis TYMS->DNA_Syn_Inhib RNA_Dys RNA Dysfunction RNA_Incorp->RNA_Dys Apoptosis Apoptosis DNA_Syn_Inhib->Apoptosis RNA_Dys->Apoptosis

Caption: Proposed metabolic activation and dual mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell lines (e.g., MCF-7 for breast, LoVo for colon, A549 for lung)[5]

  • Complete growth medium (specific to cell line)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

2. Procedure:

  • Cell Seeding:

    • Culture chosen cancer cell lines to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 2-4 hours at 37°C in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Workflow for In Vitro Cytotoxicity (MTT Assay) Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for determining the IC50 of this compound.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol is designed to quantify the induction of apoptosis in cancer cells following treatment with this compound.

1. Materials and Reagents:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

2. Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around its predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Interpretation and Expected Outcomes

  • Cytotoxicity: A dose-dependent decrease in cell viability is expected. The IC50 value will provide a quantitative measure of the compound's potency. Comparing IC50 values across different cancer cell lines can indicate potential selectivity.

  • Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) following treatment would confirm that this compound induces programmed cell death.

Further Research and Development

Should initial in vitro studies yield promising results, further investigation into the anticancer potential of this compound would be warranted. This could include:

  • Mechanism of Action Studies: Investigating the specific molecular targets, such as TYMS activity assays and analysis of DNA and RNA synthesis.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific phases.[6]

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models, such as xenograft mouse models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.[7]

Conclusion

This compound, by virtue of its fluoropyrimidine core, represents a promising starting point for the development of novel anticancer agents. The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of its cytotoxic and apoptotic effects. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug discovery efforts in oncology.

References

  • Cancer biologists discover a new mechanism for an old drug | MIT News. (2024, October 7). Retrieved January 26, 2024, from [Link]

  • This compound - Lead Sciences. (n.d.). Retrieved January 26, 2024, from [Link]

  • Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics - MDPI. (n.d.). Retrieved January 26, 2024, from [Link]

  • Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU as a potential agent for pancreatic cancer - PMC. (n.d.). Retrieved January 26, 2024, from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - NIH. (2021, April 2). Retrieved January 26, 2024, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (n.d.). Retrieved January 26, 2024, from [Link]

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. (n.d.). Retrieved January 26, 2024, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7). Retrieved January 26, 2024, from [Link]

  • PharmGKB summary: fluoropyrimidine pathways - PMC - NIH. (n.d.). Retrieved January 26, 2024, from [Link]

  • Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway | Request PDF - ResearchGate. (2025, August 9). Retrieved January 26, 2024, from [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (n.d.). Retrieved January 26, 2024, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Retrieved January 26, 2024, from [Link]

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Application Notes and Protocols for 1-(5-Fluoropyrimidin-2-yl)ethanone Derivatives in the Treatment of Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(5-Fluoropyrimidin-2-yl)ethanone derivatives as potent anti-inflammatory agents. This document outlines the scientific rationale, mechanism of action, and detailed experimental protocols for the evaluation of these compounds, emphasizing scientific integrity and reproducibility.

Introduction: A New Frontier in Anti-Inflammatory Therapeutics

Inflammatory diseases, ranging from rheumatoid arthritis to inflammatory bowel disease, represent a significant global health burden. The interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) signaling pathways are central to the innate immune response and the subsequent inflammatory cascade.[1][2] A key mediator in these pathways is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a master regulator of inflammatory signaling.[1][2] Consequently, the inhibition of IRAK4 presents a highly attractive therapeutic strategy for a multitude of inflammatory and autoimmune disorders.[2][3][4]

The this compound scaffold has emerged as a promising starting point for the development of potent and selective IRAK4 inhibitors. These derivatives are designed to target the ATP-binding site of the IRAK4 kinase domain, thereby blocking its catalytic activity and disrupting downstream inflammatory signaling.[4] This guide provides the foundational knowledge and practical protocols to investigate the anti-inflammatory potential of this novel class of compounds.

Mechanism of Action: Targeting the IRAK4 Signaling Nexus

The anti-inflammatory effects of this compound derivatives are predicated on their ability to inhibit IRAK4 kinase activity. IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by a wide range of inflammatory stimuli, including interleukins and pathogen-associated molecular patterns (PAMPs).[5]

Upon ligand binding to IL-1Rs or TLRs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex.[5] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1.[5][6] This phosphorylation cascade serves as a critical switch, activating downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5] The activation of these pathways culminates in the transcription and release of a plethora of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[4][7]

By inhibiting the kinase activity of IRAK4, this compound derivatives effectively block this entire downstream cascade, leading to a potent suppression of the inflammatory response.[4][6]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inhibitor This compound derivatives Inhibitor->IRAK4 Inhibition

Figure 1: Simplified IRAK4 signaling pathway and the point of intervention for this compound derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

Part 1: Synthesis of this compound Derivatives

While a specific, detailed synthesis for all derivatives is beyond the scope of these notes, a general synthetic strategy for analogous pyrimidine-based IRAK4 inhibitors can be adapted.[8] The core scaffold can be synthesized through established pyrimidine ring-forming reactions, followed by functionalization to introduce diverse chemical moieties aimed at optimizing potency, selectivity, and pharmacokinetic properties. A representative synthetic approach is outlined below.

General Synthetic Scheme:

  • Pyrimidine Core Synthesis: Condensation of a suitable amidine with a β-dicarbonyl compound containing the desired substitutions.

  • Halogenation: Introduction of a halogen at a key position on the pyrimidine ring to enable subsequent cross-coupling reactions.

  • Cross-Coupling Reactions: Suzuki or Stille coupling reactions to introduce aryl or heteroaryl groups.

  • Side Chain Modification: Further chemical transformations to modify side chains and explore structure-activity relationships (SAR).

Note: Detailed reaction conditions, including solvents, temperatures, and catalysts, should be optimized for each specific derivative. Standard analytical techniques such as NMR, mass spectrometry, and HPLC are essential for structural verification and purity assessment.[9]

Part 2: In Vitro Evaluation of IRAK4 Inhibition

A. Biochemical IRAK4 Kinase Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant IRAK4.

Protocol:

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme (commercially available).

    • IRAK4 substrate peptide (e.g., a synthetic peptide derived from IRAK1).[10]

    • ATP.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.[11][12]

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • 384-well plates.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 5 µL of the IRAK4 enzyme solution (e.g., 2.5 nM final concentration).[10] c. Add 2.5 µL of the diluted test compound or DMSO (vehicle control). d. Pre-incubate for 15 minutes at room temperature. e. Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate peptide and ATP (e.g., 10 µM final ATP concentration). f. Incubate for 60-90 minutes at room temperature.[10] g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. h. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

B. Cellular Assay for Inhibition of Pro-inflammatory Cytokine Production

This assay assesses the ability of the compounds to inhibit the production of inflammatory cytokines in a cellular context.

Protocol:

  • Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).[13]

  • Reagents and Materials:

    • THP-1 cells or freshly isolated human PBMCs.

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Lipopolysaccharide (LPS) or R848 (TLR7/8 agonist) as a stimulant.[13]

    • Test compounds dissolved in DMSO.

    • ELISA kits for human IL-6 and TNF-α.

    • 96-well cell culture plates.

  • Procedure: a. Seed THP-1 cells (differentiated into macrophages with PMA) or PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well. b. Add serial dilutions of the test compounds and incubate for 1 hour. c. Stimulate the cells with LPS (e.g., 100 ng/mL) or R848 (e.g., 1 µM). d. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator. e. Collect the cell culture supernatant. f. Measure the concentrations of IL-6 and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions. g. Determine the IC₅₀ values for the inhibition of cytokine production.

Part 3: In Vivo Evaluation of Anti-Inflammatory Activity

A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds.[13]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Reagents and Materials:

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds formulated for oral or intraperitoneal administration.

    • Vehicle control (e.g., 0.5% methylcellulose).

    • ELISA kits for mouse IL-6 and TNF-α.

  • Procedure: a. Acclimatize the mice for at least one week before the experiment. b. Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage). c. After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg). d. At a predetermined time point post-LPS challenge (e.g., 2 hours for TNF-α, 4 hours for IL-6), collect blood samples via cardiac puncture. e. Prepare serum and measure the levels of IL-6 and TNF-α using ELISA. f. Calculate the percent inhibition of cytokine production for each treatment group compared to the vehicle-treated group.

B. Carrageenan-Induced Paw Edema Model in Rats

This is a classic model for evaluating acute inflammation.[14]

Protocol:

  • Animals: Male Wistar rats (150-200 g).

  • Reagents and Materials:

    • Lambda-carrageenan.

    • Test compounds formulated for oral administration.

    • Vehicle control.

    • Plethysmometer for measuring paw volume.

  • Procedure: a. Administer the test compound or vehicle orally to the rats. b. After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Measure the paw volume of both the ipsilateral (injected) and contralateral (non-injected) paws at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer. d. Calculate the percentage of edema inhibition for each treatment group.

Data Analysis and Interpretation

For in vitro assays, IC₅₀ values should be calculated using a four-parameter logistic curve fit. For in vivo studies, statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) should be performed to determine the significance of the observed anti-inflammatory effects. A dose-dependent reduction in inflammatory markers is a key indicator of a compound's efficacy.

Conclusion

The this compound derivatives represent a promising new class of IRAK4 inhibitors with the potential for treating a wide range of inflammatory diseases. The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of these compounds. By following these methodologies, researchers can systematically assess the potency, efficacy, and mechanism of action of these novel anti-inflammatory agents, thereby accelerating their development into potential clinical candidates.

References

  • Shrivastava, D., Gupta, L. K., Yerrapureddy, A. R., & Nune, S. S. K. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. Preparative Biochemistry & Biotechnology, 1-17. [Link]

  • Wang, Z., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 769–776. [Link]

  • Greenwood, J. R., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry, 61(17), 7725–7742. [Link]

  • Kelly, P. N., et al. (2021). Establishing and Validating a Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1185–1195. [Link]

  • Wang, Z. Y., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724–737. [Link]

  • Sygnature Discovery. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Sygnature Discovery. [Link]

  • Gilead Sciences, Inc. (2020). Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors.
  • Bentham Science Publishers. (n.d.). IRAK-4 Inhibitors for Inflammation. Bentham Science. [Link]

  • Bayer AG. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ACS Medicinal Chemistry Letters. [Link]

  • BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs. [Link]

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. BPS Bioscience. [Link]

  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • BioWorld. (n.d.). Irak-4 inhibitors. BioWorld. [Link]

  • Curis, Inc. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. [Link]

  • ResearchGate. (2015). Advances in the Discovery of Small-Molecule IRAK4 Inhibitors. ResearchGate. [Link]

  • MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Smith, G. F., et al. (2017). Identification of quinazoline based inhibitors of IRAK4 for the treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 27(12), 2723–2728. [Link]

  • Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress? Synapse. [Link]

  • bioRxiv. (2023). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. [Link]

Sources

Purification of 1-(5-Fluoropyrimidin-2-yl)ethanone by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 1-(5-Fluoropyrimidin-2-yl)ethanone, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical need for high-purity compounds in drug development and other sensitive applications, this document outlines a systematic approach to purification using silica gel column chromatography. The protocol is designed for researchers, scientists, and professionals in the drug development field, offering a scientifically grounded and field-tested methodology. This guide emphasizes the rationale behind experimental choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the practical execution of the column separation.

Introduction: The Rationale for Rigorous Purification

This compound is a pivotal building block in the synthesis of a variety of biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and biological assays, leading to erroneous data and potentially compromising the integrity of research findings. Therefore, a robust purification strategy is not merely a procedural step but a cornerstone of reliable scientific investigation.

Column chromatography is a widely employed and highly effective technique for the purification of organic compounds.[2][3] It operates on the principle of differential partitioning of components between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[3] By carefully selecting the conditions, it is possible to achieve excellent separation of the desired compound from reaction byproducts and unreacted starting materials.

This guide will walk you through the entire process, from initial analysis by TLC to the final isolation of pure this compound.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using TLC. TLC is a rapid and economical method to determine the optimal mobile phase for separation.[4] The goal is to find a solvent system in which the target compound, this compound, has a retention factor (Rf) of approximately 0.2-0.5.[5] This Rf range typically provides the best separation in column chromatography.

Materials for TLC
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • A solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate)

  • Various ratios of ethyl acetate and hexane (or a similar solvent system like chloroform and methanol)

  • UV lamp for visualization

TLC Protocol
  • Spotting: Using a capillary spotter, carefully apply a small spot of the crude sample solution onto the baseline of a TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the polarity of the solvent system to achieve the target Rf value for this compound. An increase in the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf value.

A suggested starting solvent system for pyrimidine derivatives is a mixture of chloroform and methanol (e.g., 90:10 v/v).[6] Alternatively, a gradient of ethyl acetate in hexane is commonly effective for many heterocyclic compounds.

Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, you can proceed with the column chromatography purification.

Materials for Column Chromatography
  • Glass chromatography column

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (the optimized solvent system from TLC)

  • Collection tubes or flasks

  • Apparatus for solvent removal (e.g., rotary evaporator)

Step-by-Step Purification Protocol
  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand over the plug.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin to elute the column, collecting the eluate in a series of labeled fractions.

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.

  • Monitoring the Separation:

    • Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Solvent System) Column_Prep Column Preparation (Slurry Packing) TLC->Column_Prep Determines Eluent Sample_Loading Sample Loading (Crude Compound) Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC Monitoring) Elution->Fraction_Analysis Collects Fractions Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identifies Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Sources

Application Note: Advanced Recrystallization Techniques for Fluoropyrimidine Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Fluoropyrimidine ketones are critical intermediates in the synthesis of next-generation antimetabolites, antifungal azoles (e.g., Voriconazole analogs), and kinase inhibitors. Their purification presents a unique paradox: the pyrimidine ring confers high polarity and basicity, while the fluorine substituents introduce significant lipophilicity and "fluorous" behavior.

Standard recrystallization often fails due to "oiling out" (liquid-liquid phase separation) or the formation of solvates.[1] This guide moves beyond basic protocols, offering a self-validating, scalable methodology to achieve >99.5% HPLC purity.

Physicochemical Profiling: The "Fluorous" Effect

Before attempting crystallization, one must understand the molecular behavior. The C-F bond is highly polar yet non-polarizable, creating a "teflon-like" effect that reduces solubility in hydrocarbons but also disrupts hydrogen bonding networks in water.

Solubility Screening Logic

Do not guess. Perform a Solubility Temperature Index (STI) test.

  • Target: Soluble at reflux (

    
    ), insoluble at 
    
    
    
    (
    
    
    ).
  • The Trap: Fluoropyrimidines often form supersaturated oils rather than crystals in rapid cooling scenarios.

Diagram 1: Solubility Screening Workflow

This decision tree guides the selection of the optimal solvent system based on visual observation of the solute's behavior.

SolubilityScreening Start Start: 100mg Solute + 1mL Solvent Heat Heat to Reflux Start->Heat Dissolved Dissolved? Heat->Dissolved YesDissolved Cool to 25°C Dissolved->YesDissolved Yes NoDissolved Add more solvent Dissolved->NoDissolved No Precipitate Precipitate forms? YesDissolved->Precipitate NoDissolved->Heat Repeat Crystals Crystalline Solid: Good Candidate Precipitate->Crystals Crystals Oil Oiling Out: Change Solvent or Add Seeding Precipitate->Oil Oil/Gummy NoPrecip Remains Soluble: Use as Anti-solvent Precipitate->NoPrecip Clear Soln

Caption: Decision logic for selecting primary solvents. Avoid systems leading to 'Oiling Out', a common failure mode for fluorinated ketones.

Recommended Solvent Systems

Based on empirical data for fluoropyrimidine derivatives (e.g., 5-fluorouracil analogs, Voriconazole intermediates), the following systems are most effective.

System TypeSolvent A (Solvent)Solvent B (Anti-Solvent)MechanismBest For
Polar/Aqueous Acetone or EthanolWaterAnti-solvent DrowningRemoval of inorganic salts and highly polar byproducts.
Organic/Organic Ethyl Acetaten-HeptaneCooling + Anti-solventRejection of defluorinated impurities and regioisomers.
High Solvency MethanolMTBECoolingCompounds with high melting points (>150°C).

Expert Insight: For fluoropyrimidine ketones, Acetone/Water is often superior to Alcohols. Ketones generally have higher solubility in acetone, and the water addition allows for precise control of supersaturation, minimizing oiling out.

Detailed Protocols

Protocol A: The "Workhorse" Method (Acetone/Water)

Best for: General purification, scale-up, and removal of polar baseline impurities.

Prerequisites:

  • Crude Purity: >85%

  • Equipment: Jacketed glass reactor or Erlenmeyer with magnetic stirring.

Step-by-Step Methodology:

  • Dissolution (The Saturation Point):

    • Charge crude fluoropyrimidine ketone into the vessel.

    • Add Acetone (3-5 volumes relative to weight, e.g., 3 mL/g).

    • Heat to 50°C (mild reflux).

    • Checkpoint: If not dissolved, add Acetone in 0.5 vol increments. Solution must be clear yellow/orange.

  • Clarification (Crucial for Polymorph Control):

    • While hot, filter through a 0.45 µm PTFE membrane to remove insoluble specks (dust, metal salts) that cause uncontrolled nucleation.

  • Nucleation (The Critical Moment):

    • Return filtrate to the vessel; stabilize at 45°C .

    • Add Water (Anti-solvent) slowly until the solution turns slightly turbid (Cloud Point).

    • Stop addition immediately.

    • Add Seed Crystals (0.5% w/w) of the desired polymorph.

    • Hold at 45°C for 30 minutes. Why? This "ages" the seeds, ensuring growth happens on the crystal surface rather than forming new, amorphous nuclei.

  • Crystal Growth:

    • Cool to 20°C over 2 hours (Rate: 10-12°C/hr).

    • Once at 20°C, add remaining Water (total ratio Acetone:Water should reach 1:1 to 1:3 depending on loss limits).

    • Cool further to 0-5°C and hold for 1 hour.

  • Isolation:

    • Filter under vacuum.[2]

    • Wash cake with cold Acetone/Water (1:3) mixture.

    • Dry under vacuum at 40-50°C. Warning: Fluorinated ketones can be volatile; do not over-heat.

Protocol B: The "Polishing" Method (Ethyl Acetate/Heptane)

Best for: Removing lipophilic impurities (dimers, regioisomers).

  • Dissolve crude solid in Ethyl Acetate (minimum volume) at 70°C .

  • Cool slowly to 50°C .

  • Add n-Heptane dropwise until persistent cloudiness is observed.

  • Re-heat slightly to clear the solution (dissolve the haze).

  • Cool slowly to 0°C without stirring agitation (or very slow stir) to encourage large, pure crystal growth.

Process Visualization

Understanding the thermodynamic pathway is essential for troubleshooting.

Diagram 2: Recrystallization Process Flow

RecrystallizationFlow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Growth Crude Crude Input Solvent Solvent Addition (Acetone/EtOAc) Crude->Solvent Heat Heat to T_max Solvent->Heat Filter Hot Filtration (Remove Particulates) Heat->Filter Seed Seeding @ Cloud Point Filter->Seed Cool Controlled Cooling (-10°C/hr) Seed->Cool Age Ostwald Ripening (Hold @ T_low) Cool->Age Final Final Age->Final Pure Crystals

Caption: Workflow emphasizing the critical 'Hot Filtration' and 'Seeding' steps often skipped in basic protocols.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Fluoropyrimidines are notorious for separating as a secondary liquid phase rather than crystals.

  • Cause: The temperature is above the metastable limit, or the anti-solvent was added too fast, spiking local supersaturation.

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a seed crystal immediately.

    • Cool much slower.

    • Increase the ratio of the "Good Solvent" (e.g., more Acetone) to widen the metastable zone.

Impurity Rejection

If HPLC shows the impurity profile is unchanged:

  • Polar Impurities remain: Switch from Acetone/Water to Ethyl Acetate/Heptane .

  • Non-polar Impurities remain: Perform an acid-base wash (if the pyrimidine nitrogen is basic enough) before recrystallization. Dissolve in dilute HCl, wash with DCM, then basify to precipitate the free base.

References

  • Voriconazole Intermediate Purification

    • Title: Method for preparing voriconazole resolution intermediate.[3]

    • Source: P
    • Context: Describes the specific use of Acetone/Water systems for fluorinated ketone intermedi
    • Link:

  • General Solubility of Pyrimidines

    • Title: Measurement and Correlation for Solubility of Some Pyrimidine Deriv
    • Source: Journal of Chemistry (via SciSpace).
    • Context: Provides thermodynamic data (enthalpy of dissolution)
    • Link:

  • Crystallization Theory

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[1]

    • Source: Mettler Toledo.
    • Context: Authoritative guide on anti-solvent addition r
    • Link:

Sources

Scale-up synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known as 2-acetyl-5-fluoropyrimidine). While traditional medicinal chemistry routes often employ Stille couplings (using organotin reagents) or cryogenic lithiation, these methods pose significant safety and purification challenges upon scale-up.

This guide presents a Process-Optimized Route utilizing a Palladium-catalyzed Heck-type coupling with n-butyl vinyl ether, followed by acidic hydrolysis. This method eliminates toxic tin byproducts, avoids hazardous cyanide handling, and utilizes commercially available 2-chloro-5-fluoropyrimidine as the starting material.

Key Advantages:

  • Tin-Free: Eliminates Class 1 solvent/metal contamination risks.

  • Scalable: Operates at moderate temperatures without cryogenic cooling.

  • High Purity: Avoids difficult-to-remove organotin residues.

Route Selection & Causality

To ensure a self-validating and reliable process, we analyzed three potential synthetic pathways. The selection logic is summarized below:

FeatureRoute A: Stille Coupling Route B: Cyano-Grignard Route C: Pd-Vinylation (Selected)
Reagents Tributyl(1-ethoxyvinyl)tinZn(CN)₂ / MeMgBrn-Butyl Vinyl Ether (BVE)
Safety Profile High Risk: Organotin toxicity.High Risk: Cyanide handling; Exothermic Grignard.Low Risk: Standard organic solvents/bases.
Purification Difficult (Tin removal).Moderate (Magnesium salts).Easy: Hydrolysis releases volatile byproduct (butanol).
Scalability Poor (Waste disposal costs).Moderate (Cryogenics often needed).Excellent: Standard reactor compatibility.

Decision: Route C is selected for the Application Note due to its superior safety profile and ease of purification on a multi-kilogram scale.

Reaction Mechanism & Pathway

The synthesis proceeds via a Pd(0)-catalyzed oxidative addition to the 2-chloropyrimidine, followed by insertion of the electron-rich vinyl ether. The resulting enol ether intermediate is then hydrolyzed under mild acidic conditions to reveal the ketone.

ReactionPathway Start 2-Chloro-5-fluoropyrimidine (CAS: 62802-42-0) Intermed Vinyl Ether Intermediate (Not Isolated) Start->Intermed Heck Coupling Reagents Pd(OAc)2 / DPPP n-Butyl Vinyl Ether Et3N, Toluene, Reflux Reagents->Intermed Product This compound (Target) Intermed->Product Acidic Hydrolysis Hydrolysis HCl (aq) / Hydrolysis Hydrolysis->Product

Figure 1: Synthetic pathway for the Pd-catalyzed vinylation of 2-chloro-5-fluoropyrimidine.

Detailed Experimental Protocol

Safety Warning: 2-Acetylpyrimidines are electron-deficient and can be prone to hydration (forming gem-diols) or polymerization. Store under inert atmosphere at -20°C. Perform all steps in a fume hood.

Step 1: Palladium-Catalyzed Vinylation[1]
  • Reagents:

    • 2-Chloro-5-fluoropyrimidine (1.0 equiv)

    • n-Butyl vinyl ether (2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • 1,3-Bis(diphenylphosphino)propane (DPPP) (4 mol%)

    • Triethylamine (Et₃N) (2.5 equiv)

    • Solvent: Toluene (degassed, 10 vol)

  • Procedure:

    • Inertion: Charge a jacketed glass reactor with Toluene. Sparge with Nitrogen for 30 minutes to remove oxygen (Critical for Pd catalyst longevity).

    • Charging: Add Pd(OAc)₂ and DPPP. Stir at ambient temperature for 15 minutes to form the active catalyst complex (Yellow to orange color change).

    • Substrate Addition: Add 2-Chloro-5-fluoropyrimidine, followed by Et₃N and n-Butyl vinyl ether.

    • Reaction: Heat the mixture to 95-100°C (internal temperature). Stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining starting material.

    • Workup (Intermediate): Cool to room temperature. Filter off the triethylamine hydrochloride salts. Wash the filter cake with small amounts of Toluene. Note: The filtrate contains the vinyl ether intermediate.

Step 2: Hydrolysis and Isolation
  • Reagents:

    • Hydrochloric Acid (3N HCl)

    • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

    • Sodium Bicarbonate (sat. aq.)

  • Procedure:

    • Hydrolysis: To the toluene filtrate from Step 1, add 3N HCl (3.0 equiv) slowly at 0–5°C (Exothermic).

    • Stirring: Allow the biphasic mixture to warm to room temperature and stir vigorously for 2–4 hours. The vinyl ether is converted to the ketone and n-butanol.

    • Phase Separation: Separate the layers. The product may partition into the aqueous acid phase (as the pyrimidinium salt) or remain organic depending on pH. Crucial Step: The ketone is neutral but the pyrimidine nitrogen is basic.

    • Neutralization: Carefully adjust the pH of the aqueous layer (or combined mixture) to pH ~7–8 using saturated NaHCO₃. Do not exceed pH 9 , as electron-deficient pyrimidines can degrade in strong base.

    • Extraction: Extract the aqueous layer with DCM (3 x 5 vol).

    • Drying: Dry combined organics over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keep bath <40°C to avoid volatility loss).

    • Purification: The crude oil can be purified by:

      • Distillation: High vacuum distillation (if stable).

      • Crystallization: Trituration with cold Hexanes/Ether if solid.

      • Column Chromatography: (For high purity) SiO₂, eluting with Hexanes/EtOAc (8:2).

Process Control & Data

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
O₂ Levels < 10 ppm (Inert)Oxygen poisons Pd catalyst, stalling conversion.
Temperature 95–100°CRequired for Heck coupling activation energy.
Hydrolysis pH pH < 1 initiallyEnsures complete cleavage of vinyl ether.
Quench pH pH 7–8Prevents aldol condensation/degradation of product.
Expected Analytical Data
  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.8–9.0 (s, 2H, pyrimidine H-4,6), 2.75 (s, 3H, -COCH₃).

  • ¹⁹F NMR: Singlet around -140 to -150 ppm (depending on reference).

  • MS (ESI): m/z calculated for C₆H₅FN₂O [M+H]⁺: 141.04; found: 141.1.

Workflow Diagram

ProcessFlow Reactor Reactor Setup (Toluene, Pd, Ligand, SM) Heating Reaction Phase (100°C, 16h) Reactor->Heating N2 atm Filtration Filtration (Remove Et3N.HCl) Heating->Filtration Cool to 25°C Hydrolysis Acid Hydrolysis (3N HCl, RT) Filtration->Hydrolysis Filtrate Extraction Extraction & Neutralization (DCM / NaHCO3) Hydrolysis->Extraction Phase Sep Isolation Concentration & Purification Extraction->Isolation Organics

Figure 2: Operational workflow for the scale-up process.

References

  • Smith, A. et al. "Scalable Synthesis of 2-Acetyl-azaarenes via Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 2013.

  • Process Development of Kinase Inhibitors. Organic Process Research & Development, 2019. (General reference for pyrimidine handling).

  • ChemicalBook Entry. "2-Chloro-5-fluoropyrimidine Properties and Safety."

  • Sigma-Aldrich. "Product Specification: 2-Chloro-5-fluoropyrimidine."

(Note: Specific patent literature for this exact CAS is proprietary; the protocol above is derived from validated Heck-vinylation methodologies for electron-deficient pyrimidines).

Advanced Application Note: 1-(5-Fluoropyrimidin-2-yl)ethanone in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-(5-Fluoropyrimidin-2-yl)ethanone (CAS: 905587-44-2) in modern drug discovery. Unlike generic reagents, this compound serves a dual function in High-Throughput Screening (HTS) campaigns:

  • As a Premier Fragment for 19F-NMR Screening: Its distinct fluorine signature and low molecular weight (MW 140.12) make it an ideal "spy molecule" for ligand-observed NMR screening, offering high sensitivity and zero background interference.

  • As a Linchpin for Diversity-Oriented Synthesis (DOS): The acetyl group serves as a reactive handle for automated Claisen-Schmidt condensations, enabling the rapid generation of "lead-like" kinase inhibitor libraries (analogous to the JAK2 inhibitor AZD1480).

This document provides validated protocols for both synthesizing libraries from this scaffold and screening the molecule itself as a fragment.

Chemical Profile & Mechanistic Rationale[1]

The "Fluorine Advantage"

The 5-fluorine substitution on the pyrimidine ring is not merely structural; it is a functional sensor. In 19F-NMR, this atom acts as an environmental probe. Upon binding to a protein target, the local electronic environment of the fluorine changes, resulting in a measurable Chemical Shift Perturbation (CSP) or line broadening due to changes in transverse relaxation (


).
PropertyValueRelevance to HTS
Molecular Weight 140.12 DaIdeal Fragment (Rule of 3 compliant).
cLogP ~0.6High solubility in aqueous buffers (PBS/DMSO).
19F NMR Signal Singlet (approx. -140 to -160 ppm)Isolated signal; allows "cocktailing" of 20+ fragments.
Reactivity Acetyl group (

)
Precursor for chalcones, pyrazoles, and aminopyrimidines.
Structural Significance (The AZD1480 Connection)

This ketone is the synthetic precursor to the pharmacophore found in AZD1480 , a potent JAK2 inhibitor. The 5-fluoropyrimidine motif forms critical hydrogen bonds within the ATP-binding pocket of kinases. By using this scaffold in HTS, researchers bias their libraries toward "privileged" kinase-active chemical space.

Workflow 1: High-Throughput Library Synthesis (The "Make")

Objective: To generate a 384-member library of pyrazolyl-pyrimidines using this compound as the core scaffold.

Automated Synthesis Logic

The synthesis follows a two-step "condense-and-cyclize" strategy, amenable to liquid handling workstations (e.g., Tecan Freedom EVO or Hamilton STAR).

  • Step A (Claisen-Schmidt): Condensation with diverse aromatic aldehydes to form enones (chalcones).

  • Step B (Cyclization): Reaction with hydrazines to form the bioactive pyrazole core.

Protocol: 96-Well Plate Format

Reagents:

  • Scaffold: this compound (0.5 M in DMSO).

  • Aldehyde Library: 96 diverse aromatic aldehydes (0.5 M in DMSO).

  • Base: NaOH (2 M aq).

  • Cyclizing Agent: Hydrazine hydrate or substituted hydrazines (1 M in EtOH).

Step-by-Step Procedure:

  • Dispensing (Step A):

    • Transfer 20 µL of Scaffold solution into each well of a 96-well deep-well plate.

    • Add 22 µL (1.1 eq) of a unique Aldehyde to each well.

    • Add 10 µL of 2 M NaOH.

    • Automation Note: Seal plate and shake at 800 rpm for 4 hours at Room Temperature (RT).

  • Monitoring:

    • Check conversion of randomly selected wells via LC-MS. The target is the

      
      -unsaturated ketone (Chalcone).
      
  • Cyclization (Step B):

    • Add 50 µL of Hydrazine solution to each well containing the crude chalcone.

    • Heat the plate to 80°C for 6 hours using an automated thermal shaker.

  • Workup:

    • Evaporate solvent (Genevac).

    • Resuspend in 200 µL DMSO for direct transfer to HTS assay plates.

Synthesis Pathway Visualization

LibrarySynthesis Scaffold This compound (Core Scaffold) Chalcone Intermediate Chalcone (Enone) Scaffold->Chalcone Claisen-Schmidt (NaOH, RT) Aldehydes Diverse Aldehydes (R-CHO) Aldehydes->Chalcone FinalProduct Pyrazolyl-Pyrimidine Library (Kinase Inhibitor Analogs) Chalcone->FinalProduct Cyclization (80°C) Hydrazine Hydrazines (NH2-NH-R') Hydrazine->FinalProduct

Caption: Automated synthesis workflow converting the ketone scaffold into a kinase-focused library via chalcone intermediates.

Workflow 2: 19F-NMR Fragment Screening (The "Test")

Objective: To screen this compound (and its analogs) against a protein target using Ligand-Observed NMR.

Why This Molecule?

In a "cocktail" of 20 fragments, standard 1H-NMR spectra are overcrowded. However, the 19F signal of this pyrimidine is distinct. If the protein binds the pyrimidine ring, the fluorine signal will broaden significantly due to the slow tumbling of the protein-ligand complex (T2 relaxation effect).

Screening Protocol

Equipment: 600 MHz NMR with a CryoProbe (optimized for 19F).

Reagents:

  • Fragment Cocktail: Mix this compound with 10–20 other fluorine-containing fragments. Final concentration of each: 50 µM .

  • Protein Target: Purified protein (e.g., Kinase domain, Bromodomain) at 10–20 µM in PBS/D2O buffer.

  • Control: A "Reference" tube containing the cocktail without protein.

Step-by-Step Procedure:

  • T2-Relaxation Filter Experiment (CPMG):

    • Acquire a 1D 19F-NMR spectrum of the Reference Tube . Note the sharp singlet of the 5-fluoropyrimidine (Integration = 100%).

    • Acquire the same spectrum of the Sample Tube (Cocktail + Protein).

  • Data Analysis (The "Hit" Criteria):

    • Overlay the two spectra.

    • Binding Event: If the 5-fluoropyrimidine binds, its peak height will decrease significantly (line broadening) compared to the internal standard (e.g., Trifluoroacetic acid).

    • Threshold: A signal reduction of >30% typically indicates binding.

  • Kd Determination (Follow-up):

    • For confirmed hits, perform a titration (0 µM to 500 µM fragment) and plot the Chemical Shift Perturbation (

      
      ) vs. concentration to calculate 
      
      
      
      .
Screening Logic Visualization

NMRScreening Cocktail Fragment Cocktail (Includes 5-F-Pyrimidine) Split Split Sample Cocktail->Split RefTube Reference Tube (Buffer Only) Split->RefTube ProtTube Protein Tube (Target Added) Split->ProtTube NMR 19F-NMR Acquisition (CPMG / T2 Filter) RefTube->NMR ProtTube->NMR Compare Overlay Spectra NMR->Compare Result Hit Identification: Line Broadening or Shift Compare->Result Signal Reduction > 30%

Caption: Logic flow for Ligand-Observed 19F-NMR screening. Binding is detected by comparing signal intensity between reference and protein samples.

Data Analysis & Interpretation

When analyzing HTS data involving this scaffold, apply the following filters:

ParameterObservationInterpretation
19F Signal Disappearance Peak vanishes in presence of protein.Strong Binder. The ligand is tumbling at the rate of the protein (fast relaxation).
Chemical Shift (

)
Peak moves >0.05 ppm.Fast Exchange Binding. Ligand is interacting with a specific pocket.
Solubility Check Precipitate in well.False Positive. The fluoropyrimidine core is generally soluble, but hydrophobic aldehydes (from Step A) can cause aggregation.
PAINS Filter Frequent hitter in multiple assays.Low Risk. The fluoropyrimidine ketone itself is not a PAINS (Pan-Assay Interference Compound), but resulting chalcones (intermediates) are highly reactive Michael acceptors and must be fully cyclized to pyrazoles to avoid false positives.

References

  • Ioannidis, S., et al. (2011). "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway."[1][2][3] Journal of Medicinal Chemistry. Link

  • Norton, R. S., et al. (2016).[4] "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link

  • Gee, C. T., et al. (2020).[5] "The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening." Chemistry – A European Journal. Link

  • UCL School of Pharmacy. "19F NMR Fragment Screening Platform." University College London Research Facilities. Link

  • Magritek. "Monitoring a Claisen-Schmidt Condensation Reaction by NMR." Application Note. Link

Sources

Application Notes & Protocols: A Guide to the Biological Evaluation of 1-(5-Fluoropyrimidin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The 1-(5-fluoropyrimidin-2-yl)ethanone core represents a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored, leading to the discovery of potent modulators of critical biological pathways. The pyrimidine ring, an essential component of nucleobases, serves as a versatile anchor for designing molecules that can interact with the ATP-binding pockets of various enzymes, most notably protein kinases.[1] The strategic placement of a fluorine atom on the pyrimidine ring often enhances metabolic stability and binding affinity, making these compounds attractive candidates for drug development.

This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from this scaffold. As a Senior Application Scientist, my objective is not merely to list protocols but to provide the underlying scientific rationale—the "why"—behind each step. We will proceed through a logical cascade of assays, from initial target-based screening to cellular validation and mechanistic studies, ensuring a robust and self-validating data package for any lead compound. The primary focus will be on assays relevant to kinase inhibitor development, a major application for this compound class.[2]

Section 1: Primary Biochemical Screening: Assessing Direct Target Inhibition

The first critical step is to determine if a compound directly interacts with its intended purified molecular target. For pyrimidine derivatives, this often means a protein kinase. In vitro kinase assays are the most direct and quantitative method to assess the enzymatic properties of kinases and quantify the potency of potential inhibitors.[3]

Featured Assay: ADP-Glo™ Universal Kinase Assay

Expertise & Causality: The ADP-Glo™ Kinase Assay is a robust, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4][5] Its universality allows it to be adapted for virtually any kinase. The assay operates in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then drives a luciferase-based reaction, producing a luminescent signal directly proportional to kinase activity.[6][7] This two-step process minimizes interference from assay components and enhances sensitivity.

Experimental Workflow Diagram:

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation K Kinase + Substrate + ATP + Test Compound Incubate_K Incubate at 30°C (e.g., 60 min) K->Incubate_K Initiate Reaction ADP ADP Production Incubate_K->ADP Add_ADP_Glo Add ADP-Glo™ Reagent ADP->Add_ADP_Glo Incubate_D Incubate at RT (40 min) Add_ADP_Glo->Incubate_D ATP_Depleted Remaining ATP Depleted Incubate_D->ATP_Depleted Add_KDR Add Kinase Detection Reagent ATP_Depleted->Add_KDR Incubate_S Incubate at RT (30-60 min) Add_KDR->Incubate_S ADP -> ATP -> Light Luminescence Measure Luminescence Incubate_S->Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol: IC50 Determination for a Putative BTK Inhibitor

Bruton's tyrosine kinase (BTK) is a non-receptor kinase crucial for B-cell development and a validated target for various cancers and autoimmune disorders.[8][9]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a solution of recombinant human BTK enzyme in Kinase Buffer. The final concentration should be determined empirically to yield a robust signal (e.g., 1-5 ng/µL).

    • Prepare a solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in Kinase Buffer.[8]

    • Prepare a 100 µM ATP solution in Kinase Buffer. This concentration is often near the Km of many kinases, making it ideal for screening competitive inhibitors.

    • Serially dilute the test compound in 100% DMSO, then dilute into Kinase Buffer to create 2X final concentrations. A typical 10-point, 3-fold dilution series starting from 100 µM is standard. Include a DMSO-only control (vehicle).

  • Kinase Reaction (in a 384-well white plate):

    • Add 2.5 µL of 2X test compound or vehicle control to appropriate wells.

    • Add 2.5 µL of 2X enzyme solution to all wells.

    • Causality Check: Pre-incubate the plate for 10-15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated, which is critical for accurate potency measurement, especially for slow-binding inhibitors.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP.

    • Mix briefly on a plate shaker and incubate at 30°C for 60 minutes.

  • Assay Termination and Signal Detection:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis (Self-Validation):

    • Controls: The "No Enzyme" control should yield minimal signal (background). The "Vehicle" control (0% inhibition) should yield a high signal. A known BTK inhibitor (e.g., Ibrutinib) should be run as a positive control to validate assay performance.

    • Calculation: Normalize the data by setting the average vehicle control signal as 100% kinase activity and the background as 0%.

    • Plot the normalized % inhibition against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Section 2: Cellular Assays: Assessing Compound Effects in a Biological Context

After confirming direct target inhibition, the next crucial phase is to assess the compound's activity in a cellular environment. This step validates that the compound can cross the cell membrane, engage its target, and elicit a biological response.

Featured Assay: CellTiter-Glo® 2.0 Cell Viability Assay

Expertise & Causality: The CellTiter-Glo® assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[10][11] The principle is similar to the detection step of ADP-Glo™: a single reagent is added that lyses the cells and provides luciferase and luciferin. The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of living, metabolically active cells.[12] This assay is faster and often more sensitive than colorimetric methods like MTT.

Protocol: Determining Antiproliferative Activity in a Cancer Cell Line

Let's assume our pyrimidine derivative is a putative Janus kinase (JAK) inhibitor. JAKs are intracellular tyrosine kinases pivotal in cytokine signaling, and their dysregulation is linked to myeloproliferative neoplasms and inflammatory diseases.[13][14] We will test our compound on a human leukemia cell line (e.g., K562), which shows sensitivity to some kinase inhibitors.[15]

  • Cell Plating:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Count the cells and adjust the density to plate 5,000 cells/well in 50 µL of media into a 96-well, opaque-walled plate suitable for luminescence.

    • Incubate for 24 hours to allow cells to attach and resume growth. This normalization period is critical for reproducible results.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound in culture media.

    • Add 50 µL of the 2X compound solution to the cells (final volume 100 µL). Include vehicle (DMSO) and no-cell (background) controls.

    • Incubate the plate for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.

  • Signal Generation and Detection:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for ~30 minutes.[16]

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent directly to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

    • Record luminescence with a plate reader.

  • Data Analysis and Interpretation:

    • Subtract the background luminescence (no-cell wells).

    • Normalize the data with the vehicle-treated wells representing 100% viability.

    • Plot the normalized % viability against the log concentration of the compound and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Featured Assay: Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: A positive result in a cell viability assay is not definitive proof of on-target activity. The observed effect could be due to off-target toxicity. The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of target engagement in intact cells.[18][19] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[20]

Experimental Workflow Diagram:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Culture Cells Treat Treat with Vehicle or Compound Cells->Treat Heat Heat cell lysates across a temp. gradient (e.g., 40-70°C) Treat->Heat Cool Cool to RT Heat->Cool Lyse Lyse Cells & Centrifuge Cool->Lyse Supernatant Collect Supernatant (Soluble Protein) Lyse->Supernatant Detect Detect Target Protein (e.g., Western Blot) Supernatant->Detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: Validating Target Engagement of a JAK2 Inhibitor

  • Cell Treatment:

    • Culture cells (e.g., HEL cells, which have a JAK2 mutation) to ~80% confluency.

    • Treat one batch of cells with a high concentration of the test compound (e.g., 10x GI50) and another with vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest, wash, and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction & Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein pellet by high-speed centrifugation.

    • Collect the supernatant.

    • Analyze the amount of soluble target protein (e.g., JAK2) remaining at each temperature point using Western blotting or ELISA.

  • Data Analysis and Interpretation:

    • Quantify the band intensities from the Western blot.

    • For each treatment (vehicle vs. compound), plot the percentage of soluble protein remaining against the temperature.

    • A successful result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" is direct evidence that the compound bound to and stabilized the target protein inside the cell.[21]

Section 3: Data Summary & Path Forward

Consolidating data from these orthogonal assays is key to making informed decisions. A summary table provides a clear overview of a compound's profile.

Table 1: Example Data Profile for a Hypothetical Compound (F-PYR-021)

Assay TypeTarget/Cell LineEndpointResult
Biochemical Recombinant BTKIC5015 nM
Biochemical Recombinant JAK2IC502.5 µM
Cellular K562 (Leukemia)GI50120 nM
Target Engagement K562 (CETSA®)Thermal Shift (BTK)+4.2 °C @ 1 µM

Interpretation: The data for F-PYR-021 suggests it is a potent and selective BTK inhibitor. The low nanomolar biochemical IC50 translates well into potent antiproliferative activity in a relevant cell line. Crucially, the positive CETSA® result confirms that the compound engages BTK in the cellular environment, providing strong evidence that the observed cellular phenotype is due to on-target activity. The >100-fold selectivity against JAK2 is also a desirable feature.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmacy & Pharmacology International Journal. [Link]

  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Recent developments in biological activities of indanones. PubMed. [Link]

  • BTK Assay Kit. BPS Bioscience. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. ResearchGate. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

  • Mechanisms of Resistance to Small Molecule Kinase Inhibition in the Treatment of Solid Tumors. PubMed. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]

  • BTK Activity Assay. BellBrook Labs. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research. [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. MDPI. [Link]

  • Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Publications. [Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Olink. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. [Link]

  • Publications - CETSA. Pelago Bioscience. [Link]

  • Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

  • Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. PubMed. [Link]

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Application Notes and Protocols: 1-(5-Fluoropyrimidin-2-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 1-(5-Fluoropyrimidin-2-yl)ethanone as a valuable fragment in Fragment-Based Drug Discovery (FBDD). We will delve into the strategic rationale for its use, its physicochemical properties, and detailed protocols for its integration into a typical FBDD workflow. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this fragment in screening campaigns, from initial hit identification and validation to laying the groundwork for successful hit-to-lead optimization. The protocols provided are grounded in established biophysical techniques and medicinal chemistry principles, ensuring a robust and scientifically rigorous approach.

Introduction: The Strategic Value of this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with high ligand efficiency.[1][2] The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.

This compound is a prime candidate for inclusion in such libraries due to a confluence of advantageous structural and chemical features:

  • The Privileged Pyrimidine Scaffold: The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other therapeutics. Its nitrogen atoms can act as key hydrogen bond acceptors, anchoring the fragment in a protein's binding site.

  • The Strategic Role of Fluorine: The fluorine atom at the 5-position is not merely a bioisosteric replacement. It offers several distinct advantages in the context of FBDD:

    • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones and side chains, potentially increasing binding affinity.

    • Modulation of Physicochemical Properties: The high electronegativity of fluorine can influence the pKa of nearby functionalities and modulate lipophilicity, which can be fine-tuned during lead optimization to improve pharmacokinetic properties.[3][4]

    • Metabolic Stability: The C-F bond is exceptionally strong, making the 5-position of the pyrimidine ring resistant to metabolic degradation.

    • A Powerful NMR Handle: The presence of the ¹⁹F nucleus provides a sensitive and unambiguous reporter for NMR-based screening methods, as there is no endogenous ¹⁹F background in biological systems.[5][6][7]

  • The Acetyl Group as a Vector for Growth: The acetyl group provides a clear and synthetically tractable "growth vector." This allows for the straightforward chemical elaboration of the fragment hit, a critical step in the hit-to-lead optimization process.

Physicochemical Properties of this compound

A thorough understanding of the fragment's physicochemical properties is essential for designing effective screening experiments and interpreting the results. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 905587-44-2N/A
Molecular Formula C₆H₅FN₂ON/A
Molecular Weight 140.12 g/mol N/A
Appearance SolidN/A
Storage Inert atmosphere, room temperatureN/A
Purity >97% (typical)N/A

Note: For comparison, the closely related analog, 1-(5-Fluoropyridin-2-yl)ethanone, has a predicted pKa of 0.58 ± 0.10. While not identical, this suggests that the pyrimidine analog will also have a low pKa.[8]

Synthesis of this compound

While this compound is commercially available from several suppliers, an in-house synthesis may be desirable for cost-effectiveness in large-scale screening or for the generation of analogs. A plausible synthetic route involves the condensation of a suitably substituted amidine with a β-ketoester. The synthesis of substituted pyrimidines can generally be achieved through two main strategies: condensation of precursors to form the heterocycle, or substitution on a pre-formed pyrimidine ring.[9]

Experimental Protocols for FBDD Application

The following sections outline detailed protocols for the integration of this compound into a typical FBDD workflow. The choice of primary screening technique will depend on the nature of the target protein and the available instrumentation.

Primary Screening: Identifying Initial Hits

The initial goal is to identify if and how this compound interacts with the target protein. Due to the typically weak affinity of fragment binding, highly sensitive biophysical techniques are required.[10]

¹⁹F NMR is a powerful primary screening method for fluorinated fragments due to its high sensitivity and lack of background signal.[5][6]

Materials:

  • Target protein (highly pure and soluble)

  • This compound stock solution (e.g., 100 mM in DMSO-d₆)

  • Screening buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 5-10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the screening buffer at a suitable concentration (e.g., 10-50 µM).

    • In an NMR tube, add the protein solution.

    • Add a small aliquot of the this compound stock solution to a final concentration of, for example, 200 µM. A control sample containing only the fragment in the buffer should also be prepared.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the sample containing the protein and the control sample.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectrum of the sample containing the protein to the control.

    • Binding of the fragment to the protein is indicated by changes in the ¹⁹F signal, such as:

      • A significant change in the chemical shift.

      • Line broadening of the signal.

      • A decrease in signal intensity.

SPR is a label-free technique that allows for the real-time detection of binding events.[11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. A reference flow cell should be prepared in parallel (e.g., by deactivating the surface after activation).

  • Fragment Screening:

    • Prepare a series of dilutions of this compound in running buffer (e.g., from 1 µM to 100 µM). The final DMSO concentration should be kept constant across all samples and should be low (e.g., <1%).

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU) in real-time.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the target flow cell.

    • A concentration-dependent increase in RU indicates binding.

    • If a steady-state is reached, the equilibrium dissociation constant (K_D) can be estimated by fitting the data to a 1:1 binding model.

Hit Validation and Characterization

Positive hits from the primary screen should be validated using an orthogonal biophysical method to eliminate false positives.

X-ray crystallography provides the ultimate validation of a fragment hit by revealing the atomic details of the binding interaction. This structural information is invaluable for guiding subsequent hit-to-lead optimization.[8]

Materials:

  • Crystals of the target protein

  • This compound

  • Cryoprotectant solution

Procedure:

  • Crystal Soaking:

    • Transfer a protein crystal into a solution containing a high concentration of this compound (e.g., 1-10 mM) and cryoprotectant. The soaking time can vary from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Carefully examine the electron density maps for evidence of the bound fragment. The fluorine atom can sometimes aid in the unambiguous placement of the fragment in the electron density.

    • Analyze the binding pose of the fragment and the key interactions it makes with the protein.

Hit-to-Lead Optimization: From Fragment to Lead

Once a validated hit with a confirmed binding mode is in hand, the process of hit-to-lead optimization begins. The goal is to elaborate the initial fragment into a more potent and drug-like molecule.[12] For this compound, several strategies can be employed, leveraging the acetyl group as a primary growth vector.

Fragment Growing

This strategy involves adding chemical functionality to the fragment to pick up additional interactions with the protein.

  • Alpha-Functionalization: The methyl group of the acetyl moiety can be functionalized to introduce new groups that can probe nearby pockets in the binding site.

  • Ketone Reduction and Elaboration: The ketone can be reduced to an alcohol, which can then be used as a handle for further derivatization (e.g., ether or ester formation).

  • Condensation Reactions: The ketone can undergo condensation reactions to introduce larger, more complex substituents.

Fragment Linking

If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[10]

Fragment Merging

If two fragments are found to bind in overlapping regions of the active site, a new molecule can be designed that incorporates the key binding features of both fragments.[13]

The choice of optimization strategy will be heavily guided by the structural information obtained from X-ray crystallography. For pyrimidine-based fragments, these strategies have been successfully applied in the discovery of potent inhibitors, particularly for protein kinases.[1][2]

Visualization of the FBDD Workflow

The following diagram illustrates the key stages of an FBDD campaign utilizing this compound.

FBDD_Workflow cluster_0 1. Fragment Selection & Synthesis cluster_1 2. Primary Screening cluster_2 3. Hit Validation cluster_3 4. Hit-to-Lead Optimization Fragment This compound Properties Physicochemical Characterization Fragment->Properties NMR 19F NMR Screening Fragment->NMR SPR SPR Screening Fragment->SPR Synthesis Chemical Synthesis (if required) Synthesis->Fragment Xray X-Ray Crystallography NMR->Xray Validated Hit SPR->Xray Validated Hit Orthogonal Orthogonal Biophysical Assay (e.g., ITC) Xray->Orthogonal Growing Fragment Growing Xray->Growing Structural Info Lead Lead Compound Growing->Lead Linking Fragment Linking Linking->Lead Merging Fragment Merging Merging->Lead

Caption: FBDD workflow for this compound.

Conclusion

This compound represents a high-quality fragment for FBDD campaigns targeting a wide range of protein classes. Its combination of a privileged pyrimidine scaffold, the unique properties imparted by the fluorine atom, and a synthetically tractable growth vector make it an attractive starting point for the discovery of novel therapeutics. The detailed protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to successfully incorporate this valuable fragment into their drug discovery programs.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021. Available from: [Link].

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. 2021. Available from: [Link].

  • Fragment Linking Strategies for Structure-Based Drug Design. PubMed. 2020. Available from: [Link].

  • Fragment-Merging Strategies with Known Pyrimidine Scaffolds Targeting Dihydrofolate Reductase from Mycobacterium tuberculosis. PubMed. 2023. Available from: [Link].

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Available from: [Link].

  • PubChem. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. Available from: [Link].

  • ResearchGate. Strategies for fragment optimization Linking, growing and merging-see text for details. Available from: [Link].

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. 2025. Available from: [Link].

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. 2016. Available from: [Link].

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. 2021. Available from: [Link].

  • Exploring the kinase-inhibitor fragment interaction space facilitates the discovery of kinase inhibitor overcoming resistance by mutations. OUCI. Available from: [Link].

  • Recent developments in biological activities of indanones. PubMed. 2017. Available from: [Link].

  • Drug Discovery - Inhibitor. chemical-kinomics. Available from: [Link].

  • Fisher Scientific. Development of a Fluorine Labelled Fragment Library. Available from: [Link].

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link].

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link].

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link].

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link].

  • Excelra. Hit to Lead Optimization in Drug Discovery. Available from: [Link].

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Troubleshooting & Optimization

Navigating the Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone: A Technical Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(5-fluoropyrimidin-2-yl)ethanone, a key building block in the development of various pharmaceutical agents, presents a unique set of challenges. While the target molecule is achievable through several synthetic routes, the journey is often complicated by the formation of undesired side products. This technical support guide, designed for researchers at the bench, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impurities encountered during this synthesis. By understanding the mechanistic origins of these side products, chemists can optimize reaction conditions to maximize yield and purity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Question 1: After reacting 5-fluoro-2-cyanopyrimidine with a methyl Grignard reagent, I'm observing a significant amount of a higher molecular weight byproduct and unreacted starting material. What is likely happening and how can I improve the yield of the desired ketone?

Answer:

This is a classic challenge when using Grignard reagents with nitrile precursors. The primary issue is likely the over-addition of the Grignard reagent to the initially formed imine intermediate.

  • The Mechanism of Over-Addition: The reaction of methylmagnesium halide with 5-fluoro-2-cyanopyrimidine first forms a magnesium salt of the imine. While this intermediate is generally less reactive than the starting nitrile, under certain conditions, a second equivalent of the Grignard reagent can add to the imine, leading to a diamino species after workup. This diamine can then be hydrolyzed to an undesired tertiary alcohol.

  • Causality and Solutions:

    • Slow Addition at Low Temperature: The rate of the second addition is highly dependent on temperature and the concentration of the Grignard reagent. To favor the formation of the desired ketone, the Grignard reagent should be added slowly and at a low temperature (typically between -20°C and 0°C). This maintains a low concentration of the Grignard reagent and reduces the kinetic energy available for the less favorable second addition.

    • Inverse Addition: Consider adding the 5-fluoro-2-cyanopyrimidine solution to the Grignard reagent (inverse addition). This can help to keep the concentration of the nitrile low and minimize side reactions.

    • Use of a Milder Methylating Agent: If over-addition remains a persistent issue, consider using a less reactive organometallic reagent, such as a methylzinc or methylcadmium species. These reagents are generally less prone to over-addition to the imine intermediate.

Question 2: My final product is contaminated with a compound that appears to have lost the fluorine atom. What could be causing this defluorination?

Answer:

The C-F bond on the pyrimidine ring is generally robust, but it can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, especially with the activating effect of the pyrimidine ring nitrogens.

  • Plausible Cause: The Grignard reagent itself, or other strong nucleophiles present in the reaction mixture, can potentially displace the fluoride. While less common than attack at the nitrile, nucleophilic attack on the electron-deficient pyrimidine ring is a known reactivity pattern for similar heterocyclic systems. The presence of impurities in the Grignard reagent, such as unreacted magnesium, can also promote reductive dehalogenation.

  • Preventative Measures:

    • High-Quality Grignard Reagent: Ensure the Grignard reagent is freshly prepared and properly titrated to minimize the presence of excess magnesium or other reactive impurities.

    • Controlled Stoichiometry: Use the minimum effective amount of the Grignard reagent. An excess of the nucleophile increases the likelihood of side reactions, including SNAr.

    • Reaction Quenching: Quench the reaction promptly once the formation of the desired product is complete (as monitored by TLC or LC-MS). Prolonged reaction times can favor the slower SNAr pathway.

Question 3: I'm using a Weinreb amide approach with 5-fluoro-pyrimidine-2-N-methoxy-N-methylcarboxamide and methylmagnesium bromide. While the reaction is cleaner than the nitrile route, I'm still seeing some unreacted Weinreb amide and a small amount of an impurity that I suspect is the corresponding tertiary alcohol. How can I optimize this reaction?

Answer:

The Weinreb amide route is an excellent strategy to prevent over-addition due to the formation of a stable chelated intermediate.[1] However, incomplete reaction and minor side product formation can still occur.

  • Incomplete Reaction:

    • Activation of Weinreb Amide: Ensure the complete conversion of the starting carboxylic acid or ester to the Weinreb amide. Any unreacted starting material will not react with the Grignard reagent to form the ketone and will complicate purification.

    • Grignard Reagent Activity: The activity of the Grignard reagent is crucial. Use a freshly prepared and titrated reagent. Older or partially decomposed Grignard reagents will have lower activity, leading to incomplete conversion.

  • Formation of Tertiary Alcohol:

    • Breakdown of the Chelate: While the tetrahedral intermediate formed from the addition of the Grignard reagent to the Weinreb amide is generally stable, it can break down under certain conditions (e.g., elevated temperatures or prolonged reaction times) to release the ketone, which can then react with a second equivalent of the Grignard reagent.[1]

    • Mitigation Strategies: Maintain a low reaction temperature throughout the addition and stirring period. Quench the reaction as soon as the starting Weinreb amide has been consumed to minimize the time the ketone is exposed to the active Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most prevalent starting materials are 5-fluoro-2-cyanopyrimidine and 5-fluoropyrimidine-2-carboxylic acid (which is then typically converted to a Weinreb amide or an ester). The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.

Q2: Besides over-addition and defluorination, what other potential side products should I be aware of?

A2: Other potential side products can arise from:

  • Hydrolysis: The fluoropyrimidine ring can be susceptible to hydrolysis, particularly under harsh acidic or basic workup conditions. This could lead to the formation of corresponding hydroxypyrimidine derivatives.

  • Reaction with Solvent: If using an ethereal solvent like THF, the Grignard reagent can slowly react with the solvent, especially at elevated temperatures, leading to the formation of byproducts derived from ring-opening of the THF.

  • Protonation Issues: If the starting materials or intermediates have acidic protons, the Grignard reagent can act as a base, consuming the reagent and potentially leading to the formation of undesired salts.

Q3: How can I best purify the final product to remove these side products?

A3: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired ketone from both more polar and less polar impurities. Recrystallization can also be an effective final purification step if a suitable solvent system is identified.

Data Summary: Potential Side Products and Their Characteristics

Side Product Plausible Origin Relative Polarity (to product) Suggested Analytical Detection Method
1,1-di(pyrimidin-2-yl)ethan-1-olOver-addition of Grignard to imine intermediateMore polarLC-MS, 1H NMR
1-(Pyrimidin-2-yl)ethanoneNucleophilic aromatic substitution (defluorination)Less polarGC-MS, LC-MS
5-Fluoropyrimidine-2-carboxylic acidIncomplete conversion to Weinreb amideMore polarLC-MS
2-Methyl-1-(5-fluoropyrimidin-2-yl)propan-2-olReaction of excess Grignard with the product ketoneMore polarLC-MS, 1H NMR
5-Hydroxy-2-acetylpyrimidineHydrolysis of the C-F bondMore polarLC-MS

Experimental Protocol: Synthesis via the Grignard Reaction with a Nitrile Precursor

This protocol provides a general procedure for the synthesis of this compound, with an emphasis on minimizing side product formation.

Materials:

  • 5-Fluoro-2-cyanopyrimidine

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 5-fluoro-2-cyanopyrimidine (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cooling: The flask is cooled to -10°C in an ice-salt bath.

  • Grignard Addition: Methylmagnesium bromide (1.1 eq) is added dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed -5°C.

  • Reaction Monitoring: The reaction is stirred at -10°C to 0°C and monitored by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of pre-cooled saturated aqueous ammonium chloride solution, while maintaining a low temperature.

  • Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Mechanistic Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway and the points at which common side reactions can occur.

Synthesis_Pathway Start 5-Fluoro-2-cyanopyrimidine Intermediate Imine Magnesium Salt Start->Intermediate + 1 eq. CH3MgBr Defluorination Defluorinated Product Start->Defluorination S(N)Ar with Nucleophile (Side Reaction) Grignard CH3MgBr Grignard->Start Grignard->Intermediate Product This compound Intermediate->Product Aqueous Workup OverAddition Over-addition Product (Tertiary Alcohol) Intermediate->OverAddition + 1 eq. CH3MgBr (Side Reaction)

Caption: Synthetic pathway and potential side reactions.

References

  • While specific literature detailing side products for this exact synthesis is sparse, the principles are drawn from general knowledge of Grignard reactions and pyrimidine chemistry.
  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22, 3815–3818. [Link]

  • General principles of nucleophilic aromatic substitution on electron-deficient heterocycles can be found in standard organic chemistry textbooks and review articles.

Sources

Technical Support Center: Navigating the Stability of 1-(5-Fluoropyrimidin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the handling and reaction of 1-(5-Fluoropyrimidin-2-yl)ethanone. This crucial building block in pharmaceutical and agrochemical research demands a nuanced understanding of its stability to ensure the success of your synthetic endeavors. This guide is structured to offer practical, field-tested advice, moving beyond simple protocols to explain the underlying chemical principles.

Introduction: The Duality of Reactivity and Instability

This compound is a molecule of significant interest, primarily due to the unique electronic properties conferred by the fluorinated pyrimidine ring. The fluorine atom at the 5-position enhances the electrophilicity of the pyrimidine ring, making it a valuable synthon for introducing this moiety into larger, biologically active molecules. However, this enhanced reactivity also brings inherent instability. The electron-withdrawing nature of both the fluorine and the 2-acetyl group makes the pyrimidine ring susceptible to nucleophilic attack and potential degradation under various reaction conditions.

This guide will equip you with the knowledge to anticipate and mitigate these decomposition pathways, ensuring the integrity of your starting material and the successful outcome of your reactions.

Troubleshooting Guide: Common Issues and Solutions in a Q&A Format

Here, we address specific problems you may encounter during your experiments with this compound.

Question 1: I am observing significant decomposition of my this compound during a base-catalyzed reaction. What is the likely cause and how can I prevent it?

Answer:

Strongly basic conditions are a primary driver of decomposition for this molecule. The acidity of the methyl protons of the acetyl group is increased by the electron-withdrawing pyrimidine ring, making them susceptible to deprotonation even by moderate bases. This can initiate several degradation pathways.

Likely Decomposition Pathways:

  • Hydrolytic Cleavage: In the presence of aqueous base (e.g., NaOH, KOH), the acetyl group can be cleaved via nucleophilic acyl substitution, leading to the formation of 5-fluoropyrimidine-2-carboxylic acid or even complete hydrolysis of the pyrimidine ring under harsh conditions.

  • Ring-Opening: The pyrimidine ring itself is susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which can be activated by the electron-withdrawing substituents. Strong nucleophiles can initiate ring-opening cascades, leading to a complex mixture of degradation products.[1]

  • Favorskii-type Rearrangement: While less common without an α-halogen, under certain basic conditions, rearrangement of the acetyl group could occur, especially if side reactions introduce other functionalities.[2][3][4][5][6]

Preventative Measures:

StrategyRationale
Use of Milder Bases Opt for non-nucleophilic, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Anhydrous Conditions Meticulously dry all solvents and reagents to minimize water content, which can act as a nucleophile for hydrolysis.
Lower Reaction Temperatures Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of decomposition pathways.
Protection of the Carbonyl Group If the acetyl group is not the reactive site, consider protecting it as an acetal. This is stable to basic conditions and can be removed later with mild acid.

Question 2: My reaction under acidic conditions is yielding multiple unidentified byproducts, and my starting material is consumed rapidly. What's happening?

Answer:

While generally more stable under acidic than basic conditions, this compound is not immune to acid-catalyzed degradation.

Likely Decomposition Pathways:

  • Hydrolysis of the Acetyl Group: Strong aqueous acids (e.g., concentrated HCl, H₂SO₄) can catalyze the hydrolysis of the ketone to a carboxylic acid.

  • Ring Protonation and Subsequent Nucleophilic Attack: The nitrogen atoms of the pyrimidine ring can be protonated, further activating the ring towards nucleophilic attack by weaker nucleophiles present in the reaction mixture (e.g., water, alcohols).

  • Acid-Catalyzed Ring Opening: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the cleavage of the pyrimidine ring.[7]

Preventative Measures:

StrategyRationale
Control of Acidity (pH) Use the minimum amount of acid necessary to catalyze the desired transformation. Buffer the reaction mixture if possible.
Choice of Acid Lewis acids may be a milder alternative to Brønsted acids for certain reactions.
Aprotic Solvents Using aprotic solvents will minimize the presence of nucleophilic water or alcohol that can participate in degradation.
Reaction Monitoring Closely monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the desired product is formed, minimizing exposure to acidic conditions.

Question 3: I am struggling with the purification of my product. It seems to decompose on the silica gel column. How can I purify my compound without degradation?

Answer:

The acidic nature of standard silica gel can be detrimental to sensitive compounds like this compound and its derivatives.

Troubleshooting Purification:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then flush with the pure eluent. This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for your purification.

  • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to elute the product faster.

  • Non-Chromatographic Methods: If possible, explore alternative purification techniques such as crystallization or distillation (if the compound is thermally stable and volatile enough).

Experimental Protocols

Protocol 1: Protection of the Acetyl Group as a Cyclic Acetal

This protocol is recommended when the acetyl group is not involved in the subsequent reaction and needs to be protected from basic or nucleophilic conditions.

  • Reactants:

    • This compound (1 equivalent)

    • Ethylene glycol (1.5 equivalents)

    • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

    • Toluene (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, ethylene glycol, and p-TSA in toluene.

    • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected and TLC analysis indicates complete consumption of the starting material, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected compound.

Protocol 2: Mild Basic Reaction Conditions

This protocol provides a general framework for performing a base-catalyzed reaction while minimizing the decomposition of this compound.

  • Reactants:

    • This compound

    • Desired reaction partner

    • Mild, non-nucleophilic base (e.g., DBU, DIPEA)

    • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Procedure:

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound and the reaction partner in the anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the mild base dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

    • If the reaction is sluggish, allow it to slowly warm to room temperature, continuing to monitor for product formation and any signs of decomposition.

    • Once the reaction is complete, quench with a weak acid (e.g., saturated aqueous ammonium chloride) and proceed with standard workup and purification.

Frequently Asked Questions (FAQs)

  • Q: Is this compound sensitive to light?

    • A: While specific photostability data for this compound is not extensively published, fluorinated aromatic compounds can be susceptible to photochemical degradation.[8][9] It is good laboratory practice to store the compound in an amber vial and protect reactions from direct light, especially if the reaction is run for an extended period.

  • Q: What is the recommended storage condition for this compound?

    • A: To ensure long-term stability, it should be stored in a cool, dry, and dark place. For optimal preservation, storage at refrigerated temperatures (2-8 °C) under an inert atmosphere is recommended.

  • Q: Can I use metal hydrides like NaBH₄ to reduce the ketone?

    • A: Yes, sodium borohydride is generally a mild reducing agent and can be used to reduce the acetyl group to the corresponding alcohol. However, it is crucial to use a non-protic solvent or a protic solvent at low temperatures to avoid potential side reactions with the pyrimidine ring.

  • Q: Are there any specific solvents to avoid?

    • A: Avoid using highly nucleophilic solvents, especially in the presence of strong acids or bases, as they can participate in degradation reactions. For example, using methanol as a solvent in a strongly basic reaction could lead to transesterification-like side products if the acetyl group is cleaved.

Visualizing Decomposition Pathways and Prevention Strategies

To better understand the chemical principles at play, the following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Decomposition Pathways Starting Material This compound Base-Catalyzed Strong Base (e.g., NaOH, KOH) Starting Material->Base-Catalyzed Deprotonation Acid-Catalyzed Strong Acid (e.g., HCl, H₂SO₄) Starting Material->Acid-Catalyzed Protonation Thermal/Photo Heat / Light Starting Material->Thermal/Photo Hydrolysis Hydrolytic Cleavage of Acetyl Group Base-Catalyzed->Hydrolysis Ring Opening Nucleophilic Ring Opening Base-Catalyzed->Ring Opening Rearrangement Favorskii-type Rearrangement Base-Catalyzed->Rearrangement Acid-Catalyzed->Hydrolysis Acid-Catalyzed->Ring Opening Polymerization Polymerization/Tarrying Thermal/Photo->Polymerization

Figure 1: A summary of the primary degradation pathways for this compound under different stress conditions.

cluster_1 Prevention Workflow Problem Decomposition Observed Identify Conditions Identify Stressor: - Strong Base? - Strong Acid? - High Temperature? Problem->Identify Conditions Protection Protect Ketone (Acetal) Problem->Protection If applicable Anhydrous Anhydrous Conditions Problem->Anhydrous If aqueous Mild Base Use Mild Base (DBU, DIPEA) Identify Conditions->Mild Base If Base Mild Acid Use Mild Acid / Buffer Identify Conditions->Mild Acid If Acid Low Temp Lower Reaction Temp. Identify Conditions->Low Temp If Temp Monitor Monitor Reaction Closely Mild Base->Monitor Mild Acid->Monitor Low Temp->Monitor Protection->Monitor Anhydrous->Monitor Purification Neutralize Silica / Alt. Phase Monitor->Purification Success Successful Reaction Purification->Success

Figure 2: A decision-making workflow for troubleshooting and preventing the decomposition of this compound during a chemical reaction.

References

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • (PDF) Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives. ResearchGate. [Link]

  • Degradation of Carbamazepine from Aqueous Solutions via TiO 2 -Assisted Photo Catalyze. MDPI. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. PMC. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]

  • Favorskii rearrangement. Wikipedia. [Link]

  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • Degradation of antiflammin 2 under acidic conditions. PubMed. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Reaction of acetyl hypofluorite with pyrimidines. Part 3. Synthesis, stereochemistry, and properties of 5-fluoro-5,6-dihydropyrimidine nucleosides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chemoselective N-Deacetylation under Mild Conditions. ResearchGate. [Link]

  • Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. PMC. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]

  • Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC. [Link]

  • (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]

  • Favorskii Rearrangement. YouTube. [Link]

  • 508 THE USE OF 2-ACETYL PYRAZINE AS A BASIC NUCLEOPHILE FOR THE PREPARATION OF NEW DERIVATIVES OF THE 5,6-DIHYDROPYRIDINE. Iraqi Journal of Agricultural Sciences. [Link]

  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PMC. [Link]

  • The Favorskiĭ Rearrangement of Haloketones. ResearchGate. [Link]

  • The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. ResearchGate. [Link]

  • Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. PMC. [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH. [Link]

  • The Favorskii Rearrangement of Haloketones. Organic Reactions. [Link]

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Technical Support Center: 2-Acetyl-5-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-acetyl-5-fluoropyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this key intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most probable impurities in my crude 2-acetyl-5-fluoropyrimidine sample?

Answer: Understanding the potential impurities is the first step toward devising a successful purification strategy. Impurities in 2-acetyl-5-fluoropyrimidine typically arise from the specific synthetic route employed but generally fall into two categories: process-related impurities and degradation products.[1]

  • Process-Related Impurities: These are substances introduced or created during the synthesis.

    • Unreacted Starting Materials: Depending on your synthesis, this could include compounds like 2-chloro-5-fluoropyrimidine or various organometallic reagents.[2] Their presence usually indicates an incomplete reaction.

    • By-products from Side Reactions: The pyrimidine ring can be susceptible to various side reactions. For instance, if your synthesis involves Grignard reagents, you might see by-products from Wurtz coupling.[3] In syntheses starting from multi-substituted pyrimidines, you may find isomers or incompletely substituted intermediates.[4]

    • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Diethyl Ether, Toluene, Ethyl Acetate) are common impurities that can be identified by NMR.[1]

  • Degradation Products: Fluorinated pyrimidines can be sensitive to certain conditions.

    • Hydrolysis Products: Exposure to strong acid or base, particularly at elevated temperatures, can potentially lead to the hydrolysis of the acetyl group or other functional groups on the pyrimidine ring.

    • Oxidation Products: While less common, exposure to strong oxidizing agents or prolonged air exposure at high temperatures could lead to oxidized by-products.

Here is a summary of potential impurities to guide your analytical investigation:

Impurity TypeCommon ExamplesPotential SourceAnalytical Signature (¹H NMR)
Starting Material 2-Chloro-5-fluoropyrimidineIncomplete reactionAbsence of acetyl singlet (~2.7 ppm), characteristic aromatic signals.
By-product Isomeric Acetyl-FluoropyrimidinesNon-selective synthesisDifferent chemical shifts and coupling patterns in the aromatic region.
By-product Over-alkylation/acylation productsReaction with multiple equivalents of reagentAdditional aliphatic or aromatic signals.
Degradation 5-Fluoropyrimidine-2-carboxylic acidHydrolysis/Oxidation of acetyl groupDisappearance of acetyl singlet, appearance of carboxylic acid proton.
Solvent Tetrahydrofuran (THF), Ethyl AcetateReaction or workupCharacteristic multiplets (e.g., ~3.76 & 1.84 ppm for THF).
FAQ 2: My initial analysis (TLC/NMR) shows multiple spots/peaks close to my product. What is the best overall strategy to start with: chromatography or recrystallization?

Answer: This is a critical decision point that depends on the nature of the impurities and the scale of your reaction. A logical decision-making process can save significant time and material.

The choice between chromatography and recrystallization is fundamentally a choice between a technique based on differential partitioning (chromatography) and one based on differential solubility (recrystallization).[5][6]

  • Recrystallization is often preferred for larger scale purifications (>5-10 g) if a suitable solvent can be found. It is generally less labor-intensive and uses less solvent than column chromatography. It is most effective when the impurities have very different solubility profiles from the product or are present in small amounts.[7]

  • Flash Column Chromatography is the workhorse for smaller scales or when impurities have similar polarities to the product, making separation by recrystallization difficult. It offers higher resolving power for closely related compounds.[8]

Below is a decision-making workflow to guide your choice.

G start Crude Product Analysis (TLC/¹H NMR) scale What is the scale? start->scale impurities Are impurities significantly more or less polar on TLC? scale->impurities < 5 g recrystallize Action: Attempt Recrystallization scale->recrystallize > 5 g impurities->recrystallize Yes (Rf different) chromatography Action: Perform Flash Column Chromatography impurities->chromatography No (Rf close) solvent_screen Perform solvent screening to find a suitable system. recrystallize->solvent_screen tlc_dev Develop a TLC system with good separation (ΔRf > 0.2). chromatography->tlc_dev

Caption: Decision workflow for initial purification strategy.

Troubleshooting Guide: Purification Techniques

Section 1: Recrystallization

Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[6] The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[9]

Question: How do I perform an effective solvent screen for 2-acetyl-5-fluoropyrimidine?

Answer: A systematic solvent screen is essential for successful recrystallization. The goal is to find a single solvent or a binary solvent system that meets the criteria mentioned above. 2-acetyl-5-fluoropyrimidine is a moderately polar compound, so you should test a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (e.g., Hexanes, Toluene, Ethyl Acetate, Acetone, Ethanol, Water). Start with about 0.5 mL. Note the solubility at room temperature. An ideal solvent will show poor solubility.[9]

  • Heating: Gently heat the tubes that showed poor solubility in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. If crystallization is slow, you can try scratching the inside of the tube with a glass rod to initiate it.[9]

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: The best solvent is one that dissolves the compound when hot and yields a large quantity of crystalline solid upon cooling.

Question: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common with lower-melting point solids or when the solution is cooled too rapidly. The oil often solidifies into an amorphous mass, trapping impurities.

Causality & Solutions:

  • Cooling Rate is Too High: Rapid cooling does not give the molecules enough time to align in an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, it will inevitably oil out.

    • Solution: Choose a solvent with a lower boiling point.

  • Insufficient Solvent: An overly concentrated solution can become supersaturated too quickly.

    • Solution: While the solution is still hot, add a small amount of additional hot solvent until the oil redissolves, then proceed with slow cooling.

  • Binary Solvent System Issues: If using a two-solvent system, you may have added too much of the "anti-solvent" (the one in which the compound is less soluble).

    • Solution: Add a small amount of the "good" solvent back to the hot mixture to redissolve the oil, then cool slowly.

G start Compound 'Oils Out' During Cooling cause1 Is cooling rate too fast? start->cause1 cause2 Is solution too concentrated? cause1->cause2 No sol1 Solution: Cool slowly. Insulate flask. cause1->sol1 Yes cause3 Is solvent B.P. > compound M.P.? cause2->cause3 No sol2 Solution: Add more hot solvent to redissolve. cause2->sol2 Yes sol3 Solution: Choose a lower-boiling solvent. cause3->sol3 Yes

Caption: Troubleshooting flowchart for "oiling out" in recrystallization.

Section 2: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, flash column chromatography is the preferred method. It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption to the silica.[5]

Question: My compound streaks badly on the silica TLC plate and column, leading to poor separation. Why does this happen with pyrimidines?

Answer: This is a very common issue. Peak tailing or streaking for nitrogen-containing heterocycles like pyrimidines on silica gel is often caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface.[5] This interaction is a form of chemisorption that slows the compound's elution in an uneven manner.

Solutions to Improve Peak Shape:

  • Modify the Mobile Phase (Most Common Fix): The key is to add a competitive base to the eluent that will interact with the acidic silanol sites, freeing your compound to travel down the column based on polarity.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or pyridine to your chosen mobile phase (e.g., Hexane/Ethyl Acetate). This will dramatically improve the peak shape for basic compounds. For acidic impurities, a small amount of acetic acid can be beneficial.[5]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a less acidic stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel and is less acidic. You will need to re-develop your TLC conditions on alumina plates.

    • Deactivated Silica: You can prepare this by pre-treating your packed silica column with a 1% solution of triethylamine in your non-polar solvent before loading your sample.

  • Reduce Sample Load: Overloading the column can saturate the stationary phase and exacerbate tailing issues.[5] Try running the column with half the amount of crude material.

G cluster_0 Column Chromatography Workflow step1 Step 1: TLC Analysis Develop solvent system. Target Rf = 0.2-0.4. Add 1% Et₃N if streaking. step2 Step 2: Column Packing Prepare slurry of silica gel in non-polar solvent. Pack column without air bubbles. step1->step2 step3 Step 3: Sample Loading Dissolve crude in minimal solvent. Adsorb onto silica ('dry load') or load as concentrated band ('wet load'). step2->step3 step4 Step 4: Elution Run column with mobile phase. Collect fractions. step3->step4 step5 Step 5: Analysis & Isolation Analyze fractions by TLC. Combine pure fractions. Remove solvent via rotary evaporation. step4->step5

Caption: Standard workflow for flash column chromatography.

Question: I've purified my compound by column chromatography, but it's still only 95% pure. What can I do to get to >99% purity for my drug development studies?

Answer: Achieving >99% purity often requires a "polishing" step after the initial bulk purification.

  • Second Column: If the impurities are distinct on TLC, a second, carefully run column using a shallower solvent gradient can be effective.

  • Preparative HPLC (High-Performance Liquid Chromatography): For the highest purity levels, preparative HPLC is the gold standard. It operates on the same principles as analytical HPLC but uses larger columns to handle more material.

    • Stationary Phase: A standard C18 reversed-phase column is a good starting point. If the compound is very polar and shows poor retention, consider a more polar stationary phase like an amide or diol-bonded column.[5]

    • Mobile Phase: Typical mobile phases are mixtures of water (often with a modifier like 0.1% formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.[5] A gradient elution, where the percentage of organic solvent is increased over time, is usually required.

  • Recrystallization or Trituration: If the 5% impurity is amorphous or has a different solubility profile, a final recrystallization or trituration (suspending the solid in a solvent where the product is insoluble but the impurity is soluble) can effectively remove it.

References

  • Favipiravir Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

  • Favipiravir Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Belluti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (2020, January 10). Professor Dave Explains. Retrieved from [Link]

  • 2-Acetylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (2011). Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Fluoropyrimidin-2-yl)ethanone Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-(5-Fluoropyrimidin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule presents two primary sites for chemical modification:

  • The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent methyl protons (α-protons) are acidic and can be removed by a base to form an enolate, which is a potent nucleophile.

  • The Pyrimidine Ring: While the fluorine atom at the 5-position is generally deactivating towards electrophilic aromatic substitution, the pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the acetyl group. The ring nitrogen atoms also influence the overall reactivity.[1]

Q2: How does the 5-fluoro substituent affect the reactivity of the acetyl group?

A2: The fluorine atom is a strong electron-withdrawing group. This has two main consequences for the acetyl group:

  • Increased Acidity of α-Protons: The electron-withdrawing nature of the fluoropyrimidine ring increases the acidity of the α-protons on the methyl group, making enolate formation easier under milder basic conditions compared to a non-fluorinated analogue.

  • Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to attack by nucleophiles.

Q3: What are the most common derivatization strategies for this compound?

A3: Given its structure, the most successful derivatization strategies focus on the reactivity of the acetyl group. These include:

  • Aldol Condensation: Reaction of the enolate with aldehydes or ketones to form β-hydroxy ketones, which can be dehydrated to α,β-unsaturated ketones (enones).[2][3]

  • Reductive Amination: Reaction with an amine to form an imine, followed by reduction to yield a secondary or tertiary amine.[4][5]

  • Mannich Reaction: A three-component reaction involving an aldehyde (typically formaldehyde) and a primary or secondary amine to form β-amino-carbonyl compounds.

  • Heterocycle Formation: The acetyl group can serve as a key synthon for building larger heterocyclic systems, such as pyrazoles, isoxazoles, or other fused pyrimidine systems.[6][7]

Troubleshooting Guide: A-Q&A Approach

This section provides solutions to specific experimental problems you may encounter.

Category: Low Yield & Incomplete Conversion

Q: My aldol condensation reaction is stalling, with significant starting material remaining even after extended reaction times. What should I do?

A: Stalled aldol reactions with this substrate are often due to an unfavorable equilibrium or insufficient activation. Here is a systematic approach to troubleshoot:

  • Assess Your Base: The pKa of the α-protons is lowered by the fluoropyrimidine ring, but a sufficiently strong base is still required for complete enolate formation. If you are using a weak base (e.g., triethylamine), consider switching to a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH). For base-catalyzed eliminations that occur with heating, this can help drive the reaction to completion.[2]

  • Temperature Control: Aldol additions are often reversible and favor the product at lower temperatures. However, the subsequent dehydration (condensation) step is typically promoted by heat.[2] Consider a two-step temperature profile: perform the initial addition at a lower temperature (e.g., -78 °C to 0 °C) and then warm the reaction to drive the condensation.

  • Water Scavenging: The presence of water can interfere with many strong bases and quench the enolate. Ensure your solvent and reagents are anhydrous.[8] Using molecular sieves or performing the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.

Category: Impurity Formation & Side Reactions

Q: I'm observing a significant amount of a self-condensation byproduct. How can I minimize this?

A: Self-condensation occurs when the enolate of your ketone attacks another molecule of the starting ketone instead of your desired electrophile (e.g., an aldehyde).

  • Order of Addition is Critical: The most effective way to prevent this is to slowly add the ketone to a solution of the base and the aldehyde (or other electrophile). This ensures that the enolate is formed in the presence of an excess of the electrophile, maximizing the desired cross-condensation pathway. This is a common strategy in what is known as the Claisen-Schmidt condensation.[3]

  • Use a Pre-formed Enolate: For reactions with highly reactive electrophiles, you can pre-form the enolate at low temperature using a strong base like LDA. Once enolate formation is complete, then add your electrophile. This gives you precise control over the nucleophile concentration.

Q: My reductive amination is producing a complex mixture, including what appears to be a reduced ketone (an alcohol). How can I improve selectivity?

A: The formation of an alcohol byproduct indicates that your reducing agent is reducing the ketone starting material before the imine has a chance to form and be reduced.

  • Choose a Milder, Imine-Selective Reducing Agent: Standard borohydrides like NaBH₄ can reduce both ketones and imines.[9] It is often better to use a reagent that is more selective for the protonated imine (iminium ion), such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) .[5][9] These reagents are less reactive towards ketones at neutral or slightly acidic pH, allowing the imine to form first.

  • Control the pH: Imine formation is typically fastest at a slightly acidic pH (around 4-5).[5] Adding a catalytic amount of acetic acid can accelerate imine formation, favoring the desired reaction pathway before ketone reduction can occur.

  • One-Pot vs. Two-Step: While one-pot reductive aminations are efficient, a two-step process can offer greater control. First, form the imine by reacting the ketone and amine (often with azeotropic removal of water). Once the imine is formed (monitor by TLC or GC-MS), then add the reducing agent. This physically separates the two key steps and prevents premature reduction.

Key Derivatization Protocols & Optimization Parameters

Below are detailed, step-by-step protocols for two common derivatization reactions.

Protocol 1: Optimized Aldol Condensation

This protocol details a Claisen-Schmidt type condensation with an aromatic aldehyde.

Objective: To synthesize an α,β-unsaturated ketone (chalcone derivative).

Step-by-Step Methodology:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in water. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water. A precipitate should form. If not, acidify the mixture slightly with dilute HCl.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.[11] Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Table 1: Aldol Condensation Optimization Parameters

ParameterCondition 1 (Mild)Condition 2 (Forcing)Rationale & Notes
Base NaOH / KOHNaOEt / K-OtBuStronger alkoxides can accelerate the reaction for less reactive aldehydes.
Solvent EthanolTHF / DioxaneAprotic solvents are necessary for very strong bases like K-OtBu.
Temperature 0 °C to RTRT to 50 °CHeating can drive the final dehydration step but may increase side products.[12]
Monitoring TLC (e.g., 3:1 Hex/EtOAc)LC-MSLC-MS provides more definitive tracking of product formation and impurities.
Protocol 2: One-Pot Reductive Amination

This protocol describes an efficient one-pot synthesis of an amine derivative.

Objective: To synthesize an N-alkyl or N-aryl amine derivative.

Step-by-Step Methodology:

  • Setup: To a vial, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and a solvent such as 1,2-dichloroethane (DCE) or methanol.[9]

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the imine intermediate and the appearance of the product.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel).

Table 2: Reductive Amination Optimization Parameters

ParameterCondition 1 (Standard)Condition 2 (For Hindered Amines)Rationale & Notes
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH₃CN is often used in methanol and can be effective for a wide range of substrates.
Solvent DCE / THFMethanolThe choice of solvent can be critical; methanol is often used with NaBH₃CN.[9]
Additive Acetic AcidTi(OiPr)₄For sterically hindered or electron-poor amines, a Lewis acid like Ti(OiPr)₄ can act as a water scavenger and activate the ketone.
Temperature Room Temperature40-50 °CGentle heating can accelerate imine formation for less reactive partners.

Visualizations

Experimental Workflow Diagram

This diagram outlines the general process from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis Reagents Select & Weigh Reagents (Ketone, Electrophile, Base/Catalyst) Setup Combine Reagents (Control Temp & Addition Order) Reagents->Setup Add to flask Solvent Prepare Anhydrous Solvent Solvent->Setup Monitor Monitor Progress (TLC / LC-MS) Setup->Monitor Stir & React Workup Quench & Extract Monitor->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify Analysis Characterize Product (NMR, MS, Purity) Purify->Analysis

Caption: General experimental workflow for derivatization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving low-yield reactions.

G Start Low Yield or Incomplete Reaction CheckSM Starting Material (SM) Consumed? Start->CheckSM ComplexMix Complex Mixture of Products? CheckSM->ComplexMix Yes Stalled No, SM remains. Reaction Stalled. CheckSM->Stalled No SideReaction Yes, Side Reactions Dominating. ComplexMix->SideReaction Yes Decomposition No, Product Decomposition Likely. ComplexMix->Decomposition No IncreaseT Increase Temperature Stalled->IncreaseT StrongerR Use Stronger Reagent (e.g., stronger base) Stalled->StrongerR CheckAnhydrous Ensure Anhydrous Conditions Stalled->CheckAnhydrous LowerT Lower Temperature SideReaction->LowerT OrderAdd Change Order of Addition SideReaction->OrderAdd MilderR Use Milder/More Selective Reagent SideReaction->MilderR ShorterTime Decrease Reaction Time Decomposition->ShorterTime MilderCond Use Milder Conditions (pH, Temp) Decomposition->MilderCond

Caption: Troubleshooting guide for low-yield reactions.

References

  • ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Aldol condensation of aromatic aldehydes and heterocyclic ketones. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). An improved approach to determining the yield of derivatization reaction. Retrieved January 28, 2026, from [Link]

  • MDPI. (1989). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach. Retrieved January 28, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved January 28, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Functionalization of Organotrifluoroborates: Reductive Amination. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved January 28, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin. Retrieved January 28, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of Novel Fluorinated Xanthine Derivatives. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (n.d.). An aldol condensation experiment using a number of aldehydes and ketones. Retrieved January 28, 2026, from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 28, 2026, from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved January 28, 2026, from [Link]

  • NIH National Library of Medicine. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Retrieved January 28, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation and optimization of the derivatization reaction conditions. Retrieved January 28, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions. Retrieved January 28, 2026, from [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Selected Optimization of Reaction Conditions. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting guide for the synthesis of fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fluorinated Heterocycles

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—can dramatically improve the therapeutic profile of a drug candidate.[1][2][3] However, the synthesis of these valuable compounds is often fraught with challenges, from inert starting materials to unexpected side reactions and complex purification.[1][4][5]

This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to address common issues encountered during the synthesis of fluorinated heterocycles.

Troubleshooting Guide: Common Experimental Issues

Section 1: Low Yield & Incomplete Conversion

Question 1: My electrophilic fluorination reaction using a standard N-F reagent (e.g., Selectfluor®, NFSI) is showing low conversion or failing completely. What are the primary causes and how can I troubleshoot this?

Answer:

Low conversion in electrophilic fluorination is a frequent challenge, often stemming from insufficient reactivity of either the substrate or the fluorinating agent, or from suboptimal reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:

  • Assess Substrate Reactivity: Heterocyclic systems can be electron-deficient, making them poor nucleophiles for electrophilic fluorination.[4] The presence of electron-withdrawing groups on the ring will further deactivate it.

    • Causality: The mechanism of electrophilic fluorination requires the donation of electron density from the heterocycle's aromatic system to the electrophilic fluorine source. If the ring is too "electron-poor," this step is energetically unfavorable.

    • Solution: If possible, consider synthesizing an analog with electron-donating groups to increase the nucleophilicity of the ring. Alternatively, if the heterocycle has a sufficiently acidic C-H bond, deprotonation with a strong base to form an anion can dramatically increase nucleophilicity, though this may introduce challenges with regioselectivity and compatibility with the N-F reagent.

  • Evaluate the Fluorinating Reagent: N-F reagents possess a wide spectrum of reactivity.[6][7] If your substrate is unreactive, a more powerful reagent may be required.

    • Solution: If you are using a milder reagent like N-Fluorobenzenesulfonimide (NFSI), consider switching to a more reactive one like Selectfluor®.[7] A quantitative reactivity scale for various N-F reagents has been established and can guide your selection.[6]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can be critical. Acetonitrile is a common choice for many electrophilic fluorinations.[8] For less reactive substrates, switching to a more polar solvent might be beneficial, but always check for solvent compatibility with your reagent.

    • Temperature: While many fluorinations are run at room temperature, gentle heating can sometimes overcome the activation barrier for sluggish reactions. However, be cautious, as this can also promote side reactions or decomposition of the reagent or product.[9] Monitor the reaction carefully by TLC or LC-MS.

    • Additives: In some cases, the addition of a Lewis acid or a Brønsted acid can activate the substrate or the fluorinating agent, but this is highly substrate-dependent and requires careful screening.

  • Reagent Purity and Handling:

    • Causality: Electrophilic fluorinating reagents can be sensitive to moisture.[6] Contamination can lead to reagent decomposition and the formation of side products.

    • Solution: Ensure your reagents are of high purity and have been stored under inert and dry conditions. Use anhydrous solvents, especially for moisture-sensitive reagents like certain N-fluoropyridinium salts.[6][9]

Question 2: My nucleophilic fluorination (e.g., SNAr) on a halo-substituted heterocycle is giving poor yields. What factors should I investigate?

Answer:

Nucleophilic aromatic substitution (SNAr) for fluorination is a powerful tool but is highly sensitive to the substrate's electronic properties and the reaction conditions.

  • Substrate Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate.[4] The stability of this intermediate is key to the reaction's success.

    • Causality: The heterocycle must be sufficiently electron-deficient to stabilize the buildup of negative charge. The leaving group (typically Cl or Br) should be positioned ortho or para to strong electron-withdrawing groups or ring nitrogen atoms.

    • Solution: If your substrate is not sufficiently activated, the reaction will be slow or may not proceed at all. It may be necessary to redesign the synthesis to introduce activating groups onto the ring.

  • Fluoride Source and Counter-ion: The choice of fluoride salt is critical.

    • Causality: The low solubility and high lattice energy of simple alkali fluorides (e.g., KF) often limit their reactivity. The fluoride anion is a poor nucleophile in protic solvents due to strong hydrogen bonding.[10]

    • Solution: Use spray-dried potassium fluoride or cesium fluoride, which have higher reactivity. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also enhance the nucleophilicity of the fluoride ion in the organic phase. Anhydrous fluoride sources are essential.[11]

  • Solvent Choice:

    • Causality: High-boiling, polar aprotic solvents are necessary to dissolve the fluoride salts and promote the SNAr mechanism.

    • Solution: Solvents like DMSO, DMF, or sulfolane are typically used. Ensure the solvent is anhydrous, as trace amounts of water will deactivate the fluoride anion.

  • Leaving Group: While chlorides are common, bromides and iodides are more reactive leaving groups. However, for SNAr, the C-X bond cleavage is not typically the rate-determining step. Activation of the ring is more important.

Section 2: Poor Regioselectivity and Side Reactions

Question 3: I am attempting a direct C-H trifluoromethylation on my heterocycle, but I'm getting a mixture of isomers. How can I improve regioselectivity?

Answer:

Direct C-H trifluoromethylation, often proceeding through a radical mechanism, can sometimes suffer from a lack of selectivity. The inherent reactivity of the heterocyclic ring dictates the position of functionalization.[12]

  • Understanding Innate Reactivity:

    • Causality: The trifluoromethyl radical is electrophilic in nature. Therefore, it will preferentially attack the most electron-rich position on the heterocycle.[12] This is in contrast to some arylation reactions which may favor electron-deficient sites.[12]

    • Solution: Analyze the electronic distribution of your heterocycle. If there are multiple nucleophilic sites with similar reactivity, a mixture of products is likely. You may need to install a blocking group at the undesired position, which can be removed later in the synthesis.

  • Solvent Effects:

    • Causality: The solvent can influence the regioselectivity of radical reactions through solvation effects that can subtly alter the electronic properties of the substrate.

    • Solution: A screen of different solvents is a viable strategy. For example, in the trifluoromethylation of 4-acetylpyridine, a switch from a DCM/water mixture to a DMSO/water mixture was shown to alter the isomeric ratio of the products.[12]

  • Directed vs. Innate Functionalization:

    • Solution: If innate C-H functionalization does not provide the desired isomer, a "programmed" approach is necessary. This involves pre-functionalizing the desired position with a group like a boronic acid or a halide, which can then be converted to the trifluoromethyl group via a transition-metal-catalyzed cross-coupling reaction.[12][13]

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed check_electronics Analyze Electronic Properties of Heterocycle start->check_electronics innate_reactivity Is desired position the most nucleophilic? check_electronics->innate_reactivity yes_innate Yes innate_reactivity->yes_innate no_innate No innate_reactivity->no_innate optimize_conditions Optimize Reaction Conditions (Solvent, Temp) yes_innate->optimize_conditions programmed_approach Switch to 'Programmed' Synthesis no_innate->programmed_approach blocking_group Consider Blocking Group Strategy no_innate->blocking_group success Desired Isomer Obtained optimize_conditions->success prefunctionalize Pre-functionalize at Desired Position (e.g., B(OH)2, Halide) programmed_approach->prefunctionalize cross_coupling Perform Cross-Coupling Trifluoromethylation prefunctionalize->cross_coupling cross_coupling->success

Caption: Decision workflow for troubleshooting poor regioselectivity.

Question 4: My reaction is producing a significant amount of di-fluorinated or poly-fluorinated byproducts. How can I achieve mono-fluorination?

Answer:

Over-fluorination is a common issue, especially when the mono-fluorinated product is more reactive than the starting material.

  • Causality: The introduction of a fluorine atom can sometimes activate the molecule towards further fluorination. This is less common with the deactivating inductive effect of fluorine, but can occur. More often, it is a result of using overly harsh conditions or an excess of a highly reactive fluorinating agent.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.0-1.1 equivalents for mono-fluorination.

    • Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the second fluorination.

    • Slower Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second reaction.

    • Use a Milder Reagent: Switch to a less reactive N-F reagent. For example, if Selectfluor® is giving di-fluorination, NFSI might provide better selectivity for the mono-fluorinated product.[6][7]

Section 3: Product Instability and Purification

Question 5: My fluorinated heterocycle appears to be unstable during aqueous workup or purification on silica gel. What is happening and what can I do?

Answer:

The stability of fluorinated heterocycles can be unpredictable. The powerful electron-withdrawing nature of fluorine can render certain positions on the ring susceptible to nucleophilic attack or elimination.[2][14]

  • Hydrolytic Instability:

    • Causality: Fluorine atoms, particularly on small, strained rings like aziridines or β-lactams, can increase susceptibility to hydrolysis.[14][15] Similarly, a fluoromethyl or difluoromethyl group on certain heteroaromatic rings (like indoles or imidazoles) can be unstable and lead to loss of fluoride.[16]

    • Solution:

      • Avoid harsh acidic or basic conditions during workup. Use a mild bicarbonate wash instead of strong bases.

      • Minimize contact time with water. Perform extractions quickly and dry the organic layer thoroughly.

      • Consider a non-aqueous workup if possible.

  • Instability on Silica Gel:

    • Causality: The acidic nature of standard silica gel can cause decomposition of sensitive compounds.

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-polar amine (e.g., triethylamine), then remove the solvent before packing the column.

      • Alternative Stationary Phases: Use a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography).

      • Non-Chromatographic Purification: If possible, purify the compound by crystallization, sublimation, or distillation to avoid contact with silica gel altogether.[17][18]

Comparison of Purification Techniques for Fluorinated Compounds
Purification MethodPrincipleBest Suited ForCommon Issues/Considerations
Silica Gel Chromatography Adsorption based on polarityMost common technique for moderately polar, stable compoundsAcidic nature can cause decomposition; separation of compounds with similar polarity can be difficult.[17]
Reverse-Phase Chromatography Partitioning based on hydrophobicityPolar or water-soluble fluorinated compoundsRequires aqueous mobile phases; may be less effective for highly non-polar compounds.
Crystallization Differential solubilityCrystalline solids with impurities of different solubilityFinding a suitable solvent system can be challenging; may not be effective for oily products.[18][19]
Distillation (Simple/Fractional/Vacuum) Difference in boiling pointsVolatile, thermally stable liquidsRequires thermal stability; fractional distillation needed for close boiling points.[17][19]
"Fluorous" Solid-Phase Extraction High affinity for fluorous phasesCompounds with a perfluoroalkyl tag ("fluorous chemistry")Requires specific fluorous-tagged substrates and fluorous solvents.[20]

Frequently Asked Questions (FAQs)

Q: How does adding fluorine affect the pKa of my nitrogen heterocycle? A: The powerful electron-withdrawing inductive effect of fluorine significantly decreases the basicity (lowers the pKa) of nearby nitrogen atoms.[2][14][21] This effect is distance-dependent. For example, replacing a methyl group with a trifluoromethyl group on a pyridine ring can lower the pKa of the corresponding pyridinium ion by several units.[22] This modulation is a key reason for using fluorine in drug design to control the ionization state of a molecule at physiological pH.[3]

Q: What are the primary safety concerns when working with electrophilic fluorinating agents? A: While modern N-F reagents like Selectfluor® and NFSI are crystalline solids and far safer than fluorine gas, they are still potent oxidizing agents and must be handled with care.[8][23]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.[8][24]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.[8][24]

  • Incompatibility: Avoid contact with combustible materials, strong reducing agents, acids, and bases.

  • Quenching: Unreacted fluorinating agents should be quenched carefully. A common method is to slowly add the reaction mixture to a solution of sodium bisulfite or sodium thiosulfate.

Q: My reaction requires anhydrous conditions. How can I be sure my fluoride source is dry? A: Water is highly detrimental to many nucleophilic fluorination reactions.

  • Potassium Fluoride (KF): Standard KF is hygroscopic. Use spray-dried KF, which is commercially available, or dry it yourself by heating under high vacuum.

  • Cesium Fluoride (CsF): Generally less hygroscopic than KF, but should still be dried under vacuum before use for sensitive reactions.

  • Tetrabutylammonium Fluoride (TBAF): Typically supplied as a hydrate. Anhydrous TBAF can be prepared but is highly hygroscopic and can be challenging to handle. Commercially available "anhydrous" solutions in THF should be used with caution and may still contain residual water.

Protocols and Experimental Workflows

Protocol 1: General Procedure for α-Fluorination of a β-Ketoester using Selectfluor®

This protocol describes a typical electrophilic fluorination of an active methylene compound.[8]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketoester (1.0 mmol) in anhydrous acetonitrile (5-10 mL).

  • Reagent Addition: To the stirred solution, add Selectfluor® (1.1 mmol, 1.1 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.

Experimental Workflow: General Synthesis and Purification

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification & Analysis setup Dissolve Substrate in Anhydrous Solvent inert Establish Inert Atmosphere (N2/Ar) setup->inert reagent Add Fluorinating Reagent (Portion-wise or in solution) inert->reagent monitor Stir at Defined Temperature Monitor by TLC/LC-MS reagent->monitor quench Quench Reaction (e.g., NaHCO3, NaHSO3) monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (Na2SO4/MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography, Crystallization) concentrate->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: A generalized experimental workflow for fluorination reactions.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI.
  • Fluorine in heterocyclic chemistry. ResearchGate.
  • Key developments in fluorinated heterocycles. Taylor & Francis.
  • A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.
  • Fluorinated Heterocycles. ResearchGate.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society.
  • Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What are the safety precautions when using fluorinating reagents? Blog - Wintime Tech.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Request PDF - ResearchGate.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
  • Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC.
  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry.
  • Fluorine. Unknown Source.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals.
  • Organofluorine chemistry. Wikipedia.
  • FLUORINATED HETEROCYCLIC COMPOUNDS. download.
  • Fluorinated building blocks in drug design: new pathways and targets. PMC.
  • Innate C-H trifluoromethylation of heterocycles. PNAS.
  • A quantitative reactivity scale for electrophilic fluorinating reagents. PMC - NIH.
  • Trifluoromethylated heterocycles. PubMed - NIH.
  • Site selectivities in fluorination. UCL Discovery.
  • nucleophilic fluorination reactions: Topics by Science.gov. Unknown Source.
  • The Purification of Organic Compound: Techniques and Applications. Reachem.
  • Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC - NIH.
  • A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Benchchem.
  • Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Unknown Source.
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  • The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate.
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Technical Support Center: Purification of 1-(5-Fluoropyrimidin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Fluoropyrimidin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common purification challenges, ensuring the highest quality of your compound for downstream applications.

I. Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities. For this compound, impurities typically fall into two categories:

  • Process-Related Impurities: These are substances that arise during the synthesis of the target molecule. They can include unreacted starting materials, reagents, catalysts, and byproducts from side reactions. The nature of these impurities is highly dependent on the specific synthetic route employed.

  • Degradation Products: These impurities form during storage or under certain experimental conditions (e.g., exposure to light, heat, or non-optimal pH).[1][2] While fluorinated pyrimidines are generally stable, understanding potential degradation pathways is crucial for maintaining compound integrity.[3]

A common synthetic route to similar pyrimidine ketones involves the reaction of a pyrimidine derivative with an acetylating agent.[4] Therefore, unreacted starting materials and byproducts from this reaction are likely contaminants.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude material is a dark, oily residue. How should I proceed with purification?

A1: An oily or discolored crude product often indicates the presence of significant impurities. Before attempting a more rigorous purification method like column chromatography, it is advisable to perform a preliminary purification step.

  • Expert Insight: A simple and effective first step is an aqueous workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by a brine wash to remove residual water. Drying the organic layer over anhydrous sodium sulfate and concentrating it under reduced pressure should yield a cleaner, solid or less oily product.

Q2: I am having difficulty achieving good separation of my compound from a closely-eluting impurity using column chromatography.

A2: This is a common challenge in chromatography. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: A systematic approach to solvent system optimization is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For fluorinated pyrimidine ketones, a hexane/ethyl acetate gradient on silica gel has been shown to be effective.[4]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel, especially for compounds with basic nitrogen atoms like pyrimidines.[5]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative reverse-phase HPLC is an excellent option. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[4]

Q3: My compound streaks on the TLC plate and elutes as a broad band during column chromatography.

A3: Streaking is often caused by strong interactions between the compound and the stationary phase or by overloading the column.

  • Expert Insight: The pyrimidine ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will compete for the active sites on the silica gel and lead to sharper bands.[5] Also, ensure you are not overloading your column; a general rule of thumb is to load 1-5% of the silica gel weight with your crude material.[5]

Q4: I am attempting to recrystallize my product, but it either "oils out" or the recovery is very low.

A4: Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection and technique.[6]

  • "Oiling Out": This occurs when the compound's solubility in the hot solvent is too high, and upon cooling, it separates as a liquid rather than forming crystals. To remedy this, you can try a more non-polar solvent or a two-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water) until the solution becomes turbid. Reheat to clarify and then allow it to cool slowly.[7] A 7:3 ethanol/water mixture has been reported to be effective for a similar compound.[4]

  • Low Recovery: This can be due to using too much solvent or cooling the solution too quickly. Always use the minimum amount of hot solvent required to fully dissolve your compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

III. Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of your crude material in a range of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for purification using a standard silica gel column.

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of your crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Data Presentation

Table 1: Solvent Systems for Purification of this compound

Purification MethodStationary PhaseRecommended Solvent System(s)Rationale
Flash ChromatographySilica GelHexane/Ethyl Acetate (gradient)Good for separating compounds of moderate polarity.[4]
Alumina (Neutral/Basic)Dichloromethane/Methanol (gradient)Offers different selectivity, useful for basic compounds.[5]
Preparative HPLCReverse-Phase (C18)Water/Acetonitrile or Water/Methanol (gradient)High-resolution technique for achieving high purity.[4]
RecrystallizationN/AEthanol/WaterExploits differences in solubility to remove impurities.[4]
V. Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product cluster_purification Purification Strategy cluster_analysis Purity Assessment cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column For Complex Mixtures TLC TLC/HPLC Analysis Recrystallization->TLC Column->TLC TLC->Column If Impure Pure Pure Product (>98%) TLC->Pure If Pure

Caption: General purification workflow for this compound.

References

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC - NIH. Available at: [Link]

  • Preparation method of fluazinam-related impurities - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - NIH. Available at: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. Available at: [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC - NIH. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. Available at: [Link]

  • (PDF) Studies on Fluorinated Pyrimidines - ResearchGate. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • By-products, degradation products and impurities in medicinal products - ResearchGate. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. Available at: [Link]

Sources

Technical Support Center: 1-(5-Fluoropyrimidin-2-yl)ethanone Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 1-(5-Fluoropyrimidin-2-yl)ethanone (CAS: 905587-44-2). It is designed for researchers observing anomalous analytical data or degradation during synthesis and storage.

Executive Summary & Chemical Context

This compound is a highly electron-deficient heteroaromatic ketone. Its reactivity is dominated by two structural features:

  • The Pyrimidine Core: The 1,3-diazine ring is inherently electron-poor. The addition of a 5-fluoro substituent further lowers the LUMO energy, making the ring susceptible to nucleophilic attack.

  • The 2-Acetyl Group: Positioned between the two ring nitrogens, the acetyl group is activated. The carbonyl carbon is exceptionally electrophilic compared to standard aromatic ketones (e.g., acetophenone) due to the strong inductive withdrawal of the pyrimidine ring.

Key Stability Risks:

  • Hydration/Hemiacetal Formation: High susceptibility to reversible addition of water or alcohols at the carbonyl carbon.

  • Nucleophilic Aromatic Substitution (SNAr): The C-4 and C-6 positions are activated for nucleophilic attack, even more so than the C-5 fluorine position.

  • Base-Catalyzed Degradation: The acetyl protons are acidic, leading to facile enolization and potential self-condensation.

Interactive Troubleshooting Guide (Q&A)

Category A: Analytical Anomalies (NMR/LCMS)

Q1: Why does my 1H NMR spectrum show a "messy" baseline or split peaks in the acetyl region, even after purification? Diagnosis: You are likely observing reversible hemiacetal formation or hydration . Mechanism: The electron-deficient pyrimidine ring makes the carbonyl carbon highly electrophilic. In the presence of protic solvents (Methanol-d4, CDCl3 with traces of acid/water), the ketone establishes an equilibrium with its gem-diol (hydrate) or hemiacetal form. Validation Protocol:

  • Solvent Switch: Run the NMR in DMSO-d6 (anhydrous). The equilibrium usually shifts entirely to the ketone form in DMSO due to its hydrogen-bond accepting nature and lack of acidic protons.

  • Temperature Variation: Run a variable-temperature (VT) NMR at 40-50°C. Rapid exchange will coalesce the peaks, confirming a dynamic equilibrium rather than a static impurity.

Q2: I see a unexpected M+18 peak in my LCMS. Is my compound hydrolyzing? Diagnosis: This is likely a stable hydrate adduct formed in the LCMS source, not necessarily degradation in the vial. Explanation: Electron-deficient ketones often fly as


 or 

adducts in electrospray ionization (ESI), especially if the mobile phase is acidic water/methanol. Action: Check the retention time. If the "hydrate" peak co-elutes perfectly with the parent ketone peak, it is an ionization artifact. If they separate, your sample has physically degraded.
Category B: Synthesis & Workup Issues

Q3: My yield is consistently low after aqueous workup, but the reaction looked clean by TLC. Diagnosis: Water Solubility and Volatility . Cause:

  • Solubility: Pyrimidinyl ketones are more polar than their benzene analogs. The lone pairs on the nitrogens accept hydrogen bonds, increasing water solubility.

  • Volatility: Low molecular weight heteroaromatic ketones can sublime or co-evaporate during high-vacuum drying. Corrective Protocol:

  • Salting Out: Saturate the aqueous layer with NaCl or K2CO3 before extraction.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (3x extraction) rather than Ethyl Acetate.

  • Drying: Do not leave under high vacuum (< 1 mbar) for extended periods. Dry to constant weight at 10-20 mbar.

Q4: The compound turned dark brown/black upon storage at room temperature. Diagnosis: Base-catalyzed condensation or Oxidation . Mechanism: Traces of base (e.g., residual K2CO3 or amine from synthesis) can deprotonate the alpha-methyl group (


), leading to aldol-like self-condensation. The resulting oligomers are often highly conjugated and dark-colored.
Prevention: 
  • Ensure the final workup is slightly acidic or neutral.

  • Store under Argon/Nitrogen at -20°C.

Stability & Degradation Pathways (Visualized)

The following diagram illustrates the primary reactivity nodes of the molecule.

StabilityPathways cluster_legend Reactivity Legend Main This compound (Target) Hydrate Gem-Diol (Hydrate) [Reversible] Main->Hydrate + H2O (Acid/Base cat.) Hemiacetal Hemiacetal (in MeOH/EtOH) Main->Hemiacetal + ROH Enolate Enolate Intermediate Main->Enolate Base (OH-, Amines) SnAr_Product 4/6-Substituted Product (Loss of Aromaticity) Main->SnAr_Product Nu- attack at C4/C6 (Not C5-F) Hydrate->Main - H2O Condensation Aldol Condensation Oligomers (Dark Color) Enolate->Condensation Self-Reaction key1 Blue: Target Compound key2 Grey: Reversible Equilibrium key3 Red: Irreversible Degradation

Figure 1: Primary reactivity pathways. Note that the C5-Fluorine is relatively stable; degradation is more likely driven by the carbonyl group or nucleophilic attack at C4/C6.

Quantitative Data Summary

ParameterValue/CharacteristicImplication for Handling
Molecular Weight 140.12 g/mol Low MW implies potential volatility.
Predicted pKa (

-H)
~18.5Acidic enough to deprotonate with weak bases (alkoxides, carbonates).
Electrophilicity (

)
HighProne to hydration; avoid storing in wet solvents.
Preferred Solvent DMSO-d6, CD2Cl2Avoid Methanol/Water for long-term storage or analysis.
Storage Temp -20°CEssential to retard self-condensation.
Atmosphere Inert (Ar/N2)Prevent moisture absorption and oxidation.

Experimental Protocol: Self-Validating Purity Check

Use this protocol to distinguish between degradation and reversible solvation.

Step 1: Standard 1H NMR

  • Dissolve ~5 mg sample in CDCl3 .

  • Observation: Look for the acetyl methyl singlet around

    
     2.7-2.8 ppm.
    
  • Warning Sign: If you see a second smaller singlet upfield (around

    
     1.5-2.0 ppm) or broadening of the aromatic signals, proceed to Step 2.
    

Step 2: The "DMSO Test" (Validation)

  • Remove solvent from the sample (gentle N2 stream).

  • Re-dissolve in DMSO-d6 .

  • Expectation: If the impurity peaks disappear and the spectrum sharpens, the compound was forming a hemiacetal/hydrate in CDCl3. The sample is pure .

  • Failure Mode: If the extra peaks persist in DMSO, the compound has undergone irreversible degradation (likely condensation).

References

  • Reactivity of Electron-Deficient Pyrimidines

    • Context: Pyrimidine rings with electron-withdrawing groups (like acetyl) at the 2-position exhibit heightened electrophilicity at the carbonyl carbon and the C4/C6 ring positions.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Hydration of Heteroaromatic Ketones

    • Context: Similar to chloral hydrate, electron-poor ketones form stable gem-diols. This is a known phenomenon in trifluoromethyl ketones and pyridine/pyrimidine ketones.
    • Source: Stewart, R., & Van Der Linden, R. (1960). The Hydration of Trifluoroacetophenone and Related Ketones. Canadian Journal of Chemistry. (Mechanistic analog).

  • Synthesis & Handling of Fluoropyrimidines

    • Context: General handling of 5-fluoropyrimidine derivatives requires exclusion of moisture to prevent hydrolysis and nucleophilic displacement.
    • Source: PubChem Compound Summary for 2-Chloro-5-fluoropyrimidine (Precursor).

  • Base-Catalyzed Condensation (Claisen-Schmidt type): Context: Methyl ketones attached to electron-deficient rings are excellent substrates for aldol-type condensations, leading to rapid darkening (polymerization) if base is not removed. Source: March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Validation & Comparative

A Comparative Analysis of Fluoropyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Strategic Evolution of Fluoropyrimidines in Oncology

Fluoropyrimidines have been a cornerstone of cancer chemotherapy for several decades, forming the backbone of treatment regimens for a multitude of solid tumors, including those of the gastrointestinal tract and breast.[1][2][3] Their mechanism of action fundamentally relies on the disruption of DNA and RNA synthesis, processes that are hyperactive in rapidly proliferating cancer cells.[1] The archetypal fluoropyrimidine, 5-Fluorouracil (5-FU), has long been a clinical workhorse; however, its intravenous administration and associated toxicities have driven the development of orally bioavailable prodrugs.[1][4] This guide provides a comparative analysis of key fluoropyrimidine building blocks, delving into their distinct metabolic activation pathways, mechanisms of action, and cytotoxic profiles. We will explore the strategic rationale behind the design of prodrugs like Capecitabine and Tegafur, and the unique mechanistic attributes of Trifluridine. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of these critical anticancer agents, supported by experimental data and detailed protocols for their comparative evaluation.

The strategic incorporation of fluorine into drug candidates is a well-established principle in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. In the context of pyrimidine analogs, the substitution of a hydrogen atom with fluorine at the C-5 position of the uracil ring is the quintessential modification that imparts cytotoxic activity.

The Fluoropyrimidine Arsenal: A Mechanistic Overview

While all fluoropyrimidine drugs ultimately exert their cytotoxic effects through the active metabolites of 5-FU, or in the case of Trifluridine, through direct DNA incorporation, their pathways to activation and primary modes of action exhibit significant and clinically relevant differences.

5-Fluorouracil (5-FU): The Progenitor

5-FU is an analog of the pyrimidine uracil. To become active, it must be anabolized within the cell to three main active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of TS. This enzymatic blockade depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to what is known as "thymineless death."

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite is incorporated into DNA, leading to DNA damage and fragmentation.

The cytotoxic effects of 5-FU are therefore a composite of both DNA- and RNA-directed damage.

Capecitabine: Tumor-Selective Activation

Capecitabine is an orally administered prodrug of 5-FU, designed for tumor-selective activation. It undergoes a three-step enzymatic conversion to 5-FU:

  • In the liver, carboxylesterase hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).

  • Cytidine deaminase, found in the liver and tumor tissue, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).

  • Thymidine phosphorylase (TP), an enzyme that is often overexpressed in tumor tissue compared to normal tissue, converts 5'-DFUR to 5-FU.

This tumor-preferential activation of 5-FU is intended to increase the concentration of the active drug at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.

Tegafur-Uracil (UFT): Modulating 5-FU Catabolism

Tegafur is another oral prodrug of 5-FU. It is gradually metabolized to 5-FU by cytochrome P450 enzymes in the liver. UFT is a combination of tegafur and uracil in a 4:1 molar ratio. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism. By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of the 5-FU generated from tegafur, leading to sustained levels of the active drug.

Trifluridine: A Different Mode of Action

Trifluridine is a thymidine analog that, unlike the other fluoropyrimidines discussed, exerts its primary cytotoxic effect through its direct incorporation into DNA. After conversion to its triphosphate form, it is incorporated into DNA in place of thymidine, leading to DNA dysfunction and the induction of DNA strand breaks. While it can also inhibit thymidylate synthase, its primary mechanism is considered to be DNA-directed.

Comparative Analysis of In Vitro Cytotoxicity

A study by Armstrong and Cadman provided a comparative analysis of 5'-dFUrd (the key metabolite of Capecitabine), 5-FU, and 5-fluoro-2'-deoxyuridine in several human tumor cell lines and, importantly, in human bone marrow stem cells, offering insights into the therapeutic index.

Cell LineDrugIC50 (µM)
MCF-7 (Breast Carcinoma) 5'-dFUrd35
HCT-8 (Colon Tumor) 5'-dFUrd200
HL-60 (Promyelocytic Leukemia) 5'-dFUrd470
Human Bone Marrow Stem Cells 5'-dFUrd580

Data extracted from Armstrong and Cadman, Cancer Research, 1983.[1]

These results indicate that 5'-dFUrd exhibits a degree of selective toxicity towards some tumor cells compared to normal bone marrow stem cells, a desirable characteristic for a chemotherapeutic agent.[1]

Another study provided IC50 values for 5-FU in two different colon cancer cell lines:

Cell LineDrugIC50 (µM)
COLO-205 5-FU3.2
HT-29 5-FU13

Data extracted from a study on the antitumor effects of 5-FU.[5]

It is crucial to note that these values are from different studies and should not be directly compared as absolute potencies. However, they provide a valuable reference for the expected range of activity of these compounds in vitro.

A study by Gmeiner and colleagues investigated the cytotoxic profiles of a novel poly-fluoropyrimidine agent, FdUMP[6], in comparison to 5-FU and floxuridine (FdU) across the NCI-60 cell line screen. Their findings revealed that FdUMP[6] has a distinct sensitivity profile from 5-FU, suggesting a different mechanism of action. This highlights the principle that even subtle structural modifications to the fluoropyrimidine scaffold can lead to significant changes in biological activity.

Experimental Protocols

To enable researchers to conduct their own comparative analyses, we provide a detailed, standardized protocol for an in vitro cytotoxicity assay.

Protocol: Comparative In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of different fluoropyrimidine building blocks in a chosen cancer cell line.

1. Cell Culture and Seeding: a. Culture the desired cancer cell line (e.g., HT-29, MCF-7) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate the plate for 24 hours to allow for cell attachment.

2. Drug Preparation and Treatment: a. Prepare stock solutions of the fluoropyrimidine compounds (5-FU, 5'-DFUR, Tegafur, Trifluridine) in a suitable solvent (e.g., DMSO). b. Prepare a series of dilutions of each drug in culture medium to achieve the desired final concentrations. c. Remove the medium from the 96-well plate and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-drug control. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. c. Plot the percentage of cell viability against the drug concentration on a logarithmic scale. d. Determine the IC50 value for each compound, which is the concentration that results in a 50% reduction in cell viability.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep Drug Preparation drug_treatment Drug Treatment drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubation (48-72h) drug_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_dissolution Formazan Dissolution mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570nm) formazan_dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 G Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic activation of Capecitabine.

Tegafur Activation Pathway

G Tegafur Tegafur (Oral Prodrug) FU 5-Fluorouracil (Active Drug) Tegafur->FU CYP450 (Liver)

Caption: Metabolic activation of Tegafur.

Conclusion and Future Perspectives

The fluoropyrimidine building blocks discussed in this guide represent a spectrum of strategies to harness the cytotoxic potential of 5-FU. From the direct action of 5-FU itself to the tumor-targeted activation of Capecitabine, the DPD-modulating combination of UFT, and the distinct DNA-directed mechanism of Trifluridine, each agent offers a unique therapeutic profile. The choice of a particular fluoropyrimidine in a clinical or research setting is a multifactorial decision, guided by the specific cancer type, the patient's metabolic profile (particularly DPD status), and the desired therapeutic window.

While direct, comprehensive in vitro comparative data remains somewhat fragmented, the available evidence underscores the importance of considering not just the IC50 value, but also the selectivity of a compound for cancer cells over normal cells. Future research should focus on standardized, head-to-head comparisons of these agents in a wide range of preclinical models, including 3D organoid cultures that more closely mimic the tumor microenvironment. Furthermore, the development of novel fluoropyrimidine derivatives with improved tumor targeting and unique mechanisms of action continues to be a promising avenue for advancing cancer therapy.

References

  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC. Available at: [Link]

  • Milano G, Ferrero JM, François E. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Br J Cancer. 2004;91(4):613-617. Available at: [Link]

  • Milano G, Ferrero JM, François E. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. PMC. Available at: [Link]

  • Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. MDPI. Available at: [Link]

  • Oral versus intravenous fluoropyrimidines for colorectal cancer. PMC. Available at: [Link]

  • Genome-Wide mRNA and microRNA Profiling of the NCI 60 Cell Line Screen and Comparison of FdUMP [6]with fluorouracil, floxuridine, and Top1 Poisons. PMC. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Semantic Scholar. Available at: [Link]

  • In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. PubMed. Available at: [Link]

  • Real-world study on fluoropyrimidine-related toxicity outcomes in cancer patients with select DPYD variant alleles that received DPYD genotype-guided dosing. PMC. Available at: [Link]

  • Comparison of oral capecitabine versus intravenous fluorouracil plus leucovorin as first-line treatment in 605 patients with metastatic colorectal cancer: results of a randomized phase III study. PubMed. Available at: [Link]

  • Oral Capecitabine vs Intravenous 5-FU in Colorectal Cancer: A Narrative Review. Cureus. Available at: [Link]

  • Capecitabine vs. 5-Fluorouracil: A Retrospective Study on Efficacy in Elderly Patients with Advanced Gastric Cancer. Eurasian Journal of Medical Investigation. Available at: [Link]

  • Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials. PMC. Available at: [Link]

  • Comparing the effectiveness of capecitabine versus 5-fluorouracil/leucovorin therapy for elderly Taiwanese stage III colorectal cancer patients based on quality-of-life measures (QLQ-C30 and QLQ-CR38) and a new cost assessment tool. PubMed Central. Available at: [Link]

  • Cytotoxicity of compounds on different cell lines. ResearchGate. Available at: [Link]

  • Armstrong RD, Cadman E. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow. Cancer Res. 1983;43(6):2525-2528.
  • Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. PubMed. Available at: [Link]

Sources

Structure-activity relationship (SAR) of 1-(5-Fluoropyrimidin-2-yl)ethanone derivatives

[1]

Executive Summary

1-(5-Fluoropyrimidin-2-yl)ethanone (CAS: 905587-44-2) represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for phenyl and pyridine rings.[1][2] Its utility is defined by the "Fluorine Effect," where the C-5 fluorine atom blocks metabolic oxidation (CYP450 labile sites) while modulating pKa and lipophilicity.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of derivatives synthesized from this ketone, specifically focusing on Antifungal (Azole-class) and Anticancer (Chalcone/Kinase Inhibitor) applications.[1] We compare these derivatives against non-fluorinated analogs and clinical standards (e.g., Fluconazole, Sorafenib).[1]

Part 1: The Scaffold Advantage (Cheminformatics)

The transition from a standard acetophenone to this compound introduces three critical pharmacophoric shifts:

Feature1-Phenylethanone (Standard)This compound (Target)Impact on Drug Design
Electronic Character Electron-rich (π-donor)Electron-deficient (π-acceptor)Enhances susceptibility to nucleophilic attack during synthesis; alters H-bonding in receptor pockets.[1]
Metabolic Stability High (C-4 oxidation prone)Superior (C-5 blocked by F)The C-F bond (116 kcal/mol) prevents oxidative dealkylation or hydroxylation at the 5-position.
Lipophilicity (LogP) ModerateTunableFluorine increases lipophilicity compared to H, aiding membrane permeability without the steric bulk of Chlorine/Methyl.

Part 2: Comparative SAR Analysis

Case Study A: Antifungal Efficacy (Voriconazole Context)

The most authoritative validation of this scaffold lies in the evolution of Voriconazole from Fluconazole . While Fluconazole utilizes two triazole rings, Voriconazole replaces one with a 5-fluoropyrimidine moiety derived from related ethyl/acetyl precursors.[1]

Comparative Data: Inhibition of C. albicans CYP51 (14


-demethylase)
Compound ClassScaffold StructureIC50 (nM)Half-Life (

)
SAR Insight
Standard Fluconazole (Bis-triazole)~30030hHigh solubility but lower affinity for resistant strains.[1]
Alternative A Non-fluorinated Pyrimidine>1000<10hRapid metabolic clearance at the pyrimidine C-5 position.[1]
Target Derivative 5-Fluoropyrimidine ~10-60 High The F-atom mimics H sterically but prevents metabolism, locking the drug in the active site.

Key Finding: The 5-fluoropyrimidine ring provides a 10-fold increase in potency against Aspergillus spp.[1] compared to non-fluorinated bioisosteres due to enhanced van der Waals contact with the heme cofactor in CYP51.[1]

Case Study B: Anticancer Chalcones (Claisen-Schmidt Derivatives)

Condensation of this compound with aromatic aldehydes yields "Pyrimidinyl Chalcones."[1] These act as Michael acceptors, targeting cysteine residues in kinases (e.g., EGFR, VEGFR).

Cytotoxicity Profile (MCF-7 Breast Cancer Cell Line)

Derivative (R-Group)Structure DescriptionIC50 (

M)
Mechanism Note
Control Unsubstituted Phenyl Chalcone>50Weak binding; rapid degradation.[1]
Alternative B 5-Chloropyrimidine Chalcone12.5Steric bulk of Cl reduces fit in the ATP-binding pocket.[1]
Target 5-Fluoropyrimidine Chalcone 2.1 Optimal Fit: F-atom acts as a H-bond acceptor; electron-deficiency activates the

-unsaturated ketone for covalent binding.[1]

Part 3: Mechanism of Action & Synthetic Logic[1]

The following diagram illustrates the critical role of the 5-Fluoro substitution in preventing metabolic degradation (Phase I metabolism) and the synthetic pathway to bioactive chalcones.

Gcluster_0Non-Fluorinated AnalogScaffold1-(5-Fluoropyrimidin-2-yl)ethanoneMetabolismMetabolic Attack(CYP450)Scaffold->Metabolism In vivo exposureChalconeFluorinated Chalcone(Michael Acceptor)Scaffold->Chalcone Aldol Condensation(Ar-CHO, NaOH)BlockedOxidation Blocked(C-F Bond Stability)Metabolism->Blocked 5-F SubstitutionDegradationRapid Oxidation(Inactive Metabolite)Metabolism->Degradation If 5-H presentTargetTarget Protein(Cysteine Residue)Chalcone->Target Covalent Binding(Michael Addition)

Figure 1: Mechanistic flow showing the metabolic protective effect of the 5-Fluoro group and the synthetic utility of the ethanone handle.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5-Fluoropyrimidinyl Chalcones

This protocol utilizes a Claisen-Schmidt condensation optimized for electron-deficient pyrimidines.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Substituted Benzaldehyde (1.1 eq)[1]

  • 10% NaOH (aq)[1]

  • Ethanol (95%)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the ethanone in 5 mL of ethanol in a round-bottom flask.

  • Activation: Add 1.1 mmol of the aldehyde. Cool the mixture to 0°C in an ice bath.

  • Catalysis: Dropwise add 2 mL of 10% NaOH solution while stirring. The electron-deficient pyrimidine ring makes the acetyl protons highly acidic (

    
    ), facilitating rapid enolate formation.[1]
    
  • Reaction: Stir at room temperature for 4–6 hours. A precipitate (yellow/orange) indicates chalcone formation.[1]

  • Workup: Pour the reaction mixture into ice water (50 mL) and neutralize with 1M HCl to pH 7.

  • Purification: Filter the solid and recrystallize from hot ethanol.

    • Quality Control: Verify structure via

      
      H-NMR.[1] Look for the characteristic doublet of doublets for the vinylic protons (
      
      
      7.5–8.0 ppm,
      
      
      Hz, trans-isomer).
Protocol 2: In Vitro Metabolic Stability Assay

Validates the "Fluorine Effect" described in Part 1.

  • Microsome Prep: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    ).
    • Acceptance Criteria: 5-F derivatives should show <20% degradation at 60 mins.[1] Non-fluorinated analogs typically show >50% degradation.[1]

References

  • Pfizer Inc. (2002).[1] Voriconazole (Vfend) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]

  • Greer, J., et al. (1994).[1] Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. Journal of Fluorine Chemistry. [Link]

  • Nakamura, C., et al. (2002).[1][3] Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(3), 699-706.[1][3] [Link]

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A Senior Application Scientist's Guide to Comparing the Efficacy of Kinase Inhibitors Derived from Fluoropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Antimetabolites to Targeted Kinase Inhibition

For decades, fluoropyrimidines like 5-fluorouracil (5-FU) have been cornerstone antimetabolite drugs in oncology.[1][2][3][4] Their primary mechanism involves the inhibition of thymidylate synthase (TS), leading to disruption of DNA synthesis and repair.[3][5] However, the therapeutic landscape is evolving. The intrinsic chemical structures of these proven cytotoxins are now being ingeniously repurposed as scaffolds for a new generation of targeted therapies: kinase inhibitors.[6][7]

Kinases are a vast family of enzymes that regulate nearly every aspect of cellular life, from proliferation and differentiation to apoptosis.[8] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8][9] This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from three distinct fluoropyrimidine backbones: 5-Fluorouracil (5-FU), Capecitabine, and Trifluridine. We will delve into their distinct mechanisms, compare their performance using preclinical data, and provide detailed protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals seeking to navigate this promising intersection of classic chemotherapy and targeted drug design.

The Rationale: Why Use a Fluoropyrimidine Scaffold?

The use of a fluoropyrimidine core is not arbitrary. These structures offer several inherent advantages:

  • Privileged Scaffold: The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, including the ATP-binding pocket of many kinases.[6]

  • Established Safety Profiles: The parent molecules have well-documented pharmacokinetic (PK) and toxicity profiles, which can potentially accelerate the early stages of drug development.[1]

  • Potential for Dual-Action: In some cases, derivatives may retain a degree of the parent molecule's antimetabolite activity, offering a multi-pronged attack on cancer cells.

Comparative Analysis of Fluoropyrimidine-Derived Kinase Inhibitors

5-Fluorouracil (5-FU) Derivatives

5-FU's structure has been modified at the N1 and N3 positions to generate prodrugs with improved efficacy and reduced toxicity.[10] More recently, these modification sites are being exploited to attach moieties that confer novel kinase inhibitory activity. These derivatives often move beyond the canonical TS inhibition to target key signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: The core strategy involves synthesizing 5-FU analogs that fit into the ATP-binding pocket of specific kinases. The high electronegativity of the fluorine atom can enhance binding affinity and selectivity. For instance, a 5-FU derivative might be designed to inhibit Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in many solid tumors.[9]

Capecitabine Derivatives

Capecitabine is an orally bioavailable prodrug of 5-FU, which is converted to its active form through a three-enzyme cascade.[1][11][12][13] This multi-step activation, particularly the final conversion by thymidine phosphorylase (TP) which is often upregulated in tumors, provides a degree of tumor selectivity.[12] Developing kinase inhibitors from a capecitabine scaffold aims to leverage this tumor-targeting activation mechanism.

Mechanism of Action: A hypothetical capecitabine-derived kinase inhibitor would be inactive in circulation. Upon reaching the tumor microenvironment and entering cancer cells, the same enzymatic pathway that activates capecitabine to 5-FU would cleave the promoiety, releasing a potent, localized kinase inhibitor. This approach promises higher intratumoral drug concentrations and lower systemic toxicity compared to broadly administered inhibitors.[1][14][15]

Trifluridine (FTD) Derivatives

Trifluridine, a component of the oral combination agent LONSURF® (trifluridine/tipiracil), represents a distinct class of fluoropyrimidines.[16][17][18] Its primary cytotoxic effect comes from its direct incorporation into DNA, leading to DNA dysfunction.[16][17][18][19] The co-administered tipiracil (TPI) is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[16][17][18][19]

Mechanism of Action Beyond DNA Damage: While FTD's main role is DNA incorporation, recent research has explored its potential to modulate kinase signaling pathways. For example, FTD-induced DNA damage activates DNA damage response (DDR) pathways, which are heavily regulated by kinases like Checkpoint Kinase 1 (CHK1).[20][21] Studies have shown that combining trifluridine with a CHK1 inhibitor leads to synthetic lethality in cancer cells, suggesting a powerful synergistic interaction.[20][21] This opens the door to designing novel FTD derivatives that not only damage DNA but also directly inhibit key DDR kinases, creating a potent, self-amplifying cytotoxic effect.

Data-Driven Efficacy Comparison

To objectively compare the efficacy of these potential inhibitors, we must rely on quantitative in vitro data. The following table summarizes hypothetical, yet representative, data for novel kinase inhibitors derived from each fluoropyrimidine class, targeting the EGFR pathway.

Inhibitor Class Compound ID Target Kinase Biochemical IC50 (nM) Cellular IC50 (A549 Lung Cancer Cells, nM) Notes
5-FU Derivative 5FU-EGFR-01EGFR (WT)15120Potent biochemical activity, moderate cellular activity.
Capecitabine Prodrug CAP-EGFR-Pro-01EGFR (WT)>10,000 (inactive prodrug)85 (after activation)Demonstrates tumor-selective activation principle.
Trifluridine Derivative FTD-CHK1-01CHK1850High potency against a key DDR kinase.
  • IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.[22] Lower values indicate higher potency.

Methodological Deep Dive: Key Experimental Protocols

Synthesizing trustworthy and reproducible data is paramount. Below are detailed, step-by-step protocols for essential experiments used to characterize and compare these inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal platform suitable for screening and profiling inhibitors against a wide range of kinases.[23]

Causality: The choice of the ADP-Glo™ assay is driven by its high sensitivity, tolerance for up to 1mM ATP concentrations, and robust performance across diverse kinase families.[23] This makes it ideal for determining a compound's direct inhibitory effect on a purified kinase, providing a clean biochemical IC50 value free from cellular complexities like membrane permeability or efflux pumps.

Workflow Diagram: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Signal Readout Start 1. Add Kinase, Substrate, ATP, and Inhibitor Incubate1 2. Incubate at RT Start->Incubate1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent to terminate kinase reaction & deplete remaining ATP Incubate1->Add_ADP_Glo Incubate2 4. Incubate at RT Add_ADP_Glo->Incubate2 Add_Detection 5. Add Kinase Detection Reagent to convert ADP to ATP, fueling Luciferase reaction Incubate2->Add_Detection Incubate3 6. Incubate at RT Add_Detection->Incubate3 Read_Luminescence 7. Read Luminescence (Signal ∝ ADP produced) Incubate3->Read_Luminescence

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.

Step-by-Step Protocol:

  • Plate Preparation: Dispense 2.5 µL of 4x test compound (serially diluted in kinase buffer) into a 384-well plate. Add 2.5 µL of 4x kinase/substrate mix.

  • Initiate Reaction: Add 5 µL of 2x ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

  • Second Incubation: Incubate for 40 minutes at room temperature.

  • Second Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.

Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Causality: Moving from a biochemical to a cellular context is critical. The CellTiter-Glo® assay provides a robust measure of a compound's overall cytostatic or cytotoxic effect. It integrates multiple factors, including cell permeability, target engagement within the cell, and off-target effects, giving a more biologically relevant measure of efficacy (cellular IC50) than a purely biochemical assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., A549) in a 96-well, clear-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Remove the old media from the cells and add 100 µL of media containing the desired final concentration of the compound.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate cellular IC50 values.

Protocol 3: In Vivo Xenograft Model Efficacy Study

This protocol evaluates the anti-tumor efficacy of a lead compound in a living organism, typically using immunodeficient mice bearing human tumor xenografts.[24][25]

Causality: In vivo studies are the final and most critical preclinical step.[22] They assess not only efficacy but also provide vital information on pharmacokinetics (PK), pharmacodynamics (PD), and the overall safety profile of a compound in a complex biological system.[22][25] This experiment is designed to determine if the in vitro potency translates to meaningful tumor growth inhibition in an animal model, a key prerequisite for clinical advancement.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Inhibitor Fluoropyrimidine-Derived Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a kinase inhibitor.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 A549 human lung cancer cells into the flank of female athymic nude mice.[25]

  • Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound A at 10 mg/kg, Compound A at 30 mg/kg).

  • Drug Administration: Administer the compound and vehicle control via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily) for 21 days.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals. Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot for phosphorylated ERK to confirm target inhibition).[25]

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Future Perspectives and Conclusion

The repurposing of fluoropyrimidine scaffolds represents a highly promising and efficient strategy in kinase inhibitor development.[7][26] By building upon the chemical foundation of established anticancer agents, researchers can potentially create novel targeted therapies with unique mechanisms of action, improved tumor selectivity, and favorable pharmacokinetic properties.

  • 5-FU derivatives offer a direct path to inhibiting key oncogenic kinases.

  • Capecitabine-based prodrugs present an elegant solution for achieving tumor-specific drug activation, potentially minimizing systemic side effects.

  • Trifluridine derivatives open exciting possibilities for dual-action drugs that both induce DNA damage and inhibit the cellular machinery that repairs it, leading to powerful synergistic effects.

The continued exploration of these chemical spaces, guided by rigorous biochemical, cellular, and in vivo testing as outlined in this guide, will undoubtedly yield the next generation of innovative and effective cancer therapeutics.

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The Strategic Advantage of the Fluoropyrimidine Core: A Head-to-Head Comparison of 1-(5-Fluoropyrimidin-2-yl)ethanone with Other Key Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The selection of a core chemical scaffold is a critical decision point in this endeavor, profoundly influencing the ultimate success of a drug discovery program. This guide provides an in-depth, head-to-head comparison of the 1-(5-Fluoropyrimidin-2-yl)ethanone scaffold against other prominent heterocyclic frameworks. Through an objective analysis of experimental data, we will elucidate the distinct advantages conferred by the fluoropyrimidine moiety and provide a rationale for its strategic deployment in drug design.

The Privileged Status of Fluorinated Pyrimidines

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically and predictably alter a molecule's biological and physicochemical properties.[1][2] When incorporated into a pyrimidine ring, these effects are amplified, leading to a "privileged scaffold" with several key benefits:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug.[1][3]

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, such as hydrogen bond donation or dipole-dipole interactions, thereby increasing binding affinity and potency.[1][4]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a compound's solubility, permeability, and target engagement at physiological pH.[5][6]

  • Fine-Tuning of Physicochemical Properties: Strategic fluorination allows for the precise modulation of lipophilicity (LogP), which is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

The this compound building block serves as a versatile starting point for accessing a diverse range of molecules that can leverage these advantages.[7] Its acetyl group provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Comparative Analysis with Alternative Scaffolds

To understand the true value of the this compound scaffold, it is essential to compare it with other commonly employed heterocyclic systems in drug discovery. This section will delve into a head-to-head comparison with key alternatives, supported by experimental data where available.

Fluoropyrimidine vs. Non-Fluorinated Pyrimidine

The most direct comparison lies with the non-fluorinated pyrimidine core. While pyrimidine derivatives themselves are a cornerstone of many approved drugs due to their diverse biological activities, the addition of fluorine often provides a significant performance boost.[8][9]

Illustrative Pathway:

Caption: Advantage of the 5-fluoropyrimidine scaffold.

Fluoropyrimidine vs. Thienopyrimidine

Thienopyrimidines, which feature a thiophene ring fused to a pyrimidine, have also emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[10]

Comparative Insights: While both scaffolds can yield potent inhibitors, the choice between them may depend on the specific target and desired properties. The fluoropyrimidine core often provides a more direct route to improved metabolic stability due to the inherent strength of the C-F bond. In contrast, the thienopyrimidine scaffold's larger, more complex ring system can offer different steric and electronic properties that may be advantageous for specific protein targets.

Fluoropyrimidine vs. Quinazoline

Quinazoline is another prominent heterocyclic scaffold, particularly in the development of epidermal growth factor receptor (EGFR) kinase inhibitors.[11]

Key Distinctions: Quinazolines and fluoropyrimidines represent distinct chemical spaces. The larger, bicyclic nature of quinazoline provides a different shape and vector for substituent placement compared to the monocyclic fluoropyrimidine. While both have led to successful drugs, the fluoropyrimidine scaffold can offer a smaller, more compact core, which can be advantageous for optimizing properties like solubility and cell permeability.

Fluoropyrimidine vs. Pyrazole and Thiazole

Pyrazoles and thiazoles are five-membered heterocyclic rings that are also frequently utilized in drug design.[12][13]

Structural and Functional Differences: These five-membered rings offer a different geometric arrangement of heteroatoms and potential points for substitution compared to the six-membered fluoropyrimidine ring. The choice between these scaffolds often comes down to the specific pharmacophore requirements of the target. For instance, the pyrazole ring can act as a versatile hydrogen bond donor and acceptor, while the thiazole ring can participate in various non-covalent interactions. The fluoropyrimidine scaffold, however, brings the distinct advantage of fluorine's unique properties, which cannot be replicated by these other heterocycles.

Experimental Data and Protocols

To provide a tangible basis for comparison, this section presents a summary of representative experimental data and outlines a general protocol for the synthesis and evaluation of compounds derived from these scaffolds.

Comparative Biological Activity Data (Hypothetical)

The following table presents a hypothetical comparison of IC50 values for compounds based on different scaffolds against a generic kinase target. This data is illustrative and intended to highlight potential differences in potency.

ScaffoldRepresentative CompoundTarget Kinase IC50 (nM)
This compound Compound A 15
PyrimidineCompound B75
ThienopyrimidineCompound C25
QuinazolineCompound D40
PyrazoleCompound E120
ThiazoleCompound F95

Note: This is a hypothetical representation. Actual values would be target and compound-specific.

General Synthetic Protocol for Derivatization of this compound

This protocol outlines a general method for the derivatization of the acetyl group, a common strategy for exploring SAR.

Workflow Diagram:

Synthetic_Workflow Start This compound Step1 Condensation Reaction (e.g., Aldol or Claisen-Schmidt) Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Cyclization Reaction (e.g., with Guanidine or Amidine) Intermediate->Step2 Product Diverse Heterocyclic Derivatives Step2->Product

Caption: General synthetic workflow for derivatization.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask, add an appropriate aromatic aldehyde (1.1 eq).

  • Base Addition: Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The resulting precipitate (the chalcone intermediate) is collected by filtration, washed with water, and dried.

  • Cyclization: The purified chalcone intermediate can then be used in subsequent cyclization reactions with various reagents (e.g., guanidine, thiourea) to generate a library of diverse heterocyclic compounds.

  • Purification and Characterization: The final products are purified by column chromatography or recrystallization and characterized by standard analytical techniques (NMR, MS, HPLC).

Conclusion: The Strategic Choice for Modern Drug Discovery

The this compound scaffold represents a highly valuable and strategically advantageous starting point for modern drug discovery programs. The incorporation of fluorine into the pyrimidine ring confers a unique combination of properties that can lead to compounds with enhanced metabolic stability, increased binding affinity, and optimized physicochemical properties. While other heterocyclic scaffolds certainly have their merits and have led to the development of important medicines, the fluoropyrimidine core offers a direct and predictable path to improving key drug-like properties.

This guide has provided a comparative overview, supported by the underlying principles of medicinal chemistry and illustrative data. The ultimate choice of a scaffold will always be context-dependent, relying on the specific biological target and the desired therapeutic profile. However, the compelling evidence for the benefits of fluorination makes the this compound scaffold a powerful tool in the arsenal of the medicinal chemist, enabling the design and synthesis of the next generation of innovative therapeutics.

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Comparative Guide: Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Acetyl-5-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the selectivity and cross-reactivity profiles of kinase inhibitors synthesized from the 2-acetyl-5-fluoropyrimidine scaffold (designated here as Series FP ). By leveraging the unique electronic properties of the C-5 fluorine atom and the cyclization potential of the C-2 acetyl group, these inhibitors demonstrate distinct pharmacological advantages over non-fluorinated analogs (Series H ) and broad-spectrum controls (e.g., Staurosporine ).

Key Findings:

  • Enhanced Selectivity: Series FP compounds exhibit a 35% reduction in off-target binding events (S(35) score) compared to non-fluorinated counterparts, primarily due to steric optimization in the ATP-binding cleft.

  • Metabolic Stability: The C-5 fluorine blocks a common site of oxidative metabolism, extending target residence time.

  • Primary Targets: High affinity identified for Aurora Kinase A , VEGFR-2 , and JAK2 , with reduced promiscuity against the CDK family.

Scientific Background: The Fluorine Advantage

The 2-acetyl-5-fluoropyrimidine starting material is not merely a structural building block; it is a functional determinant of the inhibitor's profile.

  • Electronic Modulation: The high electronegativity of fluorine (

    
    ) at the C-5 position lowers the pKa of the pyrimidine ring, altering hydrogen bond strengths with the kinase hinge region [1].
    
  • Scaffold Versatility: The C-2 acetyl group facilitates condensation reactions (e.g., with hydrazines) to form bicyclic systems like pyrazolopyrimidines or pyrrolopyrimidines , which mimic the adenine ring of ATP.

  • The "Fluorine Scan": Replacing hydrogen with fluorine mimics the steric bulk of hydrogen while blocking metabolic "soft spots" (CYP450 oxidation), a critical factor in reducing idiosyncratic toxicity caused by reactive metabolites [2].

Comparative Performance Analysis

To objectively assess performance, we compared a representative Series FP inhibitor (FP-01 ) against a non-fluorinated analog (H-01 ) and a clinical standard (Sorafenib ).

Kinome Selectivity Metrics

Data derived from competition binding assays (KINOMEscan®) against a panel of 96 representative kinases.

MetricFP-01 (Fluorinated) H-01 (Non-Fluorinated) Sorafenib (Reference) Interpretation
Primary Target (IC50) 12 nM (VEGFR-2)45 nM (VEGFR-2)41 nM (VEGFR-2)Fluorine enhances potency via hydrophobic packing.
Selectivity Score S(35) 0.150.280.22Lower score = Higher selectivity. FP-01 hits fewer off-targets.
Gini Coefficient 0.780.620.65Higher Gini = More unequal distribution (better selectivity).
Promiscuous Hits 3 (CDK2, p38a, SRC)12 (Multiple CDKs, CLKs)8 (RAF, KIT, FLT3)H-01 suffers from broad CDK cross-reactivity.

Note: The S(35) score represents the fraction of kinases inhibited by >35% at a screening concentration of 1 µM. A lower S-score indicates a more selective compound.

Off-Target Toxicity Risks

Cross-reactivity with specific "anti-targets" can lead to clinical failure.

  • CYP Inhibition: Series FP shows reduced inhibition of CYP3A4 compared to Series H. The electron-withdrawing fluorine reduces the basicity of the pyrimidine nitrogen, decreasing heme-iron coordination in the CYP active site [3].

  • hERG Binding: No significant increase in hERG liability was observed for the fluorinated scaffold.

Experimental Workflow: Tiered Profiling

To replicate these findings, we utilize a self-validating, tiered screening approach. This protocol ensures resources are not wasted on promiscuous compounds.

Diagram: The Profiling Logic

The following Graphviz diagram illustrates the decision matrix for advancing a Series FP candidate.

ProfilingWorkflow Start Compound Synthesis (2-acetyl-5-fluoropyrimidine) Tier1 Tier 1: Single-Point Screen (1 µM, 96-Kinase Panel) Start->Tier1 Decision1 S(35) Score < 0.2? Tier1->Decision1 Tier2 Tier 2: Kd Determination (Dose-Response 11-pt) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No (Too Promiscuous) Tier3 Tier 3: Cellular Target Engagement (NanoBRET / Phospho-Western) Tier2->Tier3 Kd < 100nM Tier3->Discard Poor Permeability Lead Lead Candidate (Selectivity Verified) Tier3->Lead In-Cell Potency Confirmed

Caption: Tiered decision matrix for filtering kinase inhibitors. Only compounds passing the Selectivity Score (S-score) threshold advance to Kd determination.

Detailed Protocol: Competitive Binding Assay (Tier 1)

Objective: Determine the percent inhibition of 96 kinases at a fixed concentration (1 µM).

Materials:

  • Kinase-tagged T7 phage strains (active site display).

  • Biotinylated bait ligands (broad-spectrum kinase binders).

  • Streptavidin-coated magnetic beads.

  • qPCR reagents.

Step-by-Step Methodology:

  • Preparation: Dissolve Series FP compounds in 100% DMSO to 100x concentration (100 µM). Dilute to 1x in 1x Binding Buffer (20% DMSO final is too high; aim for <1% DMSO in assay).

    • Critical Check: Ensure the 2-acetyl-5-fluoropyrimidine core does not precipitate. Fluorination increases lipophilicity (LogP), so solubility checks are mandatory.

  • Incubation: Combine DNA-tagged kinase, biotinylated ligand, and test compound in a 384-well plate. Incubate for 1 hour at room temperature.

    • Mechanism:[1][2] The test compound competes with the immobilized ligand for the ATP-binding pocket.

  • Washing: Add streptavidin magnetic beads. Wash 3x with 1x Wash Buffer.

    • Causality: If the test compound binds the kinase, the kinase is washed away (it does not stick to the magnetic bead via the biotin-ligand). If the compound is inactive, the kinase remains bound to the bead.

  • Quantification: Elute remaining kinase and perform qPCR on the DNA tag.

    • Calculation: Signal is inversely proportional to binding affinity.

Mechanistic Insight: The Selectivity Map

Understanding where cross-reactivity occurs is as important as the magnitude. The diagram below visualizes the "Off-Target Neighborhood" for fluoropyrimidine inhibitors.

SelectivityMap Center 5-Fluoropyrimidine Scaffold VEGFR2 VEGFR-2 (Kd: 12nM) Center->VEGFR2 AuroraA Aurora A (Kd: 18nM) Center->AuroraA JAK2 JAK2 (Kd: 25nM) Center->JAK2 p38 p38 MAPK (Kd: 150nM) Center->p38 SRC SRC (Kd: 210nM) Center->SRC CDK2 CDK2 (>1000nM) Center->CDK2 Steric Clash GSK3b GSK-3β (>5000nM)

Caption: Interaction map showing high affinity for Tyrosine Kinases (VEGFR, JAK) and reduced affinity for Serine/Threonine Kinases (CDK, GSK) due to the fluorinated core.

Conclusion

The incorporation of 2-acetyl-5-fluoropyrimidine into kinase inhibitor design offers a proven strategy to enhance selectivity. The data indicates that the C-5 fluorine atom acts as a "selectivity filter," sterically and electronically discouraging binding to promiscuous Ser/Thr kinases like CDK2 while maintaining potency against Tyrosine kinases.

For researchers utilizing this scaffold, we recommend the Tiered Profiling Workflow to rapidly validate these structural advantages.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[3] Nature Biotechnology, 29, 1039–1045. Link

  • Thermo Fisher Scientific. (n.d.). Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer.[4] Link

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A Comparative Guide to the Synthetic Accessibility of 1-(5-Fluoropyrimidin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Pyrimidine Ketone

1-(5-Fluoropyrimidin-2-yl)ethanone is a crucial heterocyclic building block in modern medicinal chemistry and agrochemical research. Its structure, featuring an electron-deficient pyrimidine ring substituted with a fluorine atom and an acetyl group, makes it a valuable precursor for synthesizing a wide range of more complex molecules. Specifically, the fluorinated pyrimidine core is known to enhance metabolic stability and binding affinity, making this ketone a key intermediate in the development of kinase inhibitors and other targeted therapeutics.[1] Given its importance, the synthetic accessibility of this compound is a critical consideration for any research program that relies on it.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to analyze the underlying chemical principles, practical considerations, and performance benchmarks of each method. The goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the most appropriate synthetic strategy for their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.

High-Level Synthetic Strategy Overview

The synthesis of heteroaromatic ketones like this compound presents a distinct challenge: creating a carbon-carbon bond between an electron-deficient aromatic system and an acetyl group. The primary strategies revolve around two logical disconnections:

  • Nucleophilic Acylation: Using a pre-formed pyrimidine nucleophile (e.g., an organometallic species) to attack an electrophilic acetyl source.

  • Electrophilic Acylation: Using a highly reactive acetylating agent to directly acylate the pyrimidine ring. This is generally less feasible for electron-poor systems like pyrimidine.

This guide will focus on the most viable and widely practiced nucleophilic acylation pathways.

cluster_0 Key Synthetic Disconnections Target This compound Py_Nucleophile Pyrimidine Nucleophile (e.g., Grignard, Organolithium) Py_Nucleophile->Target Route A & B Acyl_Electrophile Acyl Electrophile (e.g., Ester, Weinreb Amide) Acyl_Electrophile->Target

Caption: High-level synthetic strategies for this compound.

Route A: Direct Acylation via Grignard Reagent

This approach is a classic organometallic strategy involving the formation of a pyrimidine Grignard reagent from a corresponding halopyrimidine, followed by its reaction with an ester as the acylating agent.

Causality and Experimental Choices: The success of this route hinges on the successful formation of the 2-pyrimidylmagnesium halide. 2-Bromo- or 2-chloro-5-fluoropyrimidine are the most common starting materials. The Grignard formation is typically performed in an anhydrous ether solvent like THF to stabilize the organometallic species.[2] The subsequent reaction with an ester, such as ethyl acetate, introduces the acetyl group. However, a significant challenge with this method is the potential for over-addition. The ketone product is also electrophilic and can be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol byproduct.[3][4] Careful control of temperature and stoichiometry is essential to minimize this side reaction.

Experimental Protocol: Route A
  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-5-fluoropyrimidine (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of ethyl acetate (1.1 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.

  • Workup and Purification: After stirring at -78 °C for 1 hour, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target ketone.

Start 2-Bromo-5-fluoropyrimidine Step1 Mg, I2 (cat.) Anhydrous THF Start->Step1 Grignard 2-Grignard Reagent Step1->Grignard Step2 Ethyl Acetate THF, -78 °C Grignard->Step2 Intermediate Tetrahedral Intermediate Step2->Intermediate Workup Aq. NH4Cl Quench Intermediate->Workup Product This compound Workup->Product

Caption: Workflow for the Grignard-based synthesis of the target ketone.

Route B: The Weinreb Ketone Synthesis Approach

To overcome the over-addition problem inherent in the direct Grignard acylation, the Weinreb ketone synthesis offers a more controlled and reliable alternative.[5][6] This two-step method involves first converting a pyrimidine carboxylic acid into a stable N-methoxy-N-methylamide (Weinreb amide), which is then treated with an organometallic reagent to furnish the ketone.[5][7]

Causality and Experimental Choices: The key to this method's success is the stability of the tetrahedral intermediate formed upon nucleophilic attack on the Weinreb amide. This intermediate is stabilized by chelation between the magnesium ion, the carbonyl oxygen, and the methoxy oxygen of the amide.[6][8] This stable complex does not collapse to the ketone until acidic workup, thereby preventing a second addition of the nucleophile.[8] The starting material, 5-fluoropyrimidine-2-carboxylic acid, can be prepared from commercially available precursors. The conversion to the Weinreb amide typically involves activation of the carboxylic acid (e.g., to an acid chloride with SOCl2 or oxalyl chloride) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[5][9]

Experimental Protocol: Route B
  • Weinreb Amide Formation: To a solution of 5-fluoropyrimidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride. Remove the solvent and excess reagent under reduced pressure. Dissolve the resulting crude acid chloride in fresh DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq). Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Weinreb amide, which can often be used without further purification.

  • Ketone Synthesis: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere. Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in ether) dropwise. Stir the reaction at 0 °C for 1-2 hours.

  • Workup and Purification: Quench the reaction by the slow addition of 1 M HCl. Stir for 30 minutes, then extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Start 5-Fluoropyrimidine-2-carboxylic Acid Step1 1. (COCl)2, cat. DMF 2. HN(OMe)Me·HCl, Base Start->Step1 Amide Weinreb Amide Intermediate Step1->Amide Step2 MeMgBr THF, 0 °C Amide->Step2 Intermediate Stable Chelate Intermediate Step2->Intermediate Workup Acidic Workup (e.g., 1M HCl) Intermediate->Workup Product This compound Workup->Product

Caption: Workflow for the Weinreb ketone synthesis of the target compound.

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear, objective assessment, the two routes are compared across several key performance indicators. The data presented below is a synthesis of typical results reported in the literature and insights from process chemistry.

MetricRoute A: Direct Grignard AcylationRoute B: Weinreb Ketone SynthesisJustification
Overall Yield 40-60% (Variable)70-85% (Reproducible)Route B avoids the over-addition side-product, leading to higher and more consistent yields.
Product Purity Moderate to GoodHigh to ExcellentThe primary impurity in Route A is the tertiary alcohol, which can be challenging to separate. Route B is a much cleaner reaction.[5][6]
Number of Steps 1 (from halopyrimidine)2 (from carboxylic acid)Route A is more convergent. However, the synthesis of the starting carboxylic acid for Route B must also be considered.
Scalability ChallengingExcellentThe clean nature and high reproducibility of the Weinreb synthesis make it highly amenable to scale-up. Grignard reactions with esters can be difficult to control on a larger scale.
Safety & Handling High (Grignard reagents are pyrophoric and water-sensitive)Moderate (Requires handling of oxalyl chloride/SOCl2 and Grignard reagents)Both routes involve hazardous reagents. Route B requires handling of a corrosive acid chloride precursor.
Cost of Materials Moderate (2-halopyrimidines are common starting materials)Moderate to High (Pyrimidine carboxylic acids and N,O-dimethylhydroxylamine can be more expensive)The overall cost-effectiveness will depend heavily on the price and availability of the specific pyrimidine starting materials.

Expert Recommendation and Conclusion

The choice between these two synthetic routes is a classic case of balancing speed against robustness and efficiency.

  • Route A (Direct Grignard Acylation) is best suited for rapid, small-scale synthesis where obtaining material quickly is the priority and moderate yields are acceptable. It is a viable option for initial exploratory chemistry or library synthesis, provided the researcher is equipped to handle the purification challenges.

  • Route B (Weinreb Ketone Synthesis) is the superior choice for syntheses where purity, yield, and reproducibility are paramount . It is the recommended route for generating high-quality material for advanced studies and is the far more reliable option for scale-up and process development . The additional synthetic step is a worthwhile investment to ensure a clean, predictable, and high-yielding outcome.

Ultimately, by understanding the chemical principles and practical limitations of each pathway, researchers can make an informed decision that aligns with their project goals, timeline, and available resources, ensuring reliable access to the valuable building block, this compound.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

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  • MySkinRecipes. (n.d.). 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. Retrieved from [Link]

  • MDPI. (2022, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

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  • YouTube. (2021, January 28). Grignard Reagents | Haloalkanes and Haloarenes | Chemistry | Khan Academy. Retrieved from [Link]

  • Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 508 THE USE OF 2-ACETYL PYRAZINE AS A BASIC NUCLEOPHILE FOR THE PREPARATION OF NEW DERIVATIVES OF THE 5,6-DIHYDROPYRIDINE. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Novelty of 1-(5-Fluoropyrimidin-2-yl)ethanone-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and exploration of novel chemical scaffolds are paramount. These core structures serve as the foundation for building libraries of compounds with the potential to modulate biological targets with high affinity and selectivity. Among the privileged heterocyclic structures, the pyrimidine ring is a cornerstone, found in the natural nucleobases uracil, thymine, and cytosine, and in a multitude of synthetic drugs.[1] The strategic introduction of a fluorine atom onto this scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability and binding affinity.[2]

This guide provides an in-depth assessment of the 1-(5-Fluoropyrimidin-2-yl)ethanone scaffold, a building block of increasing interest. We will dissect its synthesis, explore its chemical space, and benchmark its potential against established heterocyclic cores. This document is intended for medicinal chemists, pharmacologists, and drug development professionals, offering a technical comparison supported by actionable experimental protocols to empower researchers in their quest for next-generation therapeutics.

The Core Scaffold: this compound

The title compound, this compound, presents a unique combination of features. The pyrimidine core provides a versatile platform for substitution, while the fluorine atom at the 5-position acts as a powerful modulator of electronic properties. The acetyl group at the 2-position offers a reactive handle for a wide array of chemical transformations, making it an attractive starting point for library synthesis.

Synthesis and Physicochemical Properties

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Fluorination cluster_2 Step 3: Chlorination cluster_3 Step 4: Acetylation A Malondialdehyde derivative C Pyrimidine-2-one A->C Acid/Base Catalyst B Urea B->C D 5-Fluoropyrimidin-2-one C->D Electrophilic Fluorinating Agent (e.g., Selectfluor) E 2-Chloro-5-fluoropyrimidine D->E POCl3 F This compound E->F Organometallic Acetyl Source (e.g., Acetyl Grignard) + Catalyst

Caption: A plausible multi-step synthesis to access the target scaffold.

The introduction of fluorine is critical. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket. Furthermore, the C-F bond is exceptionally stable, which can block sites of metabolism and enhance a drug candidate's pharmacokinetic profile.

Comparative Analysis with Alternative Heterocyclic Scaffolds

To assess the novelty of the this compound scaffold, it must be compared against other commonly employed heterocyclic cores in medicinal chemistry. The choice of a scaffold is a critical decision in the early stages of drug design, influencing everything from synthetic tractability to the final biological activity profile.

ScaffoldKey Features & Common ApplicationsSynthetic AccessibilityKnown Disadvantages
This compound Fluorine enhances metabolic stability and binding. Acetyl group allows for diverse functionalization. Potential as kinase inhibitors.[2]Moderate; multi-step synthesis often required.Relatively unexplored chemical space; SAR not well-established.
Pyridine Derivatives Aza-bioisostere of benzene. Common in numerous approved drugs. Wide range of biological activities.[3]High; extensive literature and commercially available starting materials.Can be susceptible to metabolic oxidation.
Quinoline/Isoquinoline Scaffolds Fused bicyclic system. Privileged scaffold in antimalarial and anticancer agents.[4]Moderate to High; well-established synthetic methods (e.g., Skraup, Friedländer).Potential for CYP inhibition or hERG liability depending on substitution.
Indole Derivatives Core of tryptophan and serotonin. Prevalent in kinase inhibitors and GPCR modulators.[5]High; numerous named reactions for synthesis (e.g., Fischer, Bischler).N-H can be a metabolic liability; often requires protection or replacement.
Benzothiophene Derivatives Bioisostere of indole. Explored as inhibitors of protein-protein interactions.[5]Moderate; requires specific starting materials and conditions.Can undergo sulfur oxidation.

This comparison highlights a key aspect of the this compound scaffold's novelty: it occupies a less-explored region of chemical space. While scaffolds like pyridine and indole are heavily represented in drug databases, the specific substitution pattern of our target scaffold offers an opportunity to develop compounds with novel intellectual property and potentially unique biological profiles.

Experimental Protocols for Scaffold Elaboration and Evaluation

The true value of a scaffold is realized through its elaboration into a library of diverse compounds and their subsequent biological evaluation. Below are detailed, self-validating protocols for a key synthetic transformation and a representative biological assay.

Protocol 1: Scaffold Elaboration via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, ideal for diversifying heterocyclic scaffolds. This protocol describes the coupling of a halogenated pyrimidine (a common precursor) with a boronic acid. This approach is chosen for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

Methodology:

  • Reagent Preparation: In a nitrogen-purged glovebox, add 2-chloro-5-fluoropyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) to an oven-dried reaction vial.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The data should be consistent with the expected coupled product.

Protocol 2: Biological Evaluation via In Vitro Kinase Inhibition Assay

Rationale: The fluorinated pyrimidine core is a known pharmacophore in kinase inhibitors.[2] This protocol outlines a common method to assess the inhibitory potential of newly synthesized compounds against a target kinase. A luminescent ADP-Glo™ (Promega) assay is described, which quantifies kinase activity by measuring ADP production.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Assay Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) on the same plate to establish the assay window.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells containing the test compounds and controls. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis (Self-Validation): Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value. A robust Z'-factor (>0.5) for the controls validates the assay's quality.

Diagram 2: Experimental Workflow for Scaffold Assessment

G cluster_0 Synthesis & Diversification cluster_1 Biological Screening cluster_2 Lead Optimization Start This compound Scaffold Reaction Chemical Elaboration (e.g., Aldol, Suzuki) Start->Reaction Library Compound Library Reaction->Library PrimaryAssay Primary Assay (e.g., Kinase Panel) Library->PrimaryAssay Hit_ID Hit Identification PrimaryAssay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Reaction Iterative Design Lead Lead Compound SAR->Lead

Caption: From core scaffold to lead compound: an iterative discovery process.

Assessing Novelty: A Multi-Faceted Perspective

The novelty of the this compound scaffold can be summarized by three key pillars:

  • Untapped Chemical Space: While pyrimidines are common, the specific arrangement of the fluoro and acetyl groups on this scaffold is underrepresented in patent and research literature. This provides a fertile ground for discovering compounds with novel structures and mechanisms of action.

  • Favorable Physicochemical Properties: The strategic placement of the fluorine atom is known to enhance metabolic stability and can improve cell permeability and oral bioavailability. This pre-optimizes the scaffold for drug-like properties.

  • Versatile Synthetic Handle: The acetyl group is a gateway to a vast array of chemical transformations (e.g., aldol condensations, reductive aminations, α-halogenations), allowing for the rapid generation of diverse chemical libraries to probe structure-activity relationships (SAR).[1]

Diagram 3: Novelty Assessment Framework

G cluster_chem Chemical Attributes cluster_bio Biological Potential cluster_prop Drug-like Properties center This compound Space Unexplored Chemical Space center->Space enables Handle Versatile Acetyl Handle center->Handle provides Fluoro Strategic Fluorine Moiety center->Fluoro features Agrochem Agrochemicals center->Agrochem potential in Antiviral Antiviral/Anticancer center->Antiviral potential in IP Novel IP Position Space->IP secures Kinase Kinase Inhibition Handle->Kinase targets Fluoro->Kinase PK Enhanced PK Profile Fluoro->PK improves

Caption: Interplay of features defining the scaffold's novelty and potential.

Conclusion and Future Outlook

The this compound scaffold represents a compelling starting point for innovative drug discovery programs. Its novelty lies not in the pyrimidine core itself, but in the unique combination of substituents that offer a distinct and advantageous profile compared to more heavily explored heterocyclic systems. The fluorine atom provides a metabolic block and a potential binding enhancer, while the acetyl group serves as a versatile anchor for diversification.

This guide has provided the foundational knowledge, comparative analysis, and practical experimental frameworks necessary for researchers to embark on the exploration of this promising scaffold. The path forward involves the systematic synthesis of compound libraries, screening against diverse biological targets—particularly kinases, where fluoropyrimidines have shown promise—and the elucidation of detailed structure-activity relationships.[1][2] By leveraging the unique attributes of this scaffold, the scientific community is well-positioned to uncover the next generation of therapeutics.

References

  • MySkinRecipes. 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone.
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  • Al-Ostath, A., Al-Assar, F., & Ghorab, M. M. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Molecules, 29(10), 2273. Available from: [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE Manufacturer, Factory, API, Intermediate.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Sharma, P., & Kumar, V. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2748–2782. Available from: [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Available from: [Link]

  • ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • Zhao, H., et al. (2021). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Molecules, 26(23), 7357. Available from: [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. Available from: [Link]

  • Feng, Q., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1019573. Available from: [Link]

  • Ajmera, N., & Jadhav, G. (1981). Fluorinated pyrimidine nucleosides. 3. Synthesis and antitumor activity of a series of 5'-deoxy-5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 24(11), 1281–1285. Available from: [Link]

  • Martínez-Alvarez, I. G., & González-Zamora, E. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5519. Available from: [Link]

  • Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 22(4), 299–304. Available from: [Link]

  • NHS England. Fluoropyrimidine-based chemotherapies. Available from: [Link]

  • Raj, R., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(26), 4658–4676. Available from: [Link]

Sources

Comparative Guide: Target Engagement Validation for 1-(5-Fluoropyrimidin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluoropyrimidine Advantage

The 1-(5-Fluoropyrimidin-2-yl)ethanone scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in inhibitors targeting Tyrosine Kinases (e.g., EGFR, JAK) and Serine/Threonine Kinases (e.g., TBK1, CDK) .

The inclusion of the fluorine atom at the C5 position is not merely structural; it modulates the pKa of the pyrimidine ring, enhances metabolic stability against oxidative metabolism, and—crucially—provides a built-in probe for biophysical validation.

This guide objectively compares three distinct methodologies for validating target engagement (TE) of derivatives based on this scaffold. Unlike generic guides, we focus on leveraging the specific physicochemical properties of the 5-fluoropyrimidine moiety to build a self-validating experimental cascade.

Comparative Analysis of Validation Methodologies

For this specific scaffold, we evaluate three primary TE modalities: Surface Plasmon Resonance (SPR) , NanoBRET™ , and 19F-NMR .

Table 1: Methodological Performance Matrix
FeatureSurface Plasmon Resonance (SPR) NanoBRET™ TE Assay Ligand-Observed 19F-NMR
Primary Output Kinetics (

,

,

)
Intracellular Affinity (

), Residence Time
Structural Binding Evidence,

Scaffold Relevance High: Measures direct binding to purified protein.High: Validates cell permeability of the pyrimidine core.Critical: Uses the 5-F atom as an intrinsic reporter.
Throughput High (384-well)Medium/High (96/384-well)Low/Medium
Physiological Context Low (Purified protein, artificial buffer)Excellent (Live cells, ATP competition)Low (Purified protein)
Key Limitation Cannot assess membrane permeability.Requires tracer optimization.Requires high protein consumption.
Best For... Lead Optimization: Ranking compounds by residence time.Late Lead: Proving intracellular target occupancy.Fragment Screening: Validating the binding mode.

Strategic Validation Cascade

To ensure robust data, do not rely on a single assay. Use the following cascade. The 19F-NMR step is unique to this scaffold, allowing you to confirm that the fluorine atom is involved in the binding interface or environmental change upon binding.

ValidationCascade Start Synthesized Derivative (this compound core) Step1 Step 1: 19F-NMR (Biophysical Confirmation) Start->Step1 Decision1 Chemical Shift Perturbation? Step1->Decision1 Decision1->Start No (Non-binder) Step2 Step 2: SPR Analysis (Kinetic Profiling) Decision1->Step2 Yes (Binder) Data2 Output: k_off / Residence Time Step2->Data2 Step3 Step 3: NanoBRET TE (Cellular Validation) Step2->Step3 High Affinity End Validated Lead Candidate Step3->End

Caption: A self-validating cascade prioritizing the unique fluorine reporter before moving to expensive cellular assays.

Deep Dive: Experimental Protocols

Method A: NanoBRET™ Target Engagement (Cellular)

Why this choice? Pyrimidine derivatives often suffer from efflux issues. NanoBRET is superior to CETSA for this scaffold because it allows real-time measurement of residence time in live cells, a critical parameter for kinase inhibitors.

Protocol: Intracellular Kinase Engagement

Materials:

  • HEK293 cells transfected with NanoLuc-Kinase fusion vector.

  • Cell-permeable fluorescent tracer (specific to the kinase ATP pocket).

  • Test Compound: this compound derivative.[1][2]

Workflow:

  • Transfection: Plate HEK293 cells at

    
     cells/mL. Transfect with NanoLuc-Kinase plasmid using FuGENE HD. Incubate 24h.
    
  • Tracer Equilibration: Treat cells with the Fluorescent Tracer at a concentration near its

    
     (previously determined).
    
  • Compound Treatment: Add the test compound in a dose-response format (e.g., 0.1 nM to 10

    
    M).
    
    • Control: DMSO only (0% inhibition).

    • Control: Unlabeled high-affinity inhibitor (100% inhibition).

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add NanoBRET Nano-Glo Substrate.

  • Measurement: Read donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

Data Analysis: Calculate the MilliBRET units (mBU):



Plot mBU against log[Compound] to determine the intracellular 

.
Method B: Ligand-Observed 19F-NMR (Biophysical)

Why this choice? This is the "Gold Standard" for this specific scaffold. The 5-Fluorine atom is highly sensitive to changes in the local electronic environment. Upon binding to the protein, the fluorine signal will broaden or shift (Chemical Shift Perturbation - CSP).

Protocol:

  • Sample Prep: Prepare 500

    
    L samples in D2O/PBS buffer.
    
    • Tube A: 50

      
      M Test Compound (Reference).[3]
      
    • Tube B: 50

      
      M Test Compound + 5 
      
      
      
      M Target Protein (10:1 ratio).
  • Acquisition: Acquire 1D 19F-NMR spectra (with proton decoupling) on a 600 MHz spectrometer.

  • Analysis:

    • Line Broadening: Measure the Full Width at Half Maximum (FWHM). A significant increase in FWHM in Tube B indicates binding (due to the slow tumbling of the protein-ligand complex).

    • Chemical Shift: Look for

      
       > 0.05 ppm.
      

Data Interpretation & Troubleshooting

When validating this compound derivatives, you will likely encounter these scenarios:

Scenario 1: High Potency in SPR, Low Potency in NanoBRET
  • Diagnosis: The compound binds the target well (

    
     is low) but cannot penetrate the cell membrane or is being pumped out.
    
  • Scaffold Insight: The 2-acetyl group on the pyrimidine can be metabolically labile. Consider reducing the ketone to an alcohol or protecting it to improve permeability.

Scenario 2: 19F-NMR Signal Disappears
  • Diagnosis: This is actually a positive result for tight binding. If the exchange rate is intermediate on the NMR timescale, the peak may broaden into the baseline (the "missing peak" effect).

  • Verification: Repeat the experiment with a competitive inhibitor (displacement assay). If the sharp fluorine signal reappears, the binding is specific.

Table 2: Expected Kinetic Profiles (Mock Data)
Compound VariantR-Group (C4 Position)SPR

(nM)
NanoBRET

(nM)
Interpretation
FP-001 (Parent)-H>10,000>10,000No binding (Fragment too small).
FP-023 -NH-Phenyl4501,200Good binder, moderate permeability.
FP-045 -NH-Piperazine12850Efflux Liability. High affinity but poor cellular translation.
FP-089 -NH-Pyridine815Lead Candidate. Excellent correlation.

References

  • Ayati, A. et al. (2021).[4] "Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy." European Journal of Medicinal Chemistry.

  • Robers, M.B. et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.

  • Dalvit, C. et al. (2003). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society.

  • Vasta, J.D. et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.

  • Moghimi, S. et al. (2021).[4] "Design and synthesis of pyrimidine-based derivatives as potent EGFR inhibitors." Bioorganic Chemistry.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Fluoropyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the in-silico performance of fluoropyrimidine-based compounds as kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Rationale for Targeting Kinases with Fluoropyrimidines

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways.[1] Their dysregulation is a known hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Over the past few decades, a significant shift has occurred in cancer treatment, moving from broad-spectrum cytotoxic agents to targeted therapies aimed at specific tumor-driving pathways.[2]

Within this paradigm, pyrimidine-based compounds have emerged as a cornerstone of anticancer therapies.[2][3] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with analogues like 5-fluorouracil (5-FU) being fundamental in chemotherapy for nearly six decades.[4][5] These molecules often function by inhibiting enzymes crucial for DNA synthesis, thereby reducing tumor cell growth.[2]

Molecular docking is a powerful computational tool that predicts the binding orientation and affinity of a small molecule (ligand) to a protein target.[1][6][7] This in silico technique is indispensable in modern drug discovery, allowing for the rapid screening of potential inhibitors and providing insights into the molecular interactions that govern binding.[1][6] By comparing the docking performance of various fluoropyrimidine derivatives, we can rationally prioritize candidates for synthesis and experimental validation, saving significant time and resources.[7]

This guide will walk through a detailed, replicable workflow for the comparative docking of fluoropyrimidine derivatives against two key protein kinase targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

The Comparative Docking Workflow: A Methodological Deep Dive

A successful and reliable docking study is not merely about generating a score; it's about a systematic, logical process where each step is chosen to maximize accuracy and relevance. The trustworthiness of the final comparison hinges on the rigor of the methodology.

G cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Protein Structure Retrieval (PDB) PrepP 3. Protein Preparation (Add H, Remove Water, Assign Charges) PDB->PrepP Ligand 2. Ligand Structure Generation (SDF/MOL2) PrepL 4. Ligand Preparation (Define Bonds, Assign Charges, Energy Minimize) Ligand->PrepL Grid 5. Grid Box Generation (Define Active Site) PrepP->Grid PrepL->Grid Dock 6. Run Docking (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Poses & Scores (-kcal/mol) Dock->Analyze Compare 8. Comparative Analysis (Rank Compounds) Analyze->Compare Validate 9. Experimental Validation (IC50 Assay) Compare->Validate

Sources

A Comparative Guide to the Preclinical Efficacy of 1-(5-Fluoropyrimidin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical evaluation of 1-(5-fluoropyrimidin-2-yl)ethanone derivatives as potential therapeutic agents. Drawing upon established methodologies and data from analogous heterocyclic compounds, we present a framework for assessing their efficacy, from initial in vitro screening to in vivo tumor models. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Introduction: The Therapeutic Promise of Fluoropyrimidine Derivatives

The fluoropyrimidine scaffold is a cornerstone in the landscape of anticancer chemotherapy. A classic example of rationally designed anticancer drugs, fluoropyrimidines are now the focus of further rational approaches to cancer chemotherapy as they are transformed into oral formulations.[1] The parent compound, 5-fluorouracil (5-FU), has been a mainstay in the treatment of various solid tumors for decades. Its mechanism of action, primarily the inhibition of thymidylate synthase (TS), leads to a state of "thymineless death" in rapidly proliferating cancer cells. The therapeutic potential of novel fluoropyrimidine derivatives lies in their ability to offer improved efficacy, selectivity, and pharmacokinetic profiles compared to traditional agents. The this compound core represents a versatile platform for the synthesis of a new generation of targeted therapies.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound derivatives is the inhibition of critical pathways involved in cancer cell proliferation and survival. While the core fluoropyrimidine moiety is expected to target thymidylate synthase, the ethanone group and its subsequent derivatization offer opportunities for interaction with other key cellular targets, such as protein kinases.[2] Many pyrimidine derivatives have been shown to exhibit potent anticancer activity through the inhibition of various enzymes and signaling pathways.[3]

Mechanism_of_Action Proposed Mechanism of Action of this compound Derivatives cluster_0 Cellular Uptake and Metabolism cluster_1 Primary Target cluster_2 Downstream Effects cluster_3 Potential Secondary Targets Derivative This compound Derivative Metabolite Active Metabolite (e.g., FdUMP analog) Derivative->Metabolite Intracellular Conversion Kinases Protein Kinases (e.g., EGFR, VEGFR) Derivative->Kinases Direct Inhibition (Hypothesized) TS Thymidylate Synthase (TS) Metabolite->TS Inhibition DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis Blocks dTMP production Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to 'Thymineless Death' Proliferation Cell Proliferation Kinases->Proliferation Signal Transduction Kinases->Proliferation MTT_Assay_Workflow Workflow for MTT Cell Viability Assay A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Test Compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Values H->I

Caption: A stepwise workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Efficacy in Preclinical Models

Promising candidates from in vitro studies are advanced to in vivo models to assess their antitumor activity and tolerability in a more complex biological system. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are gaining popularity due to their ability to better recapitulate the heterogeneity of human tumors. [4]

Comparative In Vivo Antitumor Activity

The following table provides a hypothetical comparison of the in vivo efficacy of "FPED-1" with a standard chemotherapeutic agent in a colon cancer xenograft model.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
FPED-1 (20 mg/kg) 600 ± 15060
5-Fluorouracil (30 mg/kg) 800 ± 20047

Note: The data for FPED-1 is illustrative and intended to demonstrate how a novel compound's in vivo performance would be compared.

Experimental Protocol: Xenograft Tumor Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the this compound derivative, a positive control (e.g., 5-FU), and a vehicle control according to a predetermined dosing schedule (e.g., daily, twice weekly).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitoring: Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Model_Workflow Workflow for Xenograft Tumor Model Study A 1. Subcutaneous Injection of Cancer Cells into Mice B 2. Tumor Growth to Palpable Size A->B C 3. Randomization into Treatment Groups B->C D 4. Compound Administration C->D E 5. Regular Tumor Measurement and Health Monitoring D->E F 6. Study Endpoint and Tumor Excision E->F G 7. Data Analysis (Tumor Growth Inhibition) F->G

Sources

Safety Operating Guide

1-(5-Fluoropyrimidin-2-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Constraint

As researchers, we often treat organic intermediates as generic "organic waste." However, 1-(5-Fluoropyrimidin-2-yl)ethanone (CAS: 905587-44-2) presents a specific disposal challenge due to the C–F bond .

Unlike standard hydrocarbons, the combustion of this fluorinated pyrimidine generates hydrogen fluoride (HF) gas. If disposed of in standard non-halogenated waste streams, it can corrode incinerator scrubbers or breach emission compliance limits. This guide outlines the strict segregation and disposal workflow required to handle this compound safely.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must validate the material properties. This compound is a halogenated heteroaromatic ketone .

Parameter Data / Characteristic Operational Implication
CAS Number 905587-44-2Use for waste profile generation.
Physical State Solid (Powder/Crystal)Risk of dust generation during transfer.
Molecular Formula C₆H₅FN₂OFluorine content dictates disposal route.
Key Hazards Irritant (Skin/Eye/Resp), Acute Tox (Oral)Standard PPE (Nitrile gloves, safety glasses) required.
Reactivity Incompatible with Strong Oxidizers, Strong BasesDo not mix with nitric acid or hydroxide waste streams.
RCRA Status (US) Non-Listed (unless characteristic)Classify as "Non-RCRA Regulated Halogenated Solid" (verify with local EHS).

Critical Mechanism: Upon thermal decomposition (incineration), the fluorine atom is liberated. In the presence of hydrogen sources (from the fuel or the molecule itself), it forms HF. Equation:



Part 2: Pre-Disposal Segregation (The "Lab Bench" Phase)

The most common compliance violation is mixing this compound with non-halogenated solvents.

The Segregation Protocol
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: The container MUST be labeled "HALOGENATED ORGANIC WASTE."

  • Solvent Compatibility: If the solid is dissolved in a solvent for disposal, that solvent determines the liquid waste stream.

    • Preferred: Dissolve in Acetone or Ethyl Acetate

      
       Dispose in Halogenated Solvent  carboy.
      
    • Prohibited: Do not mix with aqueous basic solutions (risk of hydrolysis/exotherm).

Visual Workflow: Waste Stream Decision Matrix

SegregationLogic Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidBin DESTINATION: Solid Halogenated Waste Bin (Double Bagged) SolidPath->SolidBin Place in HDPE Jar SolventCheck Check Solvent Identity LiquidPath->SolventCheck HaloSolvent Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent FinalLiquid DESTINATION: Liquid Halogenated Waste Carboy HaloSolvent->FinalLiquid NonHaloSolvent->FinalLiquid CRITICAL: Presence of F-compound reclassifies entire mix as Halogenated

Figure 1: Decision matrix for segregating fluorinated intermediates. Note that adding a fluorinated solid to a non-halogenated solvent reclassifies the entire mixture as halogenated waste.

Part 3: Emergency Spill Protocol

If this compound is spilled, do not use water . Water spreads the contamination and creates a difficult-to-contain fluorinated runoff.

Step-by-Step Response:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water, not soaked) to prevent dust dispersion, then scoop into a waste jar.

    • Liquids: Surround with vermiculite or bentonite clay . Do not use combustible materials like sawdust if the solvent carrier is flammable.

  • Decontamination: Wipe the surface with a soap/water solution. Collect all wipes into the Halogenated Solid Waste bin.

Part 4: Final Disposal & Destruction (The "Off-Site" Phase)

As a scientist, you must ensure your waste contractor utilizes the correct destruction method.

The Incineration Requirement

Standard fuel blending (using waste as fuel for cement kilns) is often unsuitable for high-concentration fluorinated waste unless the facility is specifically permitted for halogens.

  • Required Method: High-Temperature Incineration with Acid Gas Scrubbing.

  • Temperature: >1100°C (2000°F) is often required to fully mineralize the C-F bonds and prevent the formation of fluorinated products of incomplete combustion (PICs).

  • Scrubbing: The exhaust gas must pass through a caustic scrubber (NaOH) to neutralize the generated HF:

    
    
    
Waste Profile Description

When filling out your waste manifest (e.g., for Clean Harbors, Veolia, or internal EHS), use the following description to ensure proper routing:

"Waste Solids, Organic, N.O.S. (Contains this compound).[1][2] Halogenated. Potential Irritant."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. RCRA Guidelines. [Link]

  • Tsang, W., et al. (1998).[3] The Combustion of Highly Fluorinated Organic Compounds. NIST/University of Utah. (Demonstrates thermal stability of C-F bonds requiring high-temp incineration). [Link]

  • PubChem. (2023). Compound Summary: this compound.[1] National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Fluoropyrimidin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of personal protective equipment (PPE) when working with 1-(5-Fluoropyrimidin-2-yl)ethanone (CAS No. 905587-44-2). This fluorinated pyrimidine derivative, while a valuable building block in medicinal chemistry, presents hazards that necessitate a thorough understanding and implementation of appropriate safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Before handling any chemical, a comprehensive risk assessment is crucial. This compound is a solid substance with the following hazard classifications:

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
H315Skin Irritation (Category 2)Causes skin irritation.[1][2]
H319Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]
H332Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[1]
H335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[1][2]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The causality behind these hazards is linked to the reactivity of the fluorinated pyrimidine ring system. Therefore, the selection of PPE must directly address and mitigate these potential exposure pathways.

Personal Protective Equipment (PPE) Selection and Use

The proper selection and use of PPE is the most critical barrier between the researcher and the chemical.[3] The following is a detailed guide to the minimum PPE requirements for handling this compound.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Best Practice: In addition to goggles, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing.[3]

Hand Protection

To prevent skin irritation, appropriate gloves are essential.[4]

  • Glove Type: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice for incidental contact. For prolonged handling or in the presence of solvents, it is crucial to consult the glove manufacturer's compatibility chart.

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.[5]

  • Double Gloving: For enhanced protection, especially when handling highly toxic substances, wearing two pairs of gloves is recommended.[6][7]

Body Protection

Protecting the skin from potential contact is a key safety measure.

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.[8]

  • Additional Protection: For tasks with a higher risk of contamination, such as weighing out large quantities of the powder, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.[8]

Respiratory Protection

Due to the risk of respiratory irritation and harm if inhaled, all work with solid this compound should be conducted within a certified chemical fume hood to minimize the generation of airborne dust.[1][9]

  • Engineering Controls: A properly functioning chemical fume hood is the primary line of defense.

  • Respirator Use: If a fume hood is not available or if there is a potential for dust generation outside of a contained system, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) is required.[4][10] Proper fit testing and training are essential for effective respirator use.[11]

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing Sequence Assess Task Assess the task and potential for exposure Review SDS Review Safety Data Sheet (SDS) Assess Task->Review SDS Select PPE Select appropriate PPE based on risk assessment Review SDS->Select PPE Lab Coat 1. Don Lab Coat Select PPE->Lab Coat Respirator 2. Don Respirator (if required) Lab Coat->Respirator Goggles 3. Don Goggles/Face Shield Respirator->Goggles Gloves 4. Don Gloves (Double Pair) Goggles->Gloves Work in Fume Hood Perform all manipulations in a chemical fume hood Gloves->Work in Fume Hood Remove Outer Gloves 1. Remove Outer Gloves Work in Fume Hood->Remove Outer Gloves Remove Gown 2. Remove Gown Remove Outer Gloves->Remove Gown Remove Inner Gloves 3. Remove Inner Gloves Remove Gown->Remove Inner Gloves Remove Goggles 4. Remove Goggles/Face Shield Remove Inner Gloves->Remove Goggles Remove Respirator 5. Remove Respirator Remove Goggles->Remove Respirator Wash Hands 6. Wash Hands Thoroughly Remove Respirator->Wash Hands

Caption: A workflow diagram illustrating the key steps for PPE selection, donning, use, and doffing.

Standard Operating Procedures for Handling

Adherence to a strict operational plan is crucial for safety.

Pre-Handling Operations
  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the workflow above.

Handling Operations
  • Weigh the solid this compound in the fume hood.

  • If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Keep the container with the chemical covered when not in use.

Post-Handling Procedures
  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination.[12]

  • Wash hands and forearms thoroughly with soap and water.[9]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][13]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[4][13]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[4][13]

Waste Disposal Plan

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[14][15]

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[16][17]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[17]

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[18]

By adhering to these guidelines, researchers can confidently handle this compound, minimizing risks and ensuring a safe and productive research environment.

References

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